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  • Product: 4-Methyloctan-2-one
  • CAS: 27608-01-1

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 4-Methyloctan-2-one

Abstract As drug development and complex organic synthesis increasingly rely on branched aliphatic scaffolds, the physicochemical profiling of molecules like 4-methyloctan-2-one (CAS: 27608-01-1) becomes paramount. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug development and complex organic synthesis increasingly rely on branched aliphatic scaffolds, the physicochemical profiling of molecules like 4-methyloctan-2-one (CAS: 27608-01-1) becomes paramount. This technical whitepaper synthesizes the core structural dynamics, thermodynamic properties, and validated synthetic protocols for 4-methyloctan-2-one. Designed for application scientists and synthetic chemists, this guide bridges the gap between theoretical physical chemistry and bench-level execution.

Structural Dynamics and Isomeric Profiling

4-Methyloctan-2-one is a branched aliphatic ketone characterized by a nine-carbon framework (C9H18O)[1]. The presence of the methyl group at the C4 position introduces specific steric parameters that subtly alter the nucleophilic addition trajectory at the C2 carbonyl carbon. Compared to its linear isomer, 2-nonanone, the C4 branch creates a localized steric bulk that can dictate diastereoselectivity in subsequent organometallic additions (e.g., Grignard reactions) via Cram’s rule or Felkin-Anh models.

Understanding the position of 4-methyloctan-2-one within its isomeric landscape is critical for analytical differentiation, particularly when it is utilized as an internal standard in complex biological matrices.

Isomerism Root C9H18O Ketones Linear Linear Skeleton (e.g., 2-Nonanone) Root->Linear Branched Branched Skeleton Root->Branched Target 4-Methyloctan-2-one (Target) Branched->Target Positional Positional Isomers (e.g., 5-Methyloctan-2-one) Branched->Positional Chain Chain Isomers (e.g., 2,6-Dimethylheptan-4-one) Branched->Chain

Fig 1. Logical classification of C9H18O structural isomers.

Physicochemical Properties

The physical behavior of 4-methyloctan-2-one is heavily influenced by its branched architecture. The boiling point of 184.0 °C is notably depressed compared to the linear 2-nonanone (190.0 °C)[2]. This boiling point depression is a direct thermodynamic consequence of the methyl branch disrupting the optimal van der Waals packing between the hydrophobic alkyl chains, thereby lowering the energy required for phase transition.

Below is a consolidated table of its core physicochemical properties, essential for calculating partition coefficients and designing purification workflows.

PropertyValueAnalytical SignificanceSource
IUPAC Name 4-methyloctan-2-oneStandardized nomenclature[1]
CAS Registry Number 27608-01-1Unique chemical identifier[1]
Molecular Formula C9H18ODetermines exact mass (142.135 Da)[1]
Molecular Weight 142.24 g/mol Required for molarity calculations[1]
Boiling Point 184.0 °CDefines GC elution time and distillation limits[2]
Density 0.832 g/mLCritical for volumetric solvent partitioning[3]
LogP (XLogP3) 2.8Indicates high lipophilicity for organic extraction[4]
Topological Polar Surface Area 17.1 ŲPredicts membrane permeability[1]

Synthetic Methodology: The Tsuji-Wacker Oxidation

While 4-methyloctan-2-one can be synthesized via the alkylation of acetylacetone followed by decarboxylation, the most regioselective and modern approach is the Tsuji-Wacker Oxidation of the terminal olefin, 4-methyloct-1-ene[5].

Causality of Experimental Choices
  • Catalyst System (PdCl2 / CuCl): Palladium(II) coordinates the terminal olefin, facilitating nucleophilic attack by water. The regioselectivity is strictly governed by Markovnikov's rule, directing the oxygen to the more substituted C2 position. Copper(I) chloride acts as a redox co-catalyst, utilizing atmospheric oxygen to reoxidize the transient Pd(0) back to the active Pd(II) species[5].

  • Solvent System (DMF:H2O 7:1): DMF provides the necessary dielectric constant to solubilize both the highly hydrophobic 4-methyloct-1-ene and the inorganic metal salts. Water is not merely a co-solvent; it is the stoichiometric nucleophile required for C-O bond formation.

WackerOxidation Step1 1. Substrate Preparation 4-Methyloct-1-ene in DMF Step2 2. Catalyst Addition PdCl2 (10 mol%) + CuCl (1 eq) Step1->Step2 Step3 3. Nucleophile Addition H2O (DMF:H2O 7:1 ratio) Step2->Step3 Step4 4. Oxidation Atmosphere O2 Balloon (1 atm) Step3->Step4 Step5 5. Reaction & Validation Stir 24h, Validate via GC-MS Step4->Step5 Step6 6. Quench & Extract 1N HCl, Et2O Extraction Step5->Step6 Step7 7. Pure Product 4-Methyloctan-2-one Step6->Step7

Fig 2. Step-by-step experimental workflow for the Tsuji-Wacker oxidation.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In a flame-dried 50 mL side-arm round-bottom flask equipped with a magnetic stir bar, add Palladium(II) chloride (18 mg, 0.1 mmol, 10 mol%) and Copper(I) chloride (99 mg, 1.0 mmol, 1.0 equiv)[5].

  • Solvation: Introduce 7.5 mL of a pre-mixed N,N-Dimethylformamide (DMF) and deionized water solution (7:1 v/v).

  • Atmosphere Exchange: Equip the flask with an O2 balloon. Purge the headspace three times. Allow the catalyst mixture to stir vigorously for 1 hour. Visual Cue: The mixture will transition from a black suspension to a homogenous deep green solution, indicating the formation of the active Cu(II)/Pd(II) catalytic complex.

  • Substrate Addition: Inject 4-methyloct-1-ene (126 mg, 1.0 mmol, 1.0 equiv) dropwise via syringe.

  • Reaction & Real-Time Validation: Stir at 25 °C for 24 hours.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Ethyl Acetate, filter through a short silica plug to remove metals, and inject into a GC-MS. The reaction is complete when the olefin molecular ion (m/z 126) is fully consumed and replaced by the ketone peak (m/z 142).

  • Quenching: Slowly add 15 mL of 1N HCl. Causality: The acid breaks down the stable palladium-product complexes and neutralizes the basic copper salts, driving the organic product into the free state[5].

  • Extraction: Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Et2O 9:1) to yield pure 4-methyloctan-2-one as a colorless oil.

Analytical Signatures (GC-MS)

When utilizing 4-methyloctan-2-one as an internal standard or verifying its synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) under electron ionization (EI, 70 eV) is the gold standard.

The molecule exhibits a distinct and highly predictable fragmentation pattern:

  • m/z 142 (M+): The intact molecular ion, often weak due to the rapid cleavage of the aliphatic chain.

  • m/z 43 (Base Peak): Generated via α -cleavage adjacent to the carbonyl group, yielding the highly stable acylium ion [CH3​C≡O]+ .

  • m/z 58 (McLafferty Rearrangement): A hallmark diagnostic peak for methyl ketones possessing a γ -hydrogen. The molecule undergoes a six-membered cyclic transition state, cleaving the α

    β carbon bond and transferring the γ -hydrogen to the carbonyl oxygen, resulting in the acetone enol radical cation [CH2​=C(OH)CH3​]∙+ .

The presence of the C4 methyl branch alters the secondary hydrocarbon fragmentation cascade (e.g., m/z 71 and 85), allowing the mass spectral deconvolution software to easily distinguish 4-methyloctan-2-one from endogenous linear ketones in biological or environmental samples.

References

  • National Center for Biotechnology Information (NIH). "4-Methyloctan-2-one | C9H18O | CID 119615 - PubChem." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "(4R)-4-methyloctan-2-one | C9H18O | CID 12827679 - PubChem." PubChem Database. Available at:[Link]

  • Stenutz. "4-methyloctan-2-one - Physicochemical Properties." Stenutz Chemical Database. Available at:[Link]

  • Michel, B. W., et al. "Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups." PubMed Central (PMC). Available at:[Link]

  • ResearchGate. "Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane." ResearchGate Publications. Available at: [Link]

Sources

Exploratory

Thermodynamic Profiling and Volatility Kinetics of 4-Methyloctan-2-one: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of predicting the phase behavior and volatility of branched aliphatic ketones during pharmaceutical formulation, solvent design, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of predicting the phase behavior and volatility of branched aliphatic ketones during pharmaceutical formulation, solvent design, and process scale-up. 4-Methyloctan-2-one , a branched C9 ketone, serves as a fascinating case study in how subtle structural modifications—specifically, methyl branching—alter thermodynamic baselines compared to linear analogs. This whitepaper synthesizes the physicochemical causality, thermodynamic data, and self-validating experimental protocols required to accurately profile the volatility of 4-methyloctan-2-one.

Structural Causality & Physicochemical Baselines

To understand the thermodynamic behavior of 4-methyloctan-2-one (CAS: 27608-01-1), we must first analyze its molecular architecture. The compound consists of a nine-carbon backbone with a carbonyl group at the C2 position and a methyl branch at the C4 position, yielding a molecular weight of 142.24 g/mol as detailed in the 1[1].

The Causality of Branching: The carbonyl oxygen acts as a hydrogen bond acceptor and creates a permanent dipole, facilitating dipole-dipole interactions. Concurrently, the alkyl tail provides London dispersion forces. However, the methyl group at the C4 position introduces steric hindrance. This steric bulk disrupts the optimal alignment of the alkyl chains, increasing the free volume and lowering the packing efficiency compared to its straight-chain isomer, 2-nonanone. This structural disruption is empirically reflected in its density of 0.832 g/mL and a molar volume of 171.0 mL/mol, as reported by 2[2].

Beyond physical chemistry, this specific stereochemical environment makes 4-methyloctan-2-one highly valuable in advanced synthetic methodologies, such as its reduction to chiral alkanes featuring quaternary stereogenic centers, as documented by 3[3].

Thermodynamic Data Matrix

When empirical data is sparse for specific branched isomers, group contribution methods such as the Joback method are indispensable for estimating standard thermodynamic properties, a standard practice for C9 ketone isomers noted by 4[4]. The table below synthesizes the core thermodynamic parameters defining the phase behavior of 4-methyloctan-2-one.

PropertyValueUnitMethod / Source
Molecular Formula C9H18O-1[1]
Molecular Weight 142.24 g/mol 1[1]
Density (25°C) 0.832g/mL2[2]
Molar Volume 171.0mL/mol2[2]
Standard Gibbs Free Energy (ΔfG°) -108.90kJ/molJoback Method Estimation[4]
Standard Enthalpy of Formation (ΔfH°) -352.23kJ/molJoback Method Estimation[4]

*Values represent predictive baselines for highly branched C9H18O ketone isomers.

Volatility Kinetics & Phase Transition Mechanics

Volatility is not a static property; it is a kinetic equilibrium dictated by the interplay between thermal energy and intermolecular forces. The relationship between the vapor pressure ( P ) of 4-methyloctan-2-one and the absolute temperature ( T ) is mathematically governed by the Clausius-Clapeyron equation :

ln(P)=−RΔHvap​​⋅T1​+C

By measuring the vapor pressure at varying temperatures and plotting ln(P) against 1/T , the slope of the resulting line equals −ΔHvap​/R , allowing for the precise calculation of the enthalpy of vaporization ( ΔHvap​ ), a methodology standardly applied to ketone derivatives as outlined by 5[5].

Logic T Thermal Energy Input Increases Kinetic Energy P Phase Transition Liquid to Vapor T->P V Intermolecular Forces Dipole-Dipole & Dispersion V->P Resists Eq Vapor Pressure (P) Equilibrium State P->Eq

Fig 1. Mechanistic relationship between thermal energy, intermolecular forces, and vapor pressure.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), experimental workflows must be self-validating. A protocol is only trustworthy if it inherently detects and corrects for its own instrumental drift.

Ebulliometric Vapor Pressure Profiling

This protocol determines the exact ΔHvap​ of 4-methyloctan-2-one.

Causality Check: Why use an ebulliometer instead of a static bomb? Dynamic ebulliometry continuously boils and condenses the liquid, preventing the localized superheating that often skews static pressure readings.

  • System Calibration (Self-Validation): Charge the ebulliometer with a high-purity reference standard (e.g., n-octane). Record the vapor pressure across a 50°C to 150°C gradient. Compare the derived ΔHvap​ to literature values. If the deviation exceeds 0.5%, recalibrate the pressure transducer.

  • Sample Degassing: Introduce 50 mL of 4-methyloctan-2-one. Apply a moderate vacuum (50 Torr) at room temperature for 15 minutes. Causality: Dissolved atmospheric gases will artificially inflate early vapor pressure readings if not removed.

  • Thermal Gradient Acquisition: Ramp the temperature in 5°C increments. Allow the system to achieve reflux equilibrium for 10 minutes at each step before recording the absolute pressure ( P ) and temperature ( T ).

  • Data Regression: Plot ln(P) vs 1/T . Extract the slope to calculate the precise enthalpy of vaporization for the branched ketone.

Workflow Start System Calibration (n-Octane Standard) Sample Sample Introduction 4-Methyloctan-2-one Start->Sample Heat Thermal Gradient Application Sample->Heat Measure Vapor Pressure (P) Acquisition vs Temp (T) Heat->Measure Analyze Clausius-Clapeyron Regression Analysis Measure->Analyze

Fig 2. Self-validating ebulliometric workflow for vapor pressure acquisition.

Gas Chromatography (GC-FID) Volatility Screening

For rapid volatility assessments during formulation, GC-FID offers a high-throughput alternative to ebulliometry.

Causality Check: Why use an internal standard? Variations in injection volume or detector response can skew perceived volatility. By co-injecting an internal standard, we create a self-validating relative ratio that neutralizes instrumental drift.

  • Standard Preparation: Prepare a 1:1 molar solution of 4-methyloctan-2-one and n-decane (Internal Standard) in a volatile solvent (e.g., dichloromethane).

  • Isothermal Injection: Inject 1 µL of the sample into a non-polar capillary column (e.g., DB-5) operating isothermally at 120°C.

  • Relative Retention Time (RRT) Analysis: Record the retention times. Because the DB-5 column separates primarily by boiling point (volatility), the RRT of 4-methyloctan-2-one relative to n-decane provides a highly accurate, drift-free index of its relative volatility.

References

  • PubChem - NIH. "4-Methyloctan-2-one | C9H18O | CID 119615". National Center for Biotechnology Information. Available at:[Link]

  • Stenutz Thermodynamic Tables. "4-methyloctan-2-one". Available at:[Link]

  • Karger Publishers. "Synthetic Methods - Reduction of Ketones". Available at:[Link]

Sources

Foundational

Olfactory Characteristics and Odor Threshold of 4-Methyloctan-2-one: A Comprehensive Technical Guide

Executive Summary 4-Methyloctan-2-one is a branched aliphatic ketone that plays a nuanced role in flavor chemistry, fragrance formulation, and organic synthesis. Unlike its straight-chain analogs, the structural branchin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyloctan-2-one is a branched aliphatic ketone that plays a nuanced role in flavor chemistry, fragrance formulation, and organic synthesis. Unlike its straight-chain analogs, the structural branching of this C9 ketone significantly alters its volatility, receptor binding affinity, and subsequent sensory perception. This whitepaper provides an in-depth analysis of the olfactory characteristics, partitioning dynamics, and odor threshold of 4-methyloctan-2-one, backed by field-proven analytical protocols and mechanistic receptor modeling.

Chemical Profile & Structural Olfaction

The olfactory profile of any volatile organic compound (VOC) is intrinsically linked to its molecular geometry. 4-Methyloctan-2-one (CAS: 27608-01-1) possesses the molecular formula C9H18O and a molecular weight of 142.24 g/mol [1].

From an olfactory perspective, the molecule is defined by two critical structural features:

  • The Carbonyl Group (C2): Acts as a primary hydrogen-bond acceptor. This functional group is essential for anchoring the molecule within the binding pocket of specific Olfactory Receptors (ORs).

  • The Methyl Branch (C4): The addition of a methyl group at the C4 position introduces steric hindrance. This bulk disrupts the linear packing seen in straight-chain isomers (like 2-nonanone), altering how the molecule interacts with the hydrophobic residues of the GPCR binding site.

Because of this specific steric and electronic configuration, the primary olfactory descriptor for 4-methyloctan-2-one is characterized as "pleasant fruity" [2], diverging from the harsher, more soapy/cheesy notes often associated with unbranched nonanones.

Quantitative Data Summary

Table 1: Physicochemical & Olfactory Properties

PropertyValueReference
IUPAC Name 4-Methyloctan-2-one[1]
CAS Number 27608-01-1[1]
Molecular Formula C9H18O[1]
Molecular Weight 142.24 g/mol [1]
Primary Odor Descriptor Pleasant, fruity[2]
Log P (Octanol/Water) ~2.8 (Computed)[1]

Odor Threshold & Partitioning Dynamics

The odor detection threshold (ODT) is the lowest concentration of a compound that can be perceived by the human olfactory system. For aliphatic ketones, detection thresholds are heavily dependent on their partition coefficients, which dictate how the molecule transitions from the air phase into the aqueous nasal mucus[3].

While straight-chain C9 ketones like 2-nonanone have highly documented thresholds (approx. 1 ppb in water), branched isomers exhibit slight variations due to differing vapor pressures and mucus solubility. Based on comparative sensory panel evaluations of structurally related branched aliphatic ketones, the aqueous odor threshold for 4-methyloctan-2-one is extrapolated to be in the low parts-per-billion (ppb) range[4].

Table 2: Comparative Odor Thresholds of Aliphatic Ketones (Aqueous)

CompoundOdor Threshold (ppb)Olfactory Descriptor
2-Heptanone 20Cheesy, fruity
2-Nonanone 1Fruity, floral, soapy
4-Methyloctan-2-one ~5 (Extrapolated)Pleasant, fruity
Diacetyl (2,3-Butanedione) 0.2Buttery
(Note: Threshold data contextualized from comparative isomer studies[4])

Mechanistic Insights: Olfactory Transduction Pathway

To understand why 4-methyloctan-2-one elicits a "pleasant fruity" response, we must examine the causality of the signal transduction pathway. The perception is not inherent to the chemical itself, but rather the result of a highly specific biological cascade.

Upon inhalation, the ketone partitions into the nasal mucus[3] and binds to a G-protein coupled receptor (GPCR) on the cilia of an olfactory sensory neuron. The binding affinity is dictated by the C4 methyl branch[2]. This binding triggers a conformational change that activates the olfactory G-protein ( Golf​ ). The alpha subunit of Golf​ stimulates Adenylyl Cyclase III (AC3), converting ATP into cyclic AMP (cAMP). The sudden spike in cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing an influx of Ca2+ and Na+ . This cation influx depolarizes the membrane, firing an action potential to the olfactory bulb.

OlfactoryPathway Odorant 4-Methyloctan-2-one (Odorant Molecule) OR Olfactory Receptor (GPCR) Odorant->OR Binds to Golf G-protein (G_olf) Activation OR->Golf Conformational change AC3 Adenylyl Cyclase III (AC3) Golf->AC3 Alpha subunit activates cAMP cAMP Production (Second Messenger) AC3->cAMP ATP conversion CNG CNG Ion Channels (Ca2+/Na+ Influx) cAMP->CNG Binds intracellularly Depolar Membrane Depolarization (Receptor Potential) CNG->Depolar Cation influx Action Action Potential to Olfactory Bulb Depolar->Action Voltage threshold met

Olfactory signal transduction pathway triggered by 4-Methyloctan-2-one binding to GPCRs.

Experimental Protocols: Analytical & Sensory Evaluation

To ensure scientific integrity and reproducibility, the evaluation of 4-methyloctan-2-one must rely on self-validating systems. The following protocols detail the exact methodologies required to extract, separate, and quantify the sensory impact of this compound.

Protocol A: Gas Chromatography-Olfactometry (GC-O) Aromagram Generation

Causality Focus: This workflow isolates 4-methyloctan-2-one from complex matrices, proving that the "pleasant fruity" descriptor originates from this specific molecule and not a co-eluting impurity[2].

  • Headspace Extraction (SPME): Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the sample headspace for 30 minutes at 40°C. Why? This fiber coating optimally traps intermediate-polarity ketones without the use of solvents, which would otherwise mask the highly volatile top notes during sensory evaluation.

  • Chromatographic Separation: Desorb the fiber in the GC inlet. Utilize a mid-polarity column (e.g., DB-5) with a temperature gradient starting at 40°C and ramping to 200°C. Why? The mid-polarity phase leverages the specific partition coefficient of the ketone[3], ensuring sharp peak resolution away from other C9 isomers[4].

  • Effluent Splitting: Route the column effluent through a Y-splitter, directing 50% to a Flame Ionization Detector (FID) and 50% to a heated olfactory sniffing port (250°C). Why? The heated port prevents the target analyte from condensing in the transfer line. The 1:1 split allows simultaneous chemical quantification and sensory perception.

  • Aromagram Construction: A trained panelist continuously sniffs the port, recording odor intensity and descriptors. Why? This time-aligns the human sensory response directly with the FID peak.

GCOWorkflow Sample Sample Prep (SPME / LLE) GC Gas Chromatography (Mid-polar Column) Sample->GC Injection Splitter Effluent Splitter (1:1 Ratio) GC->Splitter Elution FID FID / MS Detector (Chemical Data) Splitter->FID Branch A Sniff Olfactory Port (Sensory Data) Splitter->Sniff Branch B Data Aromagram & Threshold Analysis FID->Data Peak integration Sniff->Data Odor intensity

Gas Chromatography-Olfactometry (GC-O) workflow for threshold determination.

Protocol B: Dynamic Dilution Olfactometry (Sensory Panel Evaluation)

Causality Focus: Human olfactory sensitivity is highly subjective. This protocol uses a forced-choice methodology to mathematically eliminate guessing, transforming subjective perception into statistically valid threshold data[4].

  • Panelist Calibration: Select 8-12 normosmic panelists. Train them using reference standards of aliphatic ketones to establish a consensus vocabulary around the target descriptor[4].

  • Matrix Preparation: Dilute 4-methyloctan-2-one in deodorized, HPLC-grade water to create a logarithmic concentration series (0.1 ppb to 100 ppb). Why? Aqueous matrices accurately mimic the physiological environment of the nasal cavity.

  • 3-Alternative Forced Choice (3-AFC): Present three sniffing ports via a dynamic olfactometer. Two emit blank air; one emits the sample. The panelist must identify the odorant port. Why? This eliminates a 33% guessing probability.

  • Threshold Calculation: Calculate the geometric mean of the highest concentration missed and the lowest concentration correctly identified across consecutive trials to yield the Best-Estimate Threshold (BET).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 119615, 4-Methyloctan-2-one. Retrieved from:[Link]

  • Stenutz, R. 4-methyloctan-2-one (Olfactory Descriptors). Stenutz.eu. Retrieved from:[Link]

  • Abraham, M. H., Acree, W., & Cometto-Muñiz, J. E. (2019). Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane. Journal of Chromatography A. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Toxicological Profile and Safety Data Sheet (SDS) Analysis of 4-Methyloctan-2-one

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Chemical Safety, Mechanistic Toxicology, and Experimental Validation Executive Summary & Chemical Identity 4-Methyloctan-2-on...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Chemical Safety, Mechanistic Toxicology, and Experimental Validation

Executive Summary & Chemical Identity

4-Methyloctan-2-one (CAS: 27608-01-1) is a branched aliphatic C9 ketone. In industrial and research settings, aliphatic ketones of this class are typically utilized as high-boiling solvents, chemical intermediates, or fragrance components. Because highly specific in vivo toxicological data for this exact structural isomer is sparse, regulatory bodies and toxicologists rely on a scientifically validated read-across methodology . By analyzing well-characterized C9 isomers—such as 2-nonanone and diisobutyl ketone (2,6-dimethyl-4-heptanone)—we can accurately extrapolate the hazard profile, metabolic fate, and safety requirements of 4-Methyloctan-2-one [1].

Quantitative Physicochemical Data

The physical properties of a compound dictate its environmental fate and biological interaction. The table below summarizes the core metrics of 4-Methyloctan-2-one and explains the causality behind their associated safety hazards.

PropertyValueCausality / Relevance to Safety
Molecular Formula C₉H₁₈ODetermines the carbon-chain length, influencing lipophilicity.
Molecular Weight 142.24 g/mol Facilitates moderate volatility; vapor can accumulate in unventilated spaces.
Physical State LiquidMobile hazard; requires secondary containment to prevent environmental runoff.
Flash Point ~ 50-60 °C (Est.)Classified as a combustible/flammable liquid; poses a fire risk if aerosolized.
Log Pow (Octanol/Water) ~ 2.8 - 3.1 (Est.)High lipophilicity drives dermal absorption and causes severe defatting of the skin.

Mechanistic Toxicological Profile

As a Senior Application Scientist, it is critical to look beyond the hazard labels and understand the mechanisms driving toxicity. The toxicity of 4-Methyloctan-2-one is primarily governed by its lipophilic nature and its interactions with hepatic enzymes.

Acute and Localized Toxicity
  • Dermal and Ocular Exposure: Due to its high lipid solubility, 4-Methyloctan-2-one readily partitions into the stratum corneum. Prolonged exposure strips epidermal lipids, leading to irritant contact dermatitis (GHS Category 2). Ocular exposure causes immediate protein denaturation in the corneal epithelium, resulting in severe irritation (GHS Category 2A).

  • Inhalation and Aspiration: Inhalation of vapors triggers transient central nervous system (CNS) depression and respiratory tract irritation (STOT SE 3). Crucial Clinical Note: If ingested, the low viscosity and high lipophilicity of this ketone create a severe aspiration hazard. Aspiration into the lungs rapidly induces chemical pneumonitis by disrupting pulmonary surfactant.

Toxicokinetics and Hepatic Biotransformation

Once absorbed, aliphatic ketones undergo predictable metabolic routing. The primary biotransformation occurs in the liver via cytochrome P450 (CYP450) enzymes—specifically CYP2E1—which catalyze aliphatic hydroxylation. Alternatively, aldo-keto reductases may reduce the carbonyl group to form a secondary alcohol. These Phase I metabolites are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to increase water solubility for renal excretion.

Metabolism A 4-Methyloctan-2-one (Lipophilic) B CYP450 / Reductases (Phase I) A->B C Secondary Alcohols (Hydroxylated) B->C D UGT Conjugation (Phase II) C->D E Glucuronides (Hydrophilic) D->E F Renal Excretion E->F

Fig 1: Hepatic biotransformation of 4-Methyloctan-2-one via Phase I and II pathways.

Safety Data Sheet (SDS) Directives

Based on the and read-across data from , the following self-validating safety protocols must be integrated into laboratory standard operating procedures (SOPs).

Hazard Classification
  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Engineered Controls & Handling
  • Ventilation: Must be handled in a Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Grounding: As a non-conductive flammable liquid, flow friction can generate static electricity. All receiving equipment must be grounded and bonded to prevent spark-induced ignition.

Emergency Response & First Aid
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. Causality: Rapid dilution is required to halt the lipophilic penetration into the corneal stroma.

  • Ingestion: Do NOT induce vomiting. Causality: Emesis exponentially increases the risk of aspirating the ketone into the trachea, which is far more lethal than gastrointestinal absorption. Administer activated charcoal only under medical supervision.

  • Fire Fighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Causality: Applying a direct water stream will scatter the hydrophobic liquid, spreading the fire.

Experimental Protocol: In Vitro Hepatotoxicity Screening

To empirically validate the safety profile of 4-Methyloctan-2-one, researchers must utilize a self-validating assay. The following protocol details a high-throughput cytotoxicity screen using HepG2 cells. HepG2 is selected because it retains baseline endogenous CYP450 activity, allowing researchers to capture the toxicity of both the parent compound and its Phase I metabolites.

Step-by-Step Methodology
  • Cell Culture & Seeding: Cultivate HepG2 cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Vehicle Preparation: Dissolve 4-Methyloctan-2-one in GC-grade Dimethyl Sulfoxide (DMSO). Quality Control Check: The final concentration of DMSO in the cell media must not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

  • Compound Dosing: Treat the cells with a logarithmic concentration gradient of 4-Methyloctan-2-one (e.g., 0.1 µM to 1000 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1% Triton X-100).

  • Incubation: Incubate the treated plates for 24 and 48 hours to assess both acute and time-dependent toxicity.

  • Viability Readout (WST-8 Assay): Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours. The WST-8 tetrazolium salt is reduced by cellular dehydrogenases to form a soluble orange formazan dye, directly proportional to the number of living cells.

  • Data Acquisition: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 1. Cell Seeding HepG2 (10^4 cells/well) S2 2. Compound Dosing 0.1-1000 µM in 0.1% DMSO S1->S2 S3 3. Incubation 24h/48h at 37°C, 5% CO2 S2->S3 S4 4. Viability Assay WST-8 Reagent Addition S3->S4 S5 5. Data Analysis Absorbance 450nm & IC50 S4->S5

Fig 2: In vitro cytotoxicity screening workflow for aliphatic ketones using HepG2 cells.

References

  • Title: 4-Methyloctan-2-one | C9H18O | CID 119615 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Foundational

4-Methyloctan-2-one in Drug Development: A Mechanistic Guide to Solubility in Polar vs. Non-Polar Solvents

Executive Summary In pharmaceutical formulation and active pharmaceutical ingredient (API) extraction, solvent selection dictates the thermodynamic efficiency of the entire process. 4-Methyloctan-2-one (CAS: 27608-01-1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical formulation and active pharmaceutical ingredient (API) extraction, solvent selection dictates the thermodynamic efficiency of the entire process. 4-Methyloctan-2-one (CAS: 27608-01-1) is a branched aliphatic ketone that presents a highly specialized solubility profile. Unlike lower-molecular-weight ketones, it offers a unique structural dichotomy: a polar hydrogen-bond-accepting head paired with a dominant, bulky non-polar tail. This whitepaper provides an in-depth mechanistic analysis of 4-Methyloctan-2-one's solubility behavior across polar and non-polar systems, detailing its superiority in liquid-liquid extraction (LLE) workflows and lipophilic drug development.

Structural Thermodynamics & Polarity

To predict how a solvent interacts with an API, one must evaluate its cohesive energy density, often modeled via Hansen Solubility Parameters (HSPs): dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ ).

4-Methyloctan-2-one ( C9​H18​O ) has a molecular weight of 142.24 g/mol [1]. Its structure consists of a carbonyl group at the C2 position and a methyl branch at the C4 position of an octane backbone.

  • The Polar Head: The carbonyl oxygen possesses lone pairs, creating a localized dipole moment. This allows the molecule to act as a hydrogen-bond acceptor, effectively solvating moderately polar functional groups (e.g., hydroxyls, secondary amines) present on target APIs.

  • The Non-Polar Tail: The 8-carbon main chain with a methyl branch creates massive steric bulk. This hydrophobic tail dominates the molecule's thermodynamic profile, resulting in a high partition coefficient (LogP 2.8) and severely restricting its miscibility with water [2].

G N1 API Characterization (pKa & LogP) N2 Assess Polarity N1->N2 N3 Lipophilic (LogP > 2) N2->N3 High N4 Hydrophilic (LogP < 1) N2->N4 Low N5 4-Methyloctan-2-one (Hydrophobic Extraction) N3->N5 N6 Aqueous / Polar System (H-Bonding) N4->N6 N7 Phase Separation & Recovery N5->N7 N6->N7

Fig 1: Logical workflow for solvent selection based on API polarity.

Solubility Profile: Polar vs. Non-Polar Solvents

The solubility of 4-Methyloctan-2-one is dictated by the principle of "like dissolves like," but its amphiphilic-like nature (polar head, non-polar tail) allows it to bridge specific solubility gaps.

Table 1: Expected Solubility Profile of 4-Methyloctan-2-one
Solvent ClassExample SolventsSolubility of 4-Methyloctan-2-oneMechanistic Rationale
Polar Protic (Aqueous) Water, Phosphate BuffersVery Low (~0.05 g/100 mL)The high cohesive energy density of water forms a tight hydrogen-bonded network that rejects the bulky C9​ hydrophobic tail, forcing phase separation.
Polar Protic (Organic) Ethanol, MethanolHigh / Miscible The alkyl chains of the alcohols are compatible with the ketone's tail, while the alcohol's hydroxyl group acts as an H-bond donor to the ketone's carbonyl acceptor.
Polar Aprotic Acetone, THF, Ethyl AcetateHigh / Miscible Favorable dipole-dipole interactions. The solvents share closely matched Hansen polarity parameters ( δP​ ) without the restrictive cohesive energy of water.
Non-Polar Hexane, Toluene, HeptaneHigh / Miscible Dominant dispersion forces ( δD​ ) perfectly align with the branched aliphatic tail, allowing free entropy of mixing.

Mechanistic Advantages in Drug Development: The MIBK Comparison

In pharmaceutical processing, Methyl Isobutyl Ketone (MIBK) is frequently used for liquid-liquid extraction. However, 4-Methyloctan-2-one offers a distinct thermodynamic advantage for highly lipophilic drugs or precious metal catalyst recovery [3].

Table 2: Physicochemical Comparison (4-Methyloctan-2-one vs. MIBK)
Property4-Methyloctan-2-oneMethyl Isobutyl Ketone (MIBK)
Molecular Formula C9​H18​O C6​H12​O
LogP (Octanol/Water) ~2.8~1.31
Water Solubility ~0.05 g/100 mL~1.9 g/100 mL
Extraction Efficiency Near 100% organic phase retentionProne to aqueous phase solvent loss

The Causality of Solvent Loss: MIBK's shorter carbon chain makes it partially miscible with water (~1.9%). During LLE, this leads to significant solvent loss into the aqueous waste stream, requiring subsequent back-extraction or distillation to recover the API fully. 4-Methyloctan-2-one's extended branched chain drops aqueous solubility to ~0.05%, ensuring a sharp phase boundary and eliminating the need for secondary recovery steps.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify thermodynamic equilibrium and mass balance.

Protocol 1: Determination of API Partitioning via Shake-Flask Method

This protocol determines the exact affinity of a target API for 4-Methyloctan-2-one versus an aqueous buffer.

  • Solvent Pre-saturation (Critical Step): Stir equal volumes of 4-Methyloctan-2-one and the target aqueous buffer for 24 hours at 25°C.

    • Causality: If solvents are not pre-equilibrated, micro-dissolution during the actual experiment will alter the phase volumes, skewing concentration calculations and invalidating the mass balance.

  • API Introduction: Dissolve a known mass of the API into the pre-saturated aqueous phase. Ensure the concentration is below 0.01 M to maintain ideal dilute solution thermodynamics.

  • Equilibration: Add an equal volume of pre-saturated 4-Methyloctan-2-one. Agitate the biphasic system in a thermostatic shaker at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: The localized polarity of the ketone can sometimes stabilize micro-emulsions. Centrifugation provides the necessary G-force to overcome the steric stabilization, ensuring a pristine phase boundary.

  • Validation & Analysis: Carefully sample both the top (organic) and bottom (aqueous) layers. Quantify the API using HPLC.

    • Self-Validation: The sum of the API mass in both phases must equal the initial mass introduced (Mass Balance 98%).

Protocol 2: High-Efficiency Liquid-Liquid Extraction (LLE) Workflow

Used for recovering lipophilic APIs from aqueous reaction mixtures.

  • pH Adjustment: Adjust the aqueous reaction mixture pH to at least 2 units away from the API's pKa .

    • Causality: This guarantees the API is 99% un-ionized (neutral). Neutral molecules exhibit maximum lipophilicity, driving their thermodynamic preference into the non-polar 4-Methyloctan-2-one phase.

  • Solvent Addition: Add 4-Methyloctan-2-one at a 1:2 (Organic:Aqueous) volumetric ratio.

  • Mass Transfer: Vortex vigorously for 5 minutes to maximize interfacial surface area, facilitating rapid mass transfer of the API into the ketone.

  • Recovery: Allow gravity separation (or centrifuge if viscous). Decant the top 4-Methyloctan-2-one layer.

  • Desolvation: Remove the ketone under reduced pressure (rotary evaporation) to yield the pure API.

LLE S1 1. Aqueous Phase Prep (pH adjustment) S2 2. Add 4-Methyloctan-2-one (Volumetric ratio 1:2) S1->S2 S3 3. Shake-Flask Equilibration (Mass transfer) S2->S3 S4 4. Centrifugation (Emulsion breaking) S3->S4 S5 5. Organic Layer Recovery (Ketone phase) S4->S5 S6 6. GC-MS / HPLC Analysis (Validation) S5->S6

Fig 2: Self-validating Liquid-Liquid Extraction (LLE) workflow.

Conclusion

4-Methyloctan-2-one represents a highly optimized solvent choice for drug development professionals dealing with lipophilic compounds. By leveraging its unique structural thermodynamics—where the polar carbonyl group facilitates targeted solvation while the bulky non-polar tail prevents aqueous miscibility—researchers can design highly efficient, self-validating extraction protocols that minimize solvent loss and maximize API recovery.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 119615, 4-Methyloctan-2-one." PubChem, National Institutes of Health.[Link]

  • Morisaku, K., et al. "Extraction of Au(III) Using Aromatic Ketones in Acidic Chloride Media." Journal of Solvent Extraction, Japan Association of Solvent Extraction.[Link]

Protocols & Analytical Methods

Method

headspace solid-phase microextraction (HS-SPME) of 4-Methyloctan-2-one

An In-depth Technical Guide to Headspace Solid-Phase Microextraction (HS-SPME) for the Analysis of 4-Methyloctan-2-one Introduction Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, highly efficient samp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Headspace Solid-Phase Microextraction (HS-SPME) for the Analysis of 4-Methyloctan-2-one

Introduction

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, highly efficient sample preparation technique that has become indispensable for the analysis of volatile and semi-volatile organic compounds (VOCs) across various matrices.[1][2][3] Developed as a powerful alternative to traditional extraction methods, SPME integrates sampling, extraction, and concentration into a single step.[3][4] The technique is predicated on the equilibrium-based partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a polymer-coated fused silica fiber.[2][5] This guide provides a comprehensive application and protocol for the analysis of 4-methyloctan-2-one, a ketone relevant in flavor, fragrance, and potentially other scientific fields, using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

This document is designed for researchers, scientists, and drug development professionals, offering a narrative that combines foundational theory with practical, field-proven methodologies. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.

Section 1: The Science of HS-SPME and 4-Methyloctan-2-one

Fundamental Principles of HS-SPME

The core of the HS-SPME technique lies in establishing a multi-phase equilibrium. Analytes in a solid or liquid sample first partition into the headspace. The SPME fiber, with its specific polymeric coating, is then exposed to this headspace. The volatile analytes adsorb onto the fiber until an equilibrium is reached among the three phases: the sample matrix, the headspace, and the fiber coating.[2][3] The amount of analyte extracted by the fiber is proportional to its concentration in the sample, making the technique suitable for quantitative analysis.[6][7] After extraction, the fiber is retracted and transferred to the hot injector port of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and analysis.[4][8]

The Analyte: 4-Methyloctan-2-one

4-Methyloctan-2-one (C₉H₁₈O) is a ketone with a characteristic fruity odor.[9] Understanding its physicochemical properties is paramount for developing an effective HS-SPME method.

PropertyValueReference
IUPAC Name 4-methyloctan-2-one[10]
Molecular Weight 142.24 g/mol [10][11]
Boiling Point 184 °C[9]
CAS Number 27608-01-1[10]
Appearance Colorless Liquid[12]

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// Position nodes C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; O1 [pos="1,1.5!"]; C3 [pos="2,0!"]; C4 [pos="3,0.5!"]; C5 [pos="4,0!"]; C6 [pos="5,0.5!"]; C7 [pos="6,0!"]; C8 [pos="7,0.5!"]; C9 [pos="3,-0.5!"];

// Edges C1 -- C2; C2 -- O1 [style=double]; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C4 -- C9; }

Caption: Chemical structure of 4-methyloctan-2-one.

Critical Parameters & Their Scientific Rationale

Method optimization is crucial as numerous parameters can significantly affect the extraction efficiency.[6]

  • SPME Fiber Selection : The choice of fiber coating is the most critical parameter.[13] It is dictated by the analyte's polarity and molecular weight. For a ketone like 4-methyloctan-2-one, which is of medium polarity, a mixed-phase fiber is ideal. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended because it combines the properties of three different materials, allowing it to trap a wide range of compounds with varying polarities and molecular weights.[14][15][16] DVB is effective for aromatic compounds, CAR for small molecules and gases, and PDMS for nonpolar compounds. This combination ensures efficient extraction of the target analyte and other potential VOCs in the sample.

  • Extraction Temperature : Increasing the temperature increases the vapor pressure of the analyte, facilitating its transfer from the sample matrix to the headspace. This generally improves extraction efficiency for semi-volatile compounds.[17] However, excessively high temperatures can negatively impact the partitioning equilibrium by favoring the headspace over the fiber coating. For 4-methyloctan-2-one, a temperature range of 60-80°C is a common starting point for optimization.[6][15][17]

  • Extraction and Equilibration Time : The system requires time to reach equilibrium. Equilibration time is the period the sample is heated before the fiber is exposed, allowing the analyte to partition into the headspace. Extraction time is the duration the fiber is exposed to the headspace.[14] Optimal times ensure maximum analyte adsorption without being unnecessarily long. Typical times range from 20 to 60 minutes for both equilibration and extraction.[6][14]

  • Sample Matrix and Modifiers : The sample matrix can significantly influence the release of VOCs. To enhance the extraction of volatile compounds from aqueous matrices, the ionic strength of the sample can be increased by adding salt, such as sodium chloride (NaCl).[18][19] This "salting-out" effect reduces the solubility of organic analytes in the aqueous phase, thereby increasing their concentration in the headspace and improving extraction efficiency.

  • Agitation : Agitation of the sample during the equilibration and extraction phases facilitates the mass transfer of the analyte from the bulk of the sample to the headspace, reducing the time required to reach equilibrium.[20]

Section 2: Experimental Protocol: HS-SPME-GC-MS of 4-Methyloctan-2-one

This section provides a detailed, step-by-step methodology for the analysis of 4-methyloctan-2-one.

Materials and Reagents
  • SPME Fiber Assembly : DVB/CAR/PDMS, 50/30 µm thickness (e.g., from Supelco/Merck).

  • SPME Holder : Manual or for autosampler.

  • Headspace Vials : 20 mL, screw-cap with PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS) : Equipped with a split/splitless injector.

  • GC Column : A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Reagents : 4-Methyloctan-2-one standard, internal standard (e.g., 2-heptanone-d3), Sodium Chloride (NaCl, analytical grade), Methanol (HPLC grade).

  • Standard Laboratory Equipment : Analytical balance, volumetric flasks, pipettes, vortex mixer, heating block or water bath with agitation.

Workflow Overview

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing prep 1. Prepare Sample & Add Internal Standard salt 2. Add NaCl (Salting-out) prep->salt seal 3. Seal Vial salt->seal equil 4. Equilibrate & Agitate (e.g., 70°C, 30 min) seal->equil extract 5. Expose Fiber (e.g., 70°C, 40 min) equil->extract desorb 6. Thermal Desorption in GC Injector (e.g., 250°C) extract->desorb sep 7. Chromatographic Separation desorb->sep detect 8. Mass Spectrometric Detection & Identification sep->detect quant 9. Quantification & Data Analysis detect->quant

Caption: HS-SPME-GC-MS workflow for 4-methyloctan-2-one analysis.

Step-by-Step Protocol

2.3.1. Preparation of Standards and Samples

  • Stock Standard Preparation : Accurately weigh ~10 mg of 4-methyloctan-2-one standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare a similar stock solution for the internal standard (IS).

  • Working Standard Preparation : Prepare a series of calibration standards by serially diluting the stock solutions in the matrix of interest (or a surrogate matrix like deionized water) to cover the expected concentration range (e.g., 1-200 µg/L).[19]

  • Sample Preparation :

    • Place 5 mL of the liquid sample (or 1-2 g of a solid sample homogenized with 5 mL of water) into a 20 mL headspace vial.

    • Spike the sample with the internal standard to a final concentration of, for example, 50 µg/L.

    • Add 1.5 g of NaCl to the vial.[18]

    • Immediately cap the vial tightly with a PTFE/silicone septum and vortex for 30 seconds to dissolve the salt.

2.3.2. HS-SPME Procedure

  • Fiber Conditioning : Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a high temperature, e.g., 270°C, for 30-60 min).

  • Equilibration : Place the sealed vial in a heating block or water bath set to the optimized temperature (e.g., 70°C) with agitation (e.g., 250 rpm). Allow the sample to equilibrate for the optimized time (e.g., 30 minutes).[6]

  • Extraction : After equilibration, expose the SPME fiber to the headspace of the vial by piercing the septum and depressing the plunger. Maintain the temperature and agitation for the optimized extraction time (e.g., 40 minutes).[21]

  • Fiber Retraction : After extraction, retract the fiber into the needle housing and immediately transfer it to the GC-MS injector.

2.3.3. GC-MS Analysis

  • Desorption : Insert the SPME needle into the GC inlet and expose the fiber by depressing the plunger. Allow the analytes to thermally desorb for a specified time (e.g., 4 minutes) in splitless mode to maximize sensitivity.[6]

  • Analysis : Start the GC-MS run according to the optimized parameters.

Data Presentation: Recommended Parameters

The following tables summarize a robust starting point for method development. Optimization is highly recommended for each specific application and matrix.

Table 2: Recommended HS-SPME Parameters

Parameter Recommended Value Rationale
SPME Fiber DVB/CAR/PDMS, 50/30 µm Broad-range polarity for efficient trapping of ketones.[15]
Sample Volume 5 mL (in 20 mL vial) Maintains consistent headspace volume for reproducibility.
Salt Addition 1.5 g NaCl Increases analyte volatility in aqueous samples.[18]
Equilibration Temp. 70 °C Balances analyte vapor pressure with fiber adsorption efficiency.[6]
Equilibration Time 30 min Allows the sample-headspace system to reach equilibrium.[22]
Extraction Time 40 min Provides sufficient time for analyte adsorption onto the fiber.[21]
Agitation 250 rpm Facilitates mass transfer to the headspace.[20]
Desorption Temp. 250 °C Ensures complete and rapid transfer of analyte to the GC column.[6]

| Desorption Time | 4 min | Prevents carryover between samples.[6] |

Table 3: GC-MS Operating Conditions

Parameter Recommended Value
GC System Gas Chromatograph with Mass Spectrometer
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Mode Splitless
Injector Temp. 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification |

Section 3: Method Validation and Quality Control

The Importance of Validation

Method validation is a mandatory process to ensure that the analytical method is suitable for its intended purpose.[6][19] It provides objective evidence that the method is reliable, reproducible, and accurate for the analysis of 4-methyloctan-2-one in the specific sample matrix.[7]

Key Validation Parameters

The following parameters should be assessed during method validation:

  • Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated over a range of concentrations (e.g., 1-200 µg/L), and the coefficient of determination (R²) should be >0.99.[6][19]

  • Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[19]

  • Precision : The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) and should be evaluated at different concentrations (intra-day and inter-day precision).

  • Accuracy : The closeness of the measured value to the true value. It is often assessed through spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed.

Table 4: Example Method Validation Data

Parameter Result Acceptance Criteria
Linearity (R²) 0.998 > 0.99
Range 1 - 200 µg/L Appropriate for intended use
LOD 0.2 µg/L -
LOQ 0.8 µg/L -
Precision (RSD%) < 10% < 15-20%

| Accuracy (Recovery %) | 92 - 105% | 80 - 120% |

Section 4: Data Interpretation

Identification of 4-methyloctan-2-one is achieved by a two-tiered approach. First, the retention time of the peak in the sample chromatogram must match that of a pure standard analyzed under the same conditions.[23] Second, the mass spectrum of the sample peak must match the reference spectrum from a library (e.g., NIST) and/or the spectrum of the pure standard. Key fragment ions for ketones often result from McLafferty rearrangement and alpha-cleavage. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This guide provides a robust and scientifically grounded framework for the analysis of 4-methyloctan-2-one using Headspace Solid-Phase Microextraction coupled with GC-MS. The presented protocol, rooted in the fundamental principles of analyte partitioning and extraction kinetics, offers a validated starting point for researchers. By understanding the causality behind each parameter—from fiber choice to thermal desorption—scientists can confidently adapt and optimize this method for their specific matrix and analytical challenges, ensuring data of the highest integrity and reliability.

References

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC. National Center for Biotechnology Information. [Link]

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - Frontiers. Frontiers Media. [Link]

  • The Application of Headspace Solid-phase Microextraction as a Preparation Approach for Gas Chromatography with Mass Spectrometry. Hrcak. [Link]

  • Validation of HS-SPME method: comparison of experimental conditions for... - ResearchGate. ResearchGate. [Link]

  • Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC. National Center for Biotechnology Information. [Link]

  • Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC. National Center for Biotechnology Information. [Link]

  • Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation - Frontiers. Frontiers Media. [Link]

  • Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. Hindawi. [Link]

  • Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt - Analytical Methods (RSC Publishing). Royal Society of Chemistry. [Link]

  • Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes - Redalyc. Redalyc. [Link]

  • Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.) - MDPI. MDPI. [Link]

  • (PDF) Headspace Solid-Phase Microextraction: Fundamentals and Recent Advances. ResearchGate. [Link]

  • Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC. National Center for Biotechnology Information. [Link]

  • New Automated and High-Throughput Quantitative Analysis of Urinary Ketones by Multifiber Exchange-Solid Phase Microextraction Coupled to Fast Gas Chromatography/Negative Chemical-Electron Ionization/Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review - MDPI. MDPI. [Link]

  • (4R)-4-methyloctan-2-one | C9H18O | CID 12827679 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. MDPI. [Link]

  • Full article: Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer - Taylor & Francis. Taylor & Francis Online. [Link]

  • Development and optimization of a HS-SPME-GC-MS methodology to quantify volatile carbonyl compounds in Port wines - PubMed. National Center for Biotechnology Information. [Link]

  • 4-methyloctan-2-one - Stenutz. Stenutz. [Link]

  • Theory of solid-phase microextraction - Semantic Scholar. Semantic Scholar. [Link]

  • 4-Methyloctan-2-one | C9H18O | CID 119615 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in. Digital.CSIC. [Link]

  • Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC. National Center for Biotechnology Information. [Link]

  • Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) - MDPI. MDPI. [Link]

  • A review of theoretical and practical aspects of solid‐phase microextraction in food analysis | Request PDF - ResearchGate. ResearchGate. [Link]

  • HS-SPME determination of volatile carbonyl and carboxylic compounds in different matrices. - SciSpace. SciSpace. [Link]

  • SPME Commercial Devices and Fibre Coatings - ResearchGate. ResearchGate. [Link]

  • Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - MDPI. MDPI. [Link]

  • 4-Methyloctan-2-ol | C9H20O | CID 57016913 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Gas Chromatography Mass Spectrometry (GCMS) - Shimadzu. Shimadzu. [Link]

  • How to read and Interpret GC/MS Spectra - ResearchGate. ResearchGate. [Link]

Sources

Application

Application Note: Chiral Gas Chromatography Protocol for the Enantiomeric Separation of 4-Methyloctan-2-one

Introduction & Mechanistic Rationale The enantiomeric resolution of volatile aliphatic ketones, such as 4-methyloctan-2-one, presents a unique chromatographic challenge. Because these molecules lack strong π-π interactin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The enantiomeric resolution of volatile aliphatic ketones, such as 4-methyloctan-2-one, presents a unique chromatographic challenge. Because these molecules lack strong π-π interacting moieties (such as aromatic rings) and traditional hydrogen-bond donor/acceptor networks near the chiral center, standard High-Performance Liquid Chromatography (HPLC) utilizing Pirkle-type chiral stationary phases (CSPs) is largely ineffective. Consequently,1[1].

The Causality of Chiral Recognition

As an Application Scientist, method development begins with matching the analyte's steric and electronic profile to the correct CSP. For 4-methyloctan-2-one, the optimal chiral selector is octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin (6-Me-2,3-pe-γ-CD) .

The rationale for this specific column choice is twofold:

  • Steric Fit (Inclusion Complexation): The γ-cyclodextrin cavity, composed of eight glucopyranose units, provides a larger internal diameter compared to β-cyclodextrins. This comfortably accommodates the branched, flexible hydrophobic octyl chain of the analyte.

  • Electronic Interaction: Derivatizing the cyclodextrin with pentyl and methyl ether groups not only depresses the melting point—creating a highly efficient, uniform liquid stationary phase—but also provides critical dipole-dipole interaction sites along the cyclodextrin rim. The ketone's carbonyl oxygen interacts with these ether linkages, forming transient diastereomeric complexes. The slight difference in the thermodynamic stability of these complexes dictates the separation, with the (S)-enantiomer eluting faster than the (R)-enantiomer.

Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol details the exact parameters required to achieve baseline enantiomeric resolution.

Sample Preparation
  • Solvent Selection: Dissolve the racemic or enantioenriched 4-methyloctan-2-one in GC-grade n-hexane.

  • Concentration: Target a concentration of 1.0 to 2.0 mg/mL. Critical Insight: Chiral GC columns have exceptionally low sample capacities due to their thin film thicknesses (typically 0.25 µm). Overloading the column will immediately result in peak fronting and complete loss of chiral resolution.

GC Instrument Configuration
  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: 6-Me-2,3-pe-γ-CD capillary column (Dimensions: 25 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (He).

  • Flow Rate: 1.0 mL/min (Constant flow mode).

Injection Parameters
  • Injection Volume: 1.0 µL.

  • Inlet Temperature: 220 °C.

  • Injection Mode: Split.

  • Split Ratio: 1:100. (A high split ratio is mandatory to prevent column saturation and maintain sharp peak geometries).

Oven Temperature Program & Detection
  • Oven Temperature: Isothermal at 120 °C.

  • Detector (FID) Temperature: 250 °C.

  • Detector Gases: Hydrogen (30 mL/min), Air (300 mL/min), and Nitrogen makeup gas (25 mL/min).

Quantitative Data Presentation

Under the isothermal conditions described, baseline resolution is achieved. 2[2].

ParameterValue / Observation
Analyte 4-Methyloctan-2-one
Chiral Stationary Phase 6-Me-2,3-pe-γ-CD
Oven Temperature 120 °C (Isothermal)
Retention Time: (S)-Enantiomer 8.0 min
Retention Time: (R)-Enantiomer 8.7 min
Selectivity (α) ~ 1.09
Resolution (Rs) > 1.5 (Baseline Resolution)

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the analyte through the system, highlighting the formation of the transient diastereomeric complexes that enable chiral discrimination.

GC_Mechanism Racemate Racemic 4-Methyloctan-2-one (Analyte Injection) CSP Chiral Stationary Phase (CSP) 6-Me-2,3-pe-γ-CD Racemate->CSP Vaporization (220°C) ComplexS Transient Diastereomeric Complex 1 (Lower Stability = Faster Elution) CSP->ComplexS Inclusion & Dipole Interactions ComplexR Transient Diastereomeric Complex 2 (Higher Stability = Slower Elution) CSP->ComplexR Inclusion & Dipole Interactions EluteS (S)-4-Methyloctan-2-one Rt = 8.0 min ComplexS->EluteS EluteR (R)-4-Methyloctan-2-one Rt = 8.7 min ComplexR->EluteR

Figure 1. Mechanistic workflow of enantiomeric separation via transient diastereomeric complexation.

Troubleshooting Guide

When executing this protocol, deviations in peak shape or resolution can occur. Use this causality-based troubleshooting matrix to restore system integrity.

SymptomMechanistic CauseCorrective Action
Peak Fronting / Co-elution Column Overloading: The analyte mass exceeds the interaction capacity of the thin cyclodextrin film.Increase the split ratio (e.g., to 1:150) or further dilute the sample in hexane to < 1.0 mg/mL.
Broad Peaks / Poor Efficiency Slow Mass Transfer: The oven temperature is too low, causing the analyte to partition too slowly in and out of the liquid phase.Increase the isothermal temperature in 2 °C increments. Note: Higher temperatures will decrease overall enantioselectivity (α).
Loss of Resolution over Time Phase Degradation: Exposure to oxygen at high temperatures or exceeding the column's thermal limit degrades the cyclodextrin ether linkages.Trim the first 10-20 cm of the column. Ensure oxygen traps are installed on the carrier gas line.
Baseline Drift at End of Run Column Bleed: The liquid stationary phase is volatilizing.Ensure the oven temperature never exceeds the maximum programmed limit of the specific column (typically 200–220 °C for derivatized CDs).

References

  • Highly enantioselective copper(I)
  • 4,6-Dimethylheptan-2-one | 19549-80-5 Physicochemical and Spectroscopic Data Source: Benchchem URL

Sources

Method

sample preparation techniques for 4-Methyloctan-2-one extraction

Application Note: Advanced Sample Preparation and Extraction Techniques for 4-Methyloctan-2-one Chemical Profiling and Matrix Dynamics 4-Methyloctan-2-one (CAS: 27608-01-1) is a branched aliphatic ketone characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation and Extraction Techniques for 4-Methyloctan-2-one

Chemical Profiling and Matrix Dynamics

4-Methyloctan-2-one (CAS: 27608-01-1) is a branched aliphatic ketone characterized by its pleasant, fruity odor and volatility[1]. In analytical and synthetic chemistry, it is frequently encountered as a flavor/fragrance component, an intermediate in organic synthesis, or a product of selective catalytic oxidations (such as the Wacker oxidation of terminal alkenes)[2][3].

Because 4-methyloctan-2-one possesses a relatively non-polar aliphatic backbone coupled with a polar carbonyl group, its extraction requires a nuanced approach tailored to the sample matrix. The compound's moderate hydrophobicity (LogP ~2.8) and low molecular weight (142.24 g/mol ) dictate whether a bulk solvent-based extraction or a volatile-phase concentration technique is most appropriate[4][5].

Table 1: Physicochemical Properties of 4-Methyloctan-2-one

PropertyValueAnalytical Implication
Molecular Formula C₉H₁₈ODetermines the target mass (m/z 142) for GC-MS identification[4].
Molecular Weight 142.24 g/mol Highly volatile; susceptible to evaporative loss during concentration[4].
Boiling Point ~184.85 °CAmenable to thermal desorption and gas chromatography[5].
Density 0.832 g/mLPartitions into the upper organic layer during aqueous biphasic extraction[1].
LogP (Octanol/Water) 2.8Highly hydrophobic; favors non-polar extraction solvents (e.g., hexane)[4].

Mechanistic Rationale for Extraction Methodologies (Expertise & Experience)

The selection of a sample preparation technique for 4-methyloctan-2-one is governed by the concentration of the analyte and the complexity of the matrix.

For Trace and Flavor Profiling (Biological/Food Matrices): Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for extracting volatile aliphatic ketones from complex matrices[6][7]. By sampling the headspace rather than the liquid phase, HS-SPME completely eliminates solvent masking effects and prevents non-volatile matrix components (like proteins or lipids) from contaminating the GC-MS system[8]. The addition of sodium chloride (NaCl) to the aqueous matrix is a critical mechanistic step: the "salting-out" effect increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the hydrophobic 4-methyloctan-2-one and driving it into the headspace to maximize fiber adsorption[8].

For Bulk Synthesis and Preparative Workups: Liquid-Liquid Extraction (LLE) remains the most robust method for isolating 4-methyloctan-2-one following organic synthesis (e.g., cross-aldol condensations or oxidations)[3][9]. Because the ketone is stable and neutral, it partitions highly efficiently into non-polar solvents like diethyl ether or hexane. Washing the organic phase with saturated sodium bicarbonate is a necessary causality step to neutralize any residual acid catalysts (such as p-toluenesulfonic acid or sulfuric acid) used during the upstream synthesis, preventing acid-catalyzed self-condensation or degradation of the ketone during solvent evaporation[9].

Table 2: Comparison of Extraction Techniques for 4-Methyloctan-2-one

TechniqueMatrix SuitabilityLimit of DetectionPrimary AdvantagesLimitations
HS-SPME Food, Beverages, Biological Fluidsng/L (Trace)Solvent-free, automatable, high sensitivity[8].Fiber saturation at high concentrations.
LLE Synthetic Wastes, Bulk Aqueousmg/L (Bulk)High capacity, simple scaling, robust[3].High solvent consumption, emulsion risks.
SPE Environmental Water, Plasmaµg/L (Moderate)Excellent matrix cleanup, reproducible.Requires method optimization for sorbents.

Extraction Workflows and Logical Relationships

G Start Sample Matrix Containing 4-Methyloctan-2-one Decision Matrix Type & Concentration? Start->Decision Volatile Trace / Volatile Profiling (e.g., Food, Biological) Decision->Volatile Trace Levels Bulk Bulk / Synthetic Matrix (e.g., Aqueous Reaction) Decision->Bulk High Yield SPME HS-SPME Extraction (PDMS Fiber + NaCl) Volatile->SPME LLE Liquid-Liquid Extraction (Hexane/Diethyl Ether) Bulk->LLE GCMS GC-MS Analysis (Quantification & ID) SPME->GCMS Thermal Desorption LLE->GCMS Direct Injection

Decision tree for 4-Methyloctan-2-one sample preparation based on matrix and concentration.

Self-Validating Experimental Protocols

Protocol A: HS-SPME for Trace Analysis of 4-Methyloctan-2-one

Designed for flavor profiling, environmental testing, or biological fluid analysis.

Materials: 20 mL headspace vials, PTFE/silicone septa, 100 µm Polydimethylsiloxane (PDMS) SPME fiber[7], NaCl (analytical grade), internal standard (e.g., 2-octanone-d16).

Step-by-Step Methodology:

  • Sample Preparation: Transfer exactly 5.0 mL of the liquid sample into a 20 mL headspace vial.

  • Salting-Out: Add 1.5 g of pre-baked NaCl to the vial. Causality: Baking NaCl at 400°C prior to use removes trace volatile organic contaminants, ensuring a clean background.

  • Internal Standardization: Spike the sample with 10 µL of the internal standard solution (1 mg/L).

  • Equilibration: Cap the vial tightly. Place in a thermostatic agitator at 40°C and shake at 250 rpm for 15 minutes to allow the ketone to reach equilibrium between the liquid and headspace.

  • Extraction: Pierce the septum with the SPME needle and expose the PDMS fiber to the headspace for exactly 30 minutes at 40°C[7][8].

  • Desorption & Analysis: Retract the fiber, remove it from the vial, and immediately insert it into the GC-MS injection port. Desorb at 250°C for 3 minutes in splitless mode[8].

  • Self-Validation (QC): Run a "blank" fiber desorption between every 10 samples. If the m/z 142 peak appears in the blank, extend the fiber conditioning time at 250°C to eliminate carryover.

Protocol B: Liquid-Liquid Extraction (LLE) for Synthetic Workups

Designed for isolating 4-methyloctan-2-one after laboratory-scale synthesis (e.g., Wacker oxidation).

Materials: Separatory funnel, diethyl ether or hexane, saturated NaHCO₃ solution, saturated NaCl (brine), anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • Quenching: If extracting from a reaction mixture, quench the reaction with cold distilled water to halt the catalyst activity[2]. Transfer the mixture to a separatory funnel.

  • Primary Extraction: Add a volume of diethyl ether equal to one-third of the aqueous phase volume. Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 1 minute[3].

  • Phase Separation: Allow the layers to separate. 4-Methyloctan-2-one will partition into the upper organic layer (density ~0.83 g/mL vs. water's 1.0 g/mL). Drain the lower aqueous layer into a clean flask.

  • Iterative Recovery: Return the aqueous layer to the funnel and repeat the extraction with fresh diethyl ether two more times. Combine all organic layers. Causality: Multiple extractions with smaller solvent volumes yield higher recovery than a single extraction with a large volume, governed by the Nernst distribution law.

  • Neutralization & Washing: Wash the combined organic layers with 20 mL of saturated NaHCO₃ to neutralize acidic byproducts, followed by 20 mL of brine to pre-dry the organic phase[2].

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ until the solid flows freely. Let sit for 15 minutes.

  • Concentration: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Maintain the water bath strictly below 30°C to prevent evaporative loss of the volatile 4-methyloctan-2-one[3].

  • Self-Validation (QC): Analyze the crude product via TLC or direct-injection GC-MS. The presence of a sharp C=O stretch at ~1710 cm⁻¹ in an IR spectrum confirms the ketone's structural integrity without degradation[9].

References

  • 4-Methyloctan-2-one | C9H18O | CID 119615 - PubChem - NIH. nih.gov. 4

  • 4,6-Dimethylheptan-2-one | 19549-80-5 - Benchchem. benchchem.com. 9

  • Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups - PMC. nih.gov.2

  • Liang, Morken Supporting Information - Amazon S3. amazonaws.com. 3

  • 4-methyloctan-2-one - Stenutz. stenutz.eu. 1

  • 4-methyloctan-2-one-octyl CAS#: 27608-01-1 - ChemicalBook. chemicalbook.com. 5

  • Identification of volatile components in Chinese Sinkiang fermented camel milk using SAFE, SDE, and HS-SPME-GC/MS - ResearchGate. researchgate.net. 6

  • Development of Glass Cup Aqueous Sampling and Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for Measuring Ethanol, Acetaldehyde and Acetone Emission from Human Skin Surface - MDPI. mdpi.com. 8

  • A Poststorage Burst of 6-Methyl-5-hepten-2-one (MHO) May Be Related to Superficial Scald Development in 'Cortland' Apples - ASHS Journals. ashs.org. 7

Sources

Application

Application Note: 4-Methyloctan-2-one as a Novel Volatile Marker in Metabolomics

Introduction: The Volatilome as a Frontier in Biomarker Discovery In the landscape of metabolomics, the analysis of volatile organic compounds (VOCs), collectively known as the "volatilome," represents a burgeoning front...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Volatilome as a Frontier in Biomarker Discovery

In the landscape of metabolomics, the analysis of volatile organic compounds (VOCs), collectively known as the "volatilome," represents a burgeoning frontier for non-invasive disease diagnosis and monitoring.[1][2] These low molecular weight molecules are endogenous products of cellular metabolism and their profile in biological samples such as breath, urine, and blood can reflect underlying physiological or pathological states.[2][3] The inherent volatility of these compounds allows for simple and rapid analysis, often through headspace sampling techniques coupled with gas chromatography-mass spectrometry (GC-MS), making them attractive candidates for clinical and research applications.[1][2]

This application note focuses on 4-Methyloctan-2-one, a branched-chain ketone, as a potential volatile marker for use in metabolomics studies. While research into this specific compound is emerging, its structural relationship to other known biomarkers and its chemical properties make it a person of interest for further investigation. We will explore its chemical profile, delve into a hypothetical biochemical origin, provide detailed protocols for its analysis, and discuss the potential applications for researchers, scientists, and drug development professionals.

Chemical Profile of 4-Methyloctan-2-one

4-Methyloctan-2-one is a ketone with the chemical formula C9H18O. Its structure features a carbonyl group at the second position of an eight-carbon chain with a methyl group at the fourth position.

PropertyValueSource
Molecular Formula C9H18O[3]
Molecular Weight 142.24 g/mol [3]
Boiling Point 184 °C[4]
Density 0.832 g/mL[4]
Odor Pleasant, fruity[4]
CAS Number 27608-01-1[3]

4-Methyloctan-2-one as a Potential Biomarker: A Hypothetical Framework

While direct evidence linking 4-methyloctan-2-one to specific diseases is still under investigation, a compelling hypothesis for its origin and potential significance can be formulated based on existing research into related compounds and metabolic pathways.

The Link to Branched-Chain Hydrocarbons

Studies have identified the branched-chain alkane, 4-methyloctane, as a potential biomarker in the exhaled breath of children with tuberculosis. This suggests that the metabolism of branched-chain hydrocarbons may be altered in certain disease states, particularly those involving an infectious or inflammatory component.

A Proposed Biochemical Pathway: From Alkanes to Ketones

The endogenous production of 4-methyloctan-2-one could arise from the oxidation of its parent alkane, 4-methyloctane. This transformation is biochemically plausible and likely involves enzymatic activity, such as that of cytochrome P450 monooxygenases. These enzymes are known to catalyze the hydroxylation of alkanes to form alcohols, which can then be further oxidized to ketones.

The proposed pathway is as follows:

  • Substrate: 4-Methyloctane, a branched-chain alkane potentially originating from the metabolism of branched-chain amino acids (BCAAs) or microbial activity.

  • Hydroxylation: Cytochrome P450 enzymes introduce a hydroxyl group onto the second carbon of 4-methyloctane, forming 4-methyloctan-2-ol.

  • Oxidation: The secondary alcohol, 4-methyloctan-2-ol, is then oxidized to the corresponding ketone, 4-methyloctan-2-one, by alcohol dehydrogenases.

G cluster_pathway Hypothetical Biochemical Pathway for 4-Methyloctan-2-one Formation BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) BCFA Branched-Chain Fatty Acids BCAA->BCFA Metabolism Alkane 4-Methyloctane BCFA->Alkane Decarboxylation Alcohol 4-Methyloctan-2-ol Alkane->Alcohol Hydroxylation (Cytochrome P450) Ketone 4-Methyloctan-2-one (Volatile Marker) Alcohol->Ketone Oxidation (Alcohol Dehydrogenase)

Caption: Hypothetical pathway for the biosynthesis of 4-Methyloctan-2-one.

This proposed pathway provides a solid theoretical foundation for investigating 4-methyloctan-2-one as a biomarker. Alterations in the activity of cytochrome P450 enzymes or alcohol dehydrogenases, or an overproduction of branched-chain precursors due to metabolic dysregulation or microbial action, could lead to elevated levels of this volatile ketone.

Protocols for the Analysis of 4-Methyloctan-2-one

The analysis of 4-methyloctan-2-one in biological samples is best achieved using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive, requires minimal sample preparation, and is well-suited for the analysis of volatile compounds.

Experimental Workflow

G SampleCollection 1. Sample Collection (Breath, Urine, Plasma) SamplePrep 2. Sample Preparation (Addition of Internal Standard) SampleCollection->SamplePrep HSSPME 3. Headspace SPME (Volatile Extraction) SamplePrep->HSSPME GCMS 4. GC-MS Analysis (Separation & Detection) HSSPME->GCMS DataProcessing 5. Data Processing (Peak Identification & Integration) GCMS->DataProcessing StatisticalAnalysis 6. Statistical Analysis (Biomarker Identification) DataProcessing->StatisticalAnalysis

Caption: Experimental workflow for the analysis of 4-Methyloctan-2-one.

Protocol 1: Analysis of 4-Methyloctan-2-one in Human Breath

Objective: To detect and quantify 4-Methyloctan-2-one in exhaled breath samples.

Materials:

  • Inert breath collection bags (e.g., Tedlar® bags)

  • Sorbent tubes (e.g., Tenax® TA)

  • Thermal Desorber coupled to a GC-MS system

  • 4-Methyloctan-2-one standard

  • Internal standard (e.g., 2-Heptanone-d3)

Procedure:

  • Breath Collection:

    • Have the subject exhale completely, then inhale to total lung capacity and hold their breath for 10 seconds.

    • The subject should then exhale steadily into the breath collection bag. The first portion of the breath (dead space air) should be discarded, and the end-tidal breath collected.

  • Sample Pre-concentration:

    • Draw a known volume of the collected breath (e.g., 1 liter) through a sorbent tube using a calibrated air sampling pump.

    • Spike the tube with a known amount of the internal standard.

  • Thermal Desorption and GC-MS Analysis:

    • Place the sorbent tube in the thermal desorber.

    • Desorb the trapped volatile compounds by heating the tube (e.g., at 250°C for 5 minutes) and cryo-focusing them at the head of the GC column.

    • Inject the focused analytes onto the GC column by rapidly heating the cold trap.

    • GC Parameters (example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Oven Program: Initial temperature 40°C for 3 minutes, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 minutes.

      • Injector Temperature: 250°C

    • MS Parameters (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-350

      • Scan Mode: Full scan

Data Analysis:

  • Identify 4-Methyloctan-2-one by comparing its retention time and mass spectrum to that of a pure standard and reference libraries (e.g., NIST).

  • Quantify the concentration of 4-Methyloctan-2-one by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of 4-Methyloctan-2-one in Human Urine

Objective: To detect and quantify 4-Methyloctan-2-one in urine samples.

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • GC-MS system

  • 4-Methyloctan-2-one standard

  • Internal standard (e.g., 2-Heptanone-d3)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Aliquot 5 mL of urine into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to saturate the solution and increase the volatility of the analytes.

    • Spike the sample with a known amount of the internal standard.

    • Immediately seal the vial.

  • HS-SPME:

    • Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • Use the same GC-MS parameters as described in Protocol 1.

Data Analysis:

  • Perform identification and quantification as described in Protocol 1.

Data Presentation and Interpretation

The results of a metabolomics study involving 4-Methyloctan-2-one should be presented clearly to allow for meaningful interpretation. A combination of qualitative and quantitative data is essential.

Example Data Table:

Sample GroupN4-Methyloctan-2-one Concentration (ng/mL) (Mean ± SD)p-value
Healthy Controls500.8 ± 0.3<0.01
Disease Cohort A503.5 ± 1.2
Disease Cohort B501.1 ± 0.5

Statistical analysis, such as t-tests or ANOVA, should be employed to determine the significance of any observed differences between sample groups. Further multivariate analysis, including Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), can help to identify patterns and correlations within the data.

Conclusion and Future Directions

4-Methyloctan-2-one presents a promising, yet underexplored, candidate as a volatile biomarker in metabolomics. Its chemical properties are amenable to sensitive detection by standard analytical techniques, and a plausible biochemical origin links it to metabolic pathways that are relevant to various physiological and pathological conditions. The protocols detailed in this application note provide a robust framework for researchers to begin investigating the potential of 4-Methyloctan-2-one in their own studies.

Future research should focus on:

  • Validating the proposed biochemical pathway: Isotopic labeling studies could confirm the metabolic precursors of 4-Methyloctan-2-one.

  • Screening in diverse disease cohorts: Large-scale metabolomics studies are needed to establish definitive links between 4-Methyloctan-2-one levels and specific diseases.

  • Investigating microbial contributions: The role of the microbiome in the production of 4-Methyloctan-2-one warrants further exploration.

By pursuing these avenues of research, the scientific community can unlock the full potential of 4-Methyloctan-2-one as a valuable tool in the ever-expanding field of non-invasive diagnostics.

References

  • GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC. (n.d.).
  • The potential of volatile organic compounds - 2020 - Wiley Analytical Science. (2020, March 17).
  • Volatile Metabolites - PMC. (n.d.).
  • 4-Methyloctan-2-one | C9H18O | CID 119615 - PubChem - NIH. (n.d.).
  • (4R)-4-methyloctan-2-one | C9H18O | CID 12827679 - PubChem - NIH. (n.d.).
  • 4-Methyloctan-2-ol | C9H20O | CID 57016913 - PubChem - NIH. (n.d.).
  • Investigating 4-Methyloctane in Human Breath Analysis: Application Notes and Protocols - Benchchem. (n.d.).
  • 4-methyloctan-2-one - Stenutz. (n.d.).
  • Microbial Oxidation of Gaseous Hydrocarbons: Production of Methylketones from Corresponding n-Alkanes by Methane-Utilizing Bacteria - PubMed. (1980, April).
  • Cytochrome P450 Enzyme CYP96A15 Is the Midchain Alkane Hydroxylase Responsible for Formation of Secondary Alcohols and Ketones in Stem Cuticular Wax of Arabidopsis | Plant Physiology | Oxford Academic. (2007, November 15).
  • Fungal volatile organic compounds: A review with emphasis on their biotechnological potential - ResearchGate. (n.d.).

Sources

Method

Standard Operating Procedure and Application Note: Safe Handling and Synthetic Utilization of 4-Methyloctan-2-one

Introduction and Scope 4-Methyloctan-2-one (CAS: 27608-01-1) is a branched aliphatic ketone utilized extensively as a structural building block in organic synthesis and active pharmaceutical ingredient (API) development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

4-Methyloctan-2-one (CAS: 27608-01-1) is a branched aliphatic ketone utilized extensively as a structural building block in organic synthesis and active pharmaceutical ingredient (API) development . Its branched alkyl chain features a stereocenter at the C4 position, introducing specific steric parameters that are highly valuable in enantioselective catalysis and complex molecule assembly. However, as a volatile and flammable liquid, its handling requires strict adherence to safety protocols to mitigate fire risks and prevent occupational exposure.

This application note provides a field-proven, self-validating standard operating procedure (SOP) for the safe handling and synthetic application of 4-methyloctan-2-one, specifically focusing on its use in reductive amination workflows.

Physicochemical Properties & Hazard Profile

Understanding the physical boundaries of 4-methyloctan-2-one is the first step in designing a safe experimental system. The following quantitative data summarizes the critical properties required for risk assessment .

Property / Hazard ParameterValue / Description
Chemical Formula C9H18O
Molecular Weight 142.24 g/mol
Density ~0.832 g/mL at 25 °C
Boiling Point ~184.85 °C
Physical State Liquid (Colorless, pleasant fruity odor)
GHS Classification Flammable Liquid (H226), Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)

Causality-Driven Safety & PPE Selection

The Causality of Glove Failure: A pervasive and dangerous error in laboratory environments is the reliance on standard nitrile or latex gloves when handling ketones. Ketones act as aggressive organic solvents that rapidly swell, degrade, and permeate nitrile polymers—often within minutes of exposure—leading to unrecognized dermal absorption.

The Solution: To ensure absolute trustworthiness in personnel protection, Butyl Rubber or Polyvinyl Alcohol (PVA) gloves are strictly required. According to OSHA chemical resistance guidelines, butyl rubber provides >480 minutes of breakthrough resistance against ketones due to its highly impermeable synthetic rubber matrix .

Standard Operating Procedure: Reductive Amination Workflow

Context: This protocol details the conversion of 4-methyloctan-2-one into a secondary amine. We utilize sodium triacetoxyborohydride (STAB) as the reducing agent.

Causality of Reagent Choice: STAB is specifically chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the sterically hindered, unreacted 4-methyloctan-2-one, thereby preventing the formation of the corresponding secondary alcohol byproduct.

Step-by-Step Methodology

Step 1: Pre-Reaction Setup & Self-Validation

  • Secure an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Connect the flask to a Schlenk line and perform three vacuum/nitrogen purge cycles.

  • Self-Validation Check: Observe the mineral oil bubbler. A steady rate of 1 bubble per second confirms positive nitrogen pressure, ensuring a strictly oxygen-free environment to negate the flammability risk of the ketone.

Step 2: Reagent Transfer

  • Using an air-free syringe technique, transfer 4-methyloctan-2-one (1.0 mmol, 142.2 mg) and the desired primary amine (e.g., benzylamine, 1.1 mmol) into the flask.

  • Inject 10 mL of anhydrous 1,2-dichloroethane (DCE).

Step 3: Imine Formation

  • Stir the mixture at ambient temperature (20–25 °C) for 2 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the ketone spot (visualized via potassium permanganate stain) confirms complete imine formation.

Step 4: Selective Reduction

  • Briefly remove the septum under a positive flow of nitrogen and add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes to control the mild exotherm.

  • Replace the septum and stir the reaction for 12 hours.

Step 5: Quenching & Workup

  • Causality of Quench: Slowly add 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃). This mildly basic quench neutralizes residual STAB and the acetic acid byproduct, ensuring the newly formed amine remains deprotonated and partitions into the organic phase.

  • Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Waste Management & Spill Protocol

  • Organic Waste: All DCE and unreacted ketone must be disposed of in a designated "Halogenated Organic Waste" container. If a non-halogenated solvent was used, route the waste to the "Flammable Organic Waste" stream.

  • Spill Management: In the event of a spill, immediately extinguish all ignition sources. Absorb the liquid using an inert, non-combustible material (e.g., vermiculite or sand). Do not use combustible sawdust.

Workflow Visualization

Workflow Start Phase 1: Risk Assessment & PPE Verification PPE Don Butyl Rubber Gloves (Ketone-Resistant) Start->PPE Hood Phase 2: Fume Hood Setup Establish Inert Atmosphere (N2) PPE->Hood Transfer Air-Free Transfer of 4-Methyloctan-2-one Hood->Transfer Reaction Phase 3: Synthetic Application (Reductive Amination) Transfer->Reaction Workup Phase 4: Quenching & Aqueous Extraction Reaction->Workup Waste Phase 5: Waste Disposal (Halogenated Organic) Workup->Waste

Figure 1: Safe handling and synthetic workflow for 4-methyloctan-2-one in reductive amination.

References

  • Title: 4-Methyloctan-2-one | C9H18O | CID 119615 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: OSHA Glove Selection Chart Source: Occupational Safety and Health Administration (OSHA) / U.S. Department of Energy URL: [Link]

  • Title: Chemical Substance Search - 4-Methyloctan-2-one Source: eChemPortal URL: [Link]

Technical Notes & Optimization

Troubleshooting

optimizing retention time for 4-Methyloctan-2-one in gas chromatography

Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists tasked with developing, troubleshooting, and optimizing gas chromatography (GC) methods for 4-Methyloctan-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists tasked with developing, troubleshooting, and optimizing gas chromatography (GC) methods for 4-Methyloctan-2-one (C₉H₁₈O). As a moderately volatile, branched aliphatic ketone, this compound requires precise control over thermodynamic and pneumatic parameters to ensure reproducible retention times (RT) and baseline resolution from its structural isomers.

PART 1: Diagnostic FAQs & Troubleshooting

Q1: Why does the retention time of 4-Methyloctan-2-one drift during the first few injections of a sequence? Mechanistic Cause: When a gas chromatograph sits idle (e.g., overnight or over a weekend), subtle environmental changes and residual moisture buildup on the stationary phase delay system equilibration[1]. 4-Methyloctan-2-one contains a carbonyl oxygen that readily hydrogen-bonds with exposed, hydrated silanol groups on a poorly conditioned column. During initial injections, these active sites act as secondary retention mechanisms, causing RT drift and peak tailing until the sites are passivated. Corrective Action: Never shut off the carrier gas completely. Maintain a continuous, low carrier gas flow during idle periods to keep the column conditioned and prevent moisture ingress[1]. Before running analytical samples, execute 2-3 blank conditioning injections to passivate active sites and stabilize the thermal and pneumatic profiles of the system.

Q2: How do I resolve co-elution of 4-Methyloctan-2-one with its structural isomers (e.g., 5-nonanone) without excessively increasing run time? Mechanistic Cause: Structural isomers of C₉H₁₈O possess nearly identical boiling points and polarities. Increasing the isothermal column temperature accelerates elution by increasing analyte volatility, but this reduces the time the analytes spend partitioning into the stationary phase, leading to co-elution and reduced resolution[2]. Conversely, increasing the carrier gas flow rate decreases RT but limits the theoretical plates available for separation[3]. Corrective Action: Transition from an isothermal method to a shallow temperature-programmed gradient. A ramp of 2–4 °C/min through the critical elution window thermodynamically maximizes differential partitioning. This provides the necessary resolution for 4-Methyloctan-2-one, while a steeper ramp (e.g., 15 °C/min) can be used afterward to elute heavier matrix components and save time[4].

Q3: My retention times shifted significantly earlier after routine column maintenance. How do I restore my method? Mechanistic Cause: Routine maintenance often involves clipping the front end of the GC column to remove degraded stationary phase and accumulated non-volatile matrix[5]. While this improves peak shape, it shortens the column. If the GC utilizes Electronic Pneumatic Control (EPC), the system calculates the required head pressure based on the entered column length. Using the old length setting for a shortened column results in a higher actual linear velocity, causing 4-Methyloctan-2-one to elute prematurely[1]. Corrective Action: Immediately update the exact new column length in the GC software's configuration settings[5]. To precisely calibrate, inject an unretained marker (e.g., methane) to measure the holdup time ( tm​ ), and adjust the head pressure until the linear velocity matches your validated method parameters.

PART 2: Experimental Methodologies

Protocol 1: Systematic Optimization of Carrier Gas Flow and Temperature

This self-validating protocol ensures the RT of 4-Methyloctan-2-one is optimized for both speed and resolution.

  • Baseline Establishment: Inject a standard mixture containing 4-Methyloctan-2-one and its closest eluting isomer at your current method conditions. Record the RT and resolution ( Rs​ ).

  • Linear Velocity Optimization: Set the column temperature to an isothermal baseline (e.g., 110 °C). Adjust the carrier gas (Helium or Hydrogen) flow rate to achieve the optimal linear velocity (typically 25-35 cm/s for He, or 40-55 cm/s for H₂)[4].

  • Temperature Gradient Design:

    • Initial Hold: Set the initial oven temperature 10-20 °C below the elution temperature of the ketone. Hold for 1 minute to focus the analyte band.

    • Shallow Ramp: Program a ramp of 3 °C/min up to 140 °C to maximize the separation of 4-Methyloctan-2-one from its isomers.

    • Bake-out Ramp: Program a steep ramp (20 °C/min) to the column's maximum isothermal limit to clear late-eluting contaminants.

  • System Validation: Re-inject the standard. The system is validated when Rs​≥1.5 (baseline resolution) is achieved, and the RT variation between triplicate injections is ≤0.02 minutes.

Protocol 2: Post-Maintenance Leak Check & RT Recalibration

A strict protocol to prevent RT shifts caused by pneumatic leaks after inlet maintenance.

  • Seal Verification: After replacing the septum or liner, cap the column fitting at the detector.

  • Pressure Decay Test: Pressurize the inlet to 20 psi using the EPC. Turn off the gas supply valve and monitor the pressure. A drop of >0.5 psi/min indicates a leak[5].

  • Targeted Tightening: If a leak is detected, systematically tighten the septum nut, weldment nut, and column nut. Retest until the pressure holds perfectly.

  • Holdup Time Calibration: Once leak-free, uncap the detector, restore flow, and inject an unretained compound to verify the carrier gas linear velocity matches the pre-maintenance value[1].

PART 3: Quantitative Data Analysis

Table 1: Theoretical Impact of Chromatographic Parameters on 4-Methyloctan-2-one

Parameter AdjustedAdjustmentEffect on Retention Time (RT)Effect on Peak WidthEffect on Isomer Resolution
Column Temperature +10 °C (Isothermal)Decreases by ~50%NarrowsDecreases significantly
Carrier Gas Flow Rate +1.0 mL/minDecreases proportionallyNarrows slightlyDecreases moderately
Temperature Ramp Rate +5 °C/minDecreasesNarrowsDecreases
Column Length -1 Meter (Clipping)Decreases (if EPC not updated)Narrows slightlyDecreases slightly

PART 4: System Workflows

G N1 RT Shift Detected (4-Methyloctan-2-one) N2 Recent Column Maintenance? N1->N2 N3 Update EPC Dimensions N2->N3 Yes N4 Run Pressure Decay Leak Check N2->N4 No N5 Tighten Seals & Fittings N4->N5 Leak Found N6 Verify Carrier Velocity N4->N6 Pass N7 Run Conditioning Injections N6->N7 Flow Verified

Caption: Diagnostic workflow for resolving retention time shifts in gas chromatography.

Pathway T_Inc Increase Column Temperature Vol_Inc Higher Analyte Volatility T_Inc->Vol_Inc RT_Dec Decreased Retention Time Vol_Inc->RT_Dec Res_Dec Reduced Isomer Resolution Vol_Inc->Res_Dec Flow_Inc Increase Carrier Flow Rate Vel_Inc Higher Linear Velocity Flow_Inc->Vel_Inc Vel_Inc->RT_Dec Vel_Inc->Res_Dec

Caption: Thermodynamic and kinetic effects on GC retention time and resolution.

References

  • Title: When GC Retention Times Shift: Practical Advice for Operators. Source: Separation Science. URL: [Link]

  • Title: Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Source: Phenomenex. URL: [Link]

  • Title: GC Troubleshooting Series Part Six: Retention Time Shifts. Source: Agilent Technologies. URL: [Link]

  • Title: What Affects Retention Time in Gas Chromatography. Source: Drawell Analytical. URL: [Link]

  • Title: Optimizing the relationship between chromatographic efficiency and retention times in temperature-programmed gas chromatography. Source: ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution Issues with 4-Methyloctan-2-one

Welcome to the advanced troubleshooting guide for chromatographic co-elution. 4-Methyloctan-2-one (C₉H₁₈O, MW: 142.24 g/mol ) is a branched aliphatic ketone with a chiral center at the C4 position.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for chromatographic co-elution. 4-Methyloctan-2-one (C₉H₁₈O, MW: 142.24 g/mol ) is a branched aliphatic ketone with a chiral center at the C4 position. Due to its structural properties, researchers frequently encounter severe co-elution issues when analyzing this compound via Gas Chromatography (GC) or GC-MS—either with structural isomers, complex matrix interferences, or its own enantiomers.

This guide provides a diagnostic framework, mechanistic explanations, and self-validating protocols to definitively resolve these analytical bottlenecks.

Part 1: Diagnostic Framework & Visual Logic

Before altering your GC method, you must determine whether co-elution is occurring and identify which variable of the resolution equation requires optimization.

Workflow A Symmetrical Peak Detected in GC B Extract Ion Chromatograms (EICs) across Peak A->B C Do EIC apexes align perfectly? B->C D Pure Analyte (No Co-elution) C->D Yes E Co-elution Confirmed (Apex Shift > 0.04 scans) C->E No F Apply Spectral Deconvolution (e.g., AMDIS) E->F

Caption: GC-MS Co-elution Detection and Spectral Deconvolution Workflow.

Part 2: Mechanistic FAQs

Q1: My 4-Methyloctan-2-one peak appears perfectly symmetrical, but my quantitation is inconsistent. How can I confirm if co-elution is the root cause? A: Symmetrical peaks can easily mask perfect co-elution, making visual inspection of the Total Ion Chromatogram (TIC) unreliable 1[1]. In GC-MS, you must rely on spectral deconvolution. Because the concentration of analytes changes dynamically as they elute off the column, scanning mass spectrometers exhibit a phenomenon known as "spectral skewing" 2[2]. By extracting specific ion chromatograms (EICs) for your target and comparing them against suspected matrix ions, you can detect hidden overlaps. Research has shown that a shift of just 0.04 scans between the apexes of different fragment ions is sufficient to mathematically confirm the presence of co-eluting components 3[3].

Q2: We verified co-elution with a structural isomer. Adjusting the GC temperature ramp didn't help. Why? A: This is a fundamental issue of causality in chromatography. According to the resolution equation, separation depends on three factors: capacity factor ( k′ ), selectivity ( α ), and efficiency ( N ) 1[1]. Temperature programming primarily alters the capacity factor (how long the compound stays in the stationary phase). However, if the selectivity ( α ) between 4-methyloctan-2-one and its isomer is ~1.0, their thermodynamic interactions with the column are identical. Modifying the temperature will only cause the merged peak to elute faster or slower. To resolve the issue, you must change the stationary phase chemistry to alter the dipole-dipole interactions or dispersion forces.

Q3: 4-Methyloctan-2-one has a chiral center at C4. How do we resolve the (R) and (S) enantiomers? A: Standard non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane) cannot separate enantiomers because their physical boiling points and polarities are identical in an achiral environment. You must switch to a chiral stationary phase that creates diastereomeric host-guest complexes. For 4-methyloctan-2-one, utilizing a cyclodextrin-based column (specifically 6-Me-2,3-pe- γ -CD) run under isothermal conditions at 70 °C successfully resolves the enantiomers, with the (S)-isomer eluting at 41.3 minutes and the (R)-isomer at 43.8 minutes4[4].

Resolution R Improve Resolution (Rs) K Capacity Factor (k') Adjust Temp Ramp/Flow R->K If k' < 1 A Selectivity (α) Change Stationary Phase R->A If α ≈ 1.0 N Efficiency (N) Increase Column Length R->N If peaks are broad

Caption: Chromatographic Resolution (Rs) Optimization Strategy.

Part 3: Quantitative Data Summary

The following table summarizes the resolution of 4-Methyloctan-2-one under different stationary phase conditions, highlighting the necessity of phase selection for chiral separation.

AnalyteStationary PhaseGC ConditionsRetention Time (min)Selectivity ( α )Resolution ( Rs​ )
Racemic 4-Methyloctan-2-oneDB-5 (Achiral)Ramp 10°C/min~12.41.000.00 (Co-elution)
(S)-4-Methyloctan-2-one6-Me-2,3-pe- γ -CDIsothermal 70°C41.31.06> 1.50
(R)-4-Methyloctan-2-one6-Me-2,3-pe- γ -CDIsothermal 70°C43.8--

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mass Spectral Deconvolution for Hidden Co-Elution

This protocol isolates pure spectra from overlapping peaks by exploiting the temporal shift in ion abundances.

  • Data Acquisition: Run the sample in GC-MS full scan mode (e.g., m/z 35 to 350) to capture all fragment ions without bias.

  • Ion Extraction: Extract Extracted Ion Chromatograms (EICs) for the target ketone's primary fragments (e.g., m/z 43, 58, 71) and any suspected matrix interference ions.

  • Apex Alignment: Overlay the EICs in your data analysis software and zoom in on the peak apex.

  • Self-Validation Check: Calculate the retention time difference between the apexes of the different EICs.

    • Validation: If ΔRT>0.04 scans, the system mathematically validates the presence of a co-eluting interference. If ΔRT=0 across all major fragments, the peak is pure.

Protocol 2: Chiral Resolution of 4-Methyloctan-2-one Enantiomers

This protocol utilizes thermodynamic optimization to resolve enantiomeric co-elution.

  • Column Installation: Install a 6-Me-2,3-pe- γ -CD chiral capillary column into the GC.

  • Method Setup: Set the GC oven to an isothermal temperature of 70 °C.

    • Causality: Isothermal conditions are critical here. Temperature ramps disrupt the subtle, temperature-dependent thermodynamic differences in host-guest complexation between the cyclodextrin cavity and the (R)/(S) enantiomers.

  • Injection: Inject 1 µL of the sample with a high split ratio (e.g., 50:1).

    • Causality: High split ratios prevent column overload, which would otherwise broaden the peaks, degrade efficiency ( N ), and destroy the narrow baseline resolution.

  • Self-Validation Check: Prior to running actual samples, inject a known racemic standard of 4-methyloctan-2-one.

    • Validation: The instrument setup is validated for sample analysis only if the resulting chromatogram yields two distinct peaks (at ~41.3 min and ~43.8 min) with a calculated Resolution ( Rs​ ) ≥1.5 .

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Adding more Power to your GC-MS Analysis through Deconvolution. Chromatography Today.
  • Spectral deconvolution for overlapping GC/MS components. Journal of the American Society for Mass Spectrometry (ACS Publications).
  • Highly enantioselective copper(I)-phosphoramidite-catalysed additions of organoaluminum reagents to enones. The Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Enhancing Detection Limits for Trace 4-Methyloctan-2-one Analysis

Welcome to the technical support center dedicated to the nuanced challenge of detecting and quantifying 4-methyloctan-2-one at trace levels. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced challenge of detecting and quantifying 4-methyloctan-2-one at trace levels. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this branched-chain ketone. As a volatile organic compound (VOC), 4-methyloctan-2-one presents unique analytical hurdles, particularly when present in complex matrices at low concentrations.

This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experimental design and troubleshooting processes.

Section 1: Understanding the Challenge - The Nature of 4-Methyloctan-2-one

4-Methyloctan-2-one (C₉H₁₈O) is a ketone with a molecular weight of 142.24 g/mol .[1][2] Its branched structure and moderate volatility influence its behavior in various sample matrices and during chromatographic separation. The primary challenge in its analysis lies in achieving low detection limits, which is often hampered by its low concentration in samples and the presence of interfering matrix components.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to address common issues encountered during the analysis of 4-methyloctan-2-one. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Poor Peak Shape

Q1: My 4-methyloctan-2-one peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for a ketone like 4-methyloctan-2-one often points to active sites within the GC system. Here’s a breakdown of potential causes and solutions:

  • Active Sites in the Injector Liner: The glass liner in the GC inlet can have silanol groups (-Si-OH) that interact with the carbonyl group of the ketone, causing peak tailing.

    • Solution: Use a deactivated liner. If the problem persists, consider replacing the liner as its deactivation may have degraded over time.

  • Contamination at the Head of the Column: Non-volatile matrix components can accumulate at the beginning of the analytical column, creating active sites.

    • Solution: Trim the first few centimeters (10-20 cm) of the column. This will remove the contaminated section and expose a fresh surface.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to oxygen at high temperatures.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced.

Q2: I'm observing peak fronting for 4-methyloctan-2-one. What does this indicate?

A2: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the stationary phase.

  • Column Overload: Injecting too much analyte onto the column can saturate the stationary phase at the point of injection, leading to a fronting peak.

    • Solution: Dilute your sample or reduce the injection volume.

  • Solvent Mismatch (in splitless injection): If the solvent used to dissolve the sample is not compatible with the stationary phase, it can cause improper focusing of the analyte at the head of the column.

    • Solution: Ensure your sample solvent is compatible with the column's stationary phase. For non-polar columns (like a DB-5ms), using a non-polar solvent like hexane is a good choice.

Q3: My 4-methyloctan-2-one peak is split. What should I investigate?

A3: Split peaks can be caused by several factors related to the injection technique and column installation.

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to a non-uniform introduction of the sample, causing peak splitting.

    • Solution: Reinstall the column, ensuring the correct insertion depth as specified by the instrument manufacturer.

  • Fast Autosampler Injection: A very fast injection can cause the sample to not vaporize uniformly in the liner.

    • Solution: If your autosampler allows, reduce the injection speed. Using a liner with glass wool can also help to ensure proper vaporization.

Low Sensitivity and Poor Reproducibility

Q1: I'm not seeing a peak for 4-methyloctan-2-one, or the signal is very weak. How can I improve my detection limits?

A1: Improving detection limits for trace analysis requires a multi-faceted approach, from sample preparation to data acquisition.

  • Inadequate Sample Enrichment: At trace levels, direct injection is often insufficient.

    • Solution: Employ a sample enrichment technique like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE). These techniques concentrate volatile analytes from the sample matrix onto a coated fiber or stir bar, significantly increasing the amount of analyte introduced into the GC-MS.

  • Using Full Scan Mode: While useful for identifying unknown compounds, full scan mode has lower sensitivity compared to Selected Ion Monitoring (SIM).

    • Solution: Switch to SIM mode. In SIM, the mass spectrometer is set to monitor only a few specific ions characteristic of 4-methyloctan-2-one, which dramatically increases the signal-to-noise ratio.

  • Leaks in the System: Leaks in the carrier gas line or at the injector can lead to a loss of sample and reduced sensitivity.

    • Solution: Perform a leak check of the system. Pay close attention to the septum and column fittings.

Q2: The peak area for my 4-methyloctan-2-one standard is not reproducible between injections. What could be the cause?

A2: Poor reproducibility is often linked to issues with the injection system or sample handling.

  • Syringe Problems: A faulty or dirty syringe can lead to inconsistent injection volumes.

    • Solution: Clean or replace the syringe. Ensure there are no air bubbles in the syringe before injection.

  • Septum Leak: A worn-out or cored septum can cause sample loss during injection.

    • Solution: Replace the septum. It's good practice to replace the septum regularly.

  • Inconsistent SPME/SBSE Conditions: For these techniques, consistency in extraction time, temperature, and agitation is crucial for reproducible results.

    • Solution: Ensure that all SPME/SBSE parameters are kept constant for all samples and standards.

Matrix Effects

Q1: I suspect matrix effects are impacting my quantification of 4-methyloctan-2-one in a complex sample like a beverage. How can I confirm and mitigate this?

A1: Matrix effects, which can cause either suppression or enhancement of the analyte signal, are a common challenge in the analysis of complex samples.[3][4][5]

  • Confirming Matrix Effects:

    • Procedure: Prepare a standard of 4-methyloctan-2-one in a clean solvent and another standard at the same concentration in a blank matrix extract (a sample of the same matrix that does not contain the analyte). Analyze both and compare the peak areas. A significant difference indicates the presence of matrix effects.

  • Mitigating Matrix Effects:

    • Matrix-Matched Calibration: This is the most common approach. Prepare your calibration standards in a blank matrix extract to compensate for the matrix effects.[6]

    • Standard Addition: This method involves adding known amounts of the standard to the sample itself and extrapolating to determine the initial concentration. This is particularly useful when a blank matrix is not available.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also dilute your analyte below the detection limit.

    • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of 4-methyloctan-2-one as an internal standard is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during sample preparation and analysis.

Section 3: Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization will likely be required based on your specific sample matrix and instrumentation.

SPME-GC-MS Analysis of 4-Methyloctan-2-one

This protocol is suitable for the analysis of 4-methyloctan-2-one in liquid samples such as beverages.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a split/splitless injector

  • Vials with PTFE-lined septa

  • Heating and stirring module for SPME

Procedure:

  • Sample Preparation: Place a known volume of your sample (e.g., 5 mL) into a vial. If using an internal standard, spike the sample at this stage.

  • Extraction:

    • Expose the SPME fiber to the headspace of the sample.

    • Incubate at a controlled temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes).

  • Desorption:

    • Retract the fiber and insert it into the GC inlet.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a few minutes (e.g., 3 minutes) in splitless mode.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the analytes.

    • MS Detection: Operate in SIM mode, monitoring characteristic ions for 4-methyloctan-2-one (e.g., m/z 58, 71, 85, 114).

ParameterRecommended Starting Condition
SPME Fiber DVB/CAR/PDMS
Extraction Type Headspace
Extraction Temp. 60°C
Extraction Time 30 min
Desorption Temp. 250°C
Desorption Time 3 min
GC Column DB-5ms (or equivalent)
Injector Mode Splitless
MS Mode Selected Ion Monitoring (SIM)
Derivatization for Enhanced Sensitivity (Optional)

For very low concentrations or for matrices that cause significant interference, derivatization can be a powerful tool to improve the chromatographic properties and sensitivity of ketones.[7] A common approach is methoximation followed by silylation.

Procedure Overview:

  • Methoximation: The sample extract is reacted with methoxyamine hydrochloride to convert the ketone group into a methoxime. This step prevents the formation of multiple enol isomers during silylation.

  • Silylation: A silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is then used to replace active hydrogens on any hydroxyl groups with a trimethylsilyl (TMS) group.

This two-step process results in a more volatile and thermally stable derivative, often leading to improved peak shape and lower detection limits.

Section 4: Visualizing the Workflow and Troubleshooting

Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection enrichment Enrichment (SPME/SBSE) sample->enrichment injection Injection/Desorption enrichment->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for trace 4-methyloctan-2-one analysis.

Troubleshooting Decision Tree: No or Low Peak Signal

Caption: Decision tree for troubleshooting low signal issues.

Section 5: Frequently Asked Questions (FAQs)

Q1: What SPME fiber is best for 4-methyloctan-2-one?

  • A combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good starting point as it is effective for a wide range of volatile and semi-volatile compounds.

Q2: Should I use direct immersion or headspace SPME?

  • For relatively volatile compounds like 4-methyloctan-2-one in a liquid matrix, headspace SPME is generally preferred as it minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifetime.

Q3: What are the key mass spectral ions for 4-methyloctan-2-one in SIM mode?

  • While this should be confirmed by running a standard in full scan mode, characteristic ions for ketones often include the alpha-cleavage products. For 4-methyloctan-2-one, likely ions to monitor would be m/z 58 (from McLafferty rearrangement), 71, 85, and the molecular ion at m/z 142 (if present).

Q4: Can I use a packed GC column for this analysis?

  • It is highly recommended to use a capillary column for this type of analysis. Capillary columns offer significantly higher resolution and sensitivity compared to packed columns, which is essential for trace-level analysis.

Q5: How often should I perform maintenance on my GC-MS system for this type of analysis?

  • Regular maintenance is crucial for maintaining low detection limits. This includes regularly replacing the injector septum and liner, trimming the column when performance degrades, and cleaning the ion source as needed. The frequency will depend on the cleanliness of your samples and the number of analyses performed.

References

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]

  • Scribd. (n.d.). GC-MS Troubleshooting Guide. Retrieved from [Link]

  • Martineau, B., et al. (2016). Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone. Foods, 5(3), 35. [Link]

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • SCISPEC. (n.d.). Multi-residue Analysis of Pesticides in Food using GC/MS/MS with the TSQ Quantum GC. Retrieved from [Link]

  • Gcms.cz. (2011, October 15). GC and GC-MS Applications for Food Safety Analysis. Retrieved from [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • Anapharm Bioanalytics. (2024, December 9). Overcoming Matrix Effects in the Analysis of Lipophilic Compounds. Retrieved from [Link]

  • PubMed. (2016, October 20). Identification of 4-mercapto-4-methylpentan-2-one as the characteristic aroma of sake made from low-glutelin rice. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of 4-mercapto-4-methylpentan-2-one as the characteristic aroma of sake made from low-glutelin rice | Request PDF. Retrieved from [Link]

  • PubMed. (2015, July 15). Quantification of 4-methylimidazole in Carbonated Beverages by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Retrieved from [Link]

  • Vietnam Journal of Science and Technology. (n.d.). SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY (GC-MS/MS AND LC-MS/MS). Retrieved from [Link]

  • MDPI. (2023, July 20). Rapid Identification of the Mycotoxin Patulin by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-4-methyloctan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyloctan-2-one. Retrieved from [Link]

  • Stenutz. (n.d.). 4-methyloctan-2-one. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Methyloctan-2-one During Storage

Last Updated: 2024-10-26 This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for minimizing the oxidation of 4-Methyloctan-2-one during sto...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2024-10-26

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for minimizing the oxidation of 4-Methyloctan-2-one during storage. This document is structured in a question-and-answer format to directly address potential issues and provide actionable solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is 4-Methyloctan-2-one and why is its stability a concern?

4-Methyloctan-2-one is an aliphatic ketone.[1][2] Like many organic molecules, it is susceptible to degradation over time, primarily through oxidation.[3][4] This degradation can lead to the formation of impurities, which can compromise the integrity of experiments, affect product quality in drug development, and lead to inaccurate analytical results.

Q2: What are the primary drivers of 4-Methyloctan-2-one oxidation?

The primary drivers of oxidation for ketones like 4-Methyloctan-2-one are:

  • Oxygen: The presence of atmospheric oxygen is the key ingredient for oxidation.[5][6]

  • Light: Exposure to UV or ambient light can provide the energy to initiate photochemical degradation.[7]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.[7][8]

  • Presence of Initiators: Trace metals or other impurities can act as catalysts, initiating the free-radical chain reaction of autoxidation.[3]

Q3: What are the likely byproducts of 4-Methyloctan-2-one oxidation?

While ketones are generally more resistant to oxidation than aldehydes, they can be oxidized under certain conditions.[6][9] The oxidation of ketones can lead to the cleavage of carbon-carbon bonds, resulting in the formation of carboxylic acids.[6][9] In the case of 4-Methyloctan-2-one, this could potentially lead to a mixture of smaller carboxylic acids. The initial step in autoxidation often involves the formation of hydroperoxides.[3]

Q4: How can I visually detect if my 4-Methyloctan-2-one has started to oxidize?

Visual inspection can sometimes offer clues, although it is not a definitive measure. Signs of degradation may include:

  • Discoloration: A change from a colorless or pale yellow liquid to a more pronounced yellow or brownish hue.[7]

  • Change in Odor: While 4-Methyloctan-2-one has a characteristic odor, the formation of acidic byproducts could alter its scent.

  • Precipitate Formation: In advanced stages of degradation, insoluble byproducts may form.

It is crucial to rely on analytical methods for a definitive assessment of purity.

II. Troubleshooting Guide: Common Scenarios

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Scenario 1: My freshly opened bottle of 4-Methyloctan-2-one shows an unexpected peak in my chromatogram.

  • Possible Cause: The new peak could be an oxidation byproduct.

  • Troubleshooting Steps:

    • Verify Identity: Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unknown peak.[10] This will provide a molecular weight and fragmentation pattern to help elucidate its structure.

    • Review Certificate of Analysis (CoA): Compare the impurity profile on the CoA with your current analysis.

    • Implement Proper Storage: Immediately after opening, blanket the headspace of the container with an inert gas like argon or nitrogen before resealing. Store in a cool, dark place.[11][12]

Scenario 2: The potency of my 4-Methyloctan-2-one standard seems to be decreasing over time.

  • Possible Cause: Gradual degradation due to suboptimal storage conditions.

  • Troubleshooting Steps:

    • Quantify Degradation: Perform a stability study by analyzing the standard at regular intervals (e.g., weekly or monthly) using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or GC.[10]

    • Evaluate Storage Conditions:

      • Temperature: Is it stored at the recommended temperature, typically 2-8°C?[7][11] Avoid repeated freeze-thaw cycles.[7]

      • Light Exposure: Is the container amber-colored or otherwise protected from light?[7][11]

      • Atmosphere: Has the container been purged with an inert gas after each use?

    • Consider Aliquoting: For frequently used standards, consider preparing smaller aliquots to minimize the number of times the main stock is opened.

III. Proactive Strategies for Minimizing Oxidation

Adopting the following best practices will significantly extend the shelf-life and maintain the purity of your 4-Methyloctan-2-one.

A. Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.[7][11]
Light Store in amber glass bottles or protect from light.Prevents photochemical degradation.[7][11]
Atmosphere Displace headspace with an inert gas (Argon or Nitrogen).Minimizes contact with oxygen, a key reactant in oxidation.[13]
Container Use sealed glass bottles with PTFE-lined caps.Ensures an airtight seal and prevents leaching from the container material.[11]
B. Use of Antioxidants

For long-term storage or for formulations where 4-Methyloctan-2-one is a component, the addition of an antioxidant can be beneficial.

  • Butylated Hydroxytoluene (BHT): A common and effective free-radical scavenger. A typical concentration would be in the range of 0.01-0.1%.

  • Tocopherol (Vitamin E): A natural antioxidant that can also be effective.

Note: The choice and concentration of an antioxidant should be validated to ensure it does not interfere with downstream applications.

C. Workflow for Handling and Storage

Storage_Workflow Workflow for Handling and Storing 4-Methyloctan-2-one cluster_receive Receiving cluster_initial Initial Use cluster_storage Storage cluster_subsequent Subsequent Use Receive Receive Shipment Inspect Inspect Container Seal Receive->Inspect Open Open in Controlled Environment Inspect->Open If seal is intact Blanket Blanket with Inert Gas Open->Blanket Seal Seal Tightly Blanket->Seal Store Store at 2-8°C, Protected from Light Seal->Store Reopen Re-open and Dispense Store->Reopen Reblanket Re-blanket with Inert Gas Reopen->Reblanket Reseal Reseal Tightly Reblanket->Reseal Reseal->Store Return to storage

Caption: Recommended workflow for handling 4-Methyloctan-2-one.

IV. Analytical Protocols for Stability Assessment

Regularly assessing the purity of your 4-Methyloctan-2-one is crucial.

Protocol 1: GC-MS for Identification of Degradation Products
  • Sample Preparation: Dilute a small aliquot of 4-Methyloctan-2-one in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

    • Mass Spectrometer: Capable of electron ionization (EI).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method: Scan from m/z 35 to 350.

  • Data Analysis: Compare the resulting chromatogram to a reference standard of pure 4-Methyloctan-2-one. Identify any new peaks by searching their mass spectra against a library (e.g., NIST).

Protocol 2: HPLC-UV for Quantification of Purity

While less common for such a volatile compound, HPLC can be used if appropriate derivatization is performed. A more direct method is GC with Flame Ionization Detection (GC-FID) for quantification.

  • Sample Preparation: Prepare a standard curve of 4-Methyloctan-2-one in a suitable solvent at known concentrations. Prepare the sample for analysis at a concentration that falls within the standard curve.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column and a Flame Ionization Detector (FID).

  • GC Method: (Similar to GC-MS method).

  • Data Analysis: Calculate the area of the 4-Methyloctan-2-one peak and determine its concentration using the standard curve. Purity can be expressed as a percentage of the total peak area.

V. The Chemistry of Oxidation

The autoxidation of ketones proceeds via a free-radical chain reaction.[3][4]

Oxidation_Mechanism Simplified Autoxidation Mechanism of Ketones Initiation Initiation (Light, Heat, Metal Ions) Ketone Ketone (R-H) Initiation->Ketone Radical Alkyl Radical (R.) Ketone->Radical H abstraction Hydroperoxide Hydroperoxide (ROOH) Ketone->Hydroperoxide Forms O2 Oxygen (O2) Radical->O2 Reaction with Termination Termination (Stable Products) Radical->Termination Combination of radicals Propagation1 Propagation Peroxy Peroxy Radical (ROO.) O2->Peroxy Peroxy->Ketone H abstraction from another ketone Peroxy->Termination Combination of radicals Propagation2 Propagation Hydroperoxide->Radical and another

Caption: Free-radical chain reaction of ketone autoxidation.

This process involves three main stages:

  • Initiation: An initiator (like light or heat) abstracts a hydrogen atom from the ketone molecule, forming a free radical.[3]

  • Propagation: The alkyl radical reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another ketone molecule, forming a hydroperoxide and another alkyl radical, thus propagating the chain.[3][4]

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical product.

Understanding this mechanism underscores the importance of eliminating initiators (light, heat) and reactants (oxygen) to preserve the stability of 4-Methyloctan-2-one.

VI. References

  • ResearchGate. (n.d.). Oxidation of secondary hydroperoxides via αC–H abstraction to form ketones and hydroxyl radicals: fluorene autoxidation as a model system | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Autoxidation mechanism, in oxidation of ketones initiated by.... Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • PubMed. (2008, May 15). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. Retrieved from [Link]

  • NCBI. (2023, October 16). Ketonuria - Clinical Methods. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. Retrieved from [Link]

  • PubMed. (2001, December 15). The determination of ketone bodies: preanalytical, analytical and physiological considerations. Retrieved from [Link]

  • ResearchGate. (2008, June). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. Retrieved from [Link]

  • PENTA. (2025, July 8). 4-Methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from [Link]

  • FoundMyFitness. (2020, May 25). Bioenergetic superiority of ketones and their role in reducing oxidative stress | Dominic D'Agostino. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The determination of ketone bodies: Preanalytical, analytical and physiological considerations | Request PDF. Retrieved from [Link]

  • MDPI. (2018, April 28). Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Ketogenic diet decreases oxidative stress and improves mitochondrial respiratory complex activity | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]

  • Trustrade. (2024, January 6). Storage conditions for chemicals in the warehouse. Retrieved from [Link]

  • Environmental Health & Safety, University of Toronto. (2022, April). Chemical Storage Guidelines. Retrieved from [Link]

  • Stenutz. (n.d.). 4-methyloctan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyloctan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-4-methyloctan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Ethyl-4-methyloctan-2-one. Retrieved from [Link]

  • Upperton Pharma Solutions. (2026, March 6). Stability Issues Unique to Liquid Injectables. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyloctan-2-ol. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low recovery rates of 4-Methyloctan-2-one in SPME

Welcome to the Advanced Technical Support Center for Solid-Phase Microextraction (SPME). As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Solid-Phase Microextraction (SPME). As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-Methyloctan-2-one .

Due to its specific physicochemical properties—a hydrophobic aliphatic tail coupled with a moderately polar carbonyl moiety[1]—this C9 branched ketone is prone to partitioning failures if the extraction system is not rigorously optimized. This guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting low recovery rates.

Diagnostic Workflow for Ketone Recovery

SPME_Workflow A Low Recovery of 4-Methyloctan-2-one B 1. Evaluate Fiber Chemistry Is polarity matched? A->B C Use DVB/CAR/PDMS (Mixed-Phase) B->C No D 2. Thermodynamic Control Temp > 60°C? B->D Yes C->D E Lower to 40-50°C (Exothermic Adsorption) D->E Yes F 3. Matrix Modification Is NaCl present? D->F No E->F G Add 25-30% NaCl (Salting-Out Effect) F->G No H 4. GC Desorption Narrow-bore liner used? F->H Yes G->H I 0.75mm Liner, 250°C 3-5 min Desorption H->I No J Optimized Recovery H->J Yes I->J

Fig 1. Diagnostic decision tree for troubleshooting 4-Methyloctan-2-one SPME recovery.

In-Depth Troubleshooting Q&A

Q1: Why is my standard 100 µm PDMS fiber yielding exceptionally poor recovery for 4-Methyloctan-2-one? Mechanistic Causality: 4-Methyloctan-2-one (C₉H₁₈O) is a branched aliphatic ketone. While it possesses a hydrophobic hydrocarbon skeleton, the carbonyl group imparts a localized dipole moment, making it moderately polar[2]. A purely nonpolar Polydimethylsiloxane (PDMS) fiber relies exclusively on dispersive van der Waals forces. This single-mode interaction lacks the affinity required to outcompete the sample matrix for a polar-leaning analyte[3]. The Fix: Switch to a bipolar or mixed-phase fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). The DVB polymer introduces π-π and dipole-dipole interactions that actively bind the carbonyl moiety, while the Carboxen micropores trap the carbon skeleton, drastically increasing the partition coefficient[3].

Q2: I am using Headspace SPME (HS-SPME) at 80°C to force the ketone into the gas phase, but recovery is still low. What is the thermodynamic flaw here? Mechanistic Causality: SPME is a non-exhaustive, equilibrium-driven technique[4]. While elevating the temperature increases the kinetic release of 4-Methyloctan-2-one into the headspace, the actual adsorption of the analyte onto the fiber coating is an exothermic process. At 80°C, the thermal energy overcomes the enthalpy of adsorption; the partition coefficient between the fiber and the headspace ( Kfh​ ) collapses, causing the analyte to remain in the gas phase rather than binding to the fiber. The Fix: Lower the extraction temperature to 40°C – 50°C. This provides sufficient thermal energy to volatilize the C9 ketone while maintaining a favorable thermodynamic equilibrium for fiber adsorption.

Q3: My aqueous samples show high variability and low overall peak areas. How is the matrix interfering, and how do I bypass it? Mechanistic Causality: Due to hydrogen bonding at the carbonyl oxygen, 4-Methyloctan-2-one exhibits slight water solubility. In purely aqueous matrices, water molecules form a hydration shell around the ketone, resisting its transition into the headspace. The Fix: Implement the "salting-out" effect. Add 25–30% (w/v) Sodium Chloride (NaCl) to the sample. The dissolution of NaCl increases the ionic strength of the aqueous phase. Because water molecules are monopolized to hydrate the Na⁺ and Cl⁻ ions, the neutral ketone is "squeezed out" into the headspace, significantly increasing the phase ratio partition coefficient.

Q4: The analyte seems to be extracting fine, but I suspect it is being lost during GC injection. How do I correct desorption efficiency? Mechanistic Causality: Ketones with higher boiling points (~180°C) require rapid, focused thermal desorption. If the GC inlet temperature is too low, or if the liner volume is too large, the analyte desorbs too slowly. This leads to severe peak broadening, tailing, or carryover (ghost peaks)[3]. The Fix: You must use a narrow-bore SPME-specific inlet liner (0.75 mm I.D.) to maximize linear gas velocity and minimize dead volume during transfer. Furthermore, splitless injection is strictly required to focus the analytes on the column; keep the splitter vent valve closed for at least two minutes during injection.

Quantitative Data & Parameter Optimization

Table 1: Influence of SPME Fiber Chemistry on C9 Ketone Recovery

Fiber Chemistry Polarity Primary Interaction Mechanism Relative Recovery (%)
100 µm PDMS Nonpolar Dispersive (van der Waals) 35 - 45%
85 µm PA Polar Dipole-Dipole 60 - 70%
65 µm PDMS/DVB Bipolar Dispersive & π-π 85 - 90%
50/30 µm DVB/CAR/PDMS Mixed Dispersive, π-π, & Micropore 95 - 98%

(Note: Data represents typical partitioning behavior for branched aliphatic ketones at 45°C).

Table 2: Thermodynamic & Matrix Variables Impacting Partitioning

Parameter Sub-optimal Condition Optimized Condition Mechanistic Impact
Extraction Temp 80°C 45°C Prevents exothermic desorption from the fiber phase.
Matrix Modifier 0% NaCl 25-30% NaCl Salting-out decreases aqueous solubility and drives VOCs to headspace.
Headspace Volume >70% of vial 30-50% of vial Smaller headspace concentrates the analyte, increasing diffusion rates.

| GC Inlet Liner | 2.0 mm I.D. | 0.75 mm I.D. | Minimizes dead volume for sharp chromatographic peak focusing. |

Self-Validating Experimental Protocol: Optimized HS-SPME

To guarantee scientific integrity, the following protocol includes a built-in self-validation mechanism to ensure that low recovery is not a symptom of carryover or incomplete desorption.

Step 1: Sample Preparation (Matrix Modification)

  • Transfer exactly 5.0 mL of the aqueous sample containing 4-Methyloctan-2-one into a 10 mL precision headspace vial. Causality: Maintaining a strict 1:1 liquid-to-headspace phase ratio ensures reproducible partitioning kinetics[5].

  • Add 1.5 g of pre-baked, high-purity NaCl (approx. 30% w/v) to the vial.

  • Seal immediately with a PTFE/silicone septum and magnetic crimp cap.

Step 2: Thermodynamic Equilibration

  • Place the vial in an agitator/incubator set to 45°C.

  • Agitate at 250 rpm for exactly 10 minutes. Causality: Agitation reduces the depletion zone around the fiber and accelerates the transition of the ketone into the headspace.

Step 3: Headspace Extraction

  • Pierce the septum and expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace. Ensure the fiber immersion depth is consistent across all runs[5].

  • Extract for 30 minutes. Causality: This duration is sufficient to reach pseudo-equilibrium for semi-volatile ketones without allowing lighter, highly volatile interferents to displace the target analyte[4].

Step 4: Desorption & Focusing

  • Retract the fiber and immediately inject it into the GC inlet equipped with a 0.75 mm I.D. SPME liner.

  • Desorb at 250°C for 3 minutes in strictly splitless mode (purge valve closed for 2.0 minutes).

Step 5: The Self-Validation Step (Carryover Check)

  • Immediately following the analytical run, perform a secondary desorption of the same fiber into a blank GC run using identical parameters.

  • Validation Logic: Analyze the blank chromatogram. If a 4-Methyloctan-2-one peak is detected, your primary desorption was incomplete (meaning your initial "low recovery" was actually a desorption failure). If carryover is observed, increase the initial desorption time in Step 4 by 1-minute increments (up to 5 minutes) until the validation blank is completely clean[3].

References

  • GCMS.cz. "Solid Phase Micro Extraction Quantification and Troubleshooting." GCMS Technical Resources. Available at:[Link]

  • Supelco. "Bulletin 923 Solid Phase Microextraction: Theory and Optimization of Conditions." Labrulez. Available at:[Link]

  • Vaia. "Write condensed structures of the following compounds." Vaia Chemistry Resources. Available at: [Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of 4-Methyloctan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the thermodynamic handling, thermal stability profiling, and experimental troubleshooting of 4-Methyloct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the thermodynamic handling, thermal stability profiling, and experimental troubleshooting of 4-Methyloctan-2-one. This document is designed for researchers and drug development professionals who require rigorous, self-validating methodologies to prevent artifactual degradation during synthesis and analysis.

Physicochemical & Thermodynamic Profile

Before diagnosing experimental anomalies, it is critical to understand the baseline thermodynamic properties of the compound. [1] that requires precise thermal management to maintain structural integrity during high-temperature processing.

PropertyValueCausality / Experimental Implication
CAS Number 27608-01-1Unique identifier for sourcing high-purity reference standards[1].
Molecular Weight 142.24 g/mol Governs volatility and dictates the required GC-MS retention parameters[1].
Boiling Point ~184.85 °C[2], risking thermal degradation if not optimized.
Enthalpy of Formation ( ΔHf​ ) -350.19 kJ/mol[3] compared to highly branched isomers.

Troubleshooting & FAQs: Experimental Anomalies

Q1: During GC-MS analysis, I am observing multiple unexpected peaks with lower molecular weights. Is my standard impure? Causality & Solution: [4]. If your GC injection port is set above 250°C, the thermal stress causes the ketone to undergo homolytic α -cleavage. The molecule fragments into alkyl and acyl radicals, which rapidly recombine into smaller volatile alkanes and carbon monoxide before ever entering the column. Actionable Fix: Lower the inlet temperature to 200°C or utilize a Cold On-Column (COC) injection technique to preserve the intact molecule. Self-Validation: Always run a blank solvent injection immediately before and after the sample to confirm that the lower molecular weight peaks are true thermal degradants and not residual column bleed.

Q2: My long-term thermal stress studies (accelerated aging at 60°C) show a yellowing of the liquid and increased viscosity. What is the mechanism? Causality & Solution: While pure 4-Methyloctan-2-one is thermally stable at moderate temperatures, the presence of trace acidic or basic impurities (often from unwashed glassware or solvent residues) acts as a catalyst. Under continuous thermal stress, [5], linking the ketone monomers into high-molecular-weight, conjugated oligomers (which appear yellow and viscous). Actionable Fix: Store the compound in inert, silanized amber vials. Before initiating long-term thermal studies, wash the sample with a mild aqueous buffer to remove trace catalysts, followed by drying over anhydrous sodium sulfate.

Standardized Experimental Protocols

To ensure absolute trustworthiness in your thermal stability data, the following protocols are designed as self-validating systems.

Protocol A: TGA/DSC Thermal Profiling

Objective: To establish the definitive thermal degradation onset temperature ( Td​ ) and distinguish it from simple boiling/vaporization. Self-Validating Step: Run an empty aluminum crucible baseline immediately before the sample to subtract instrument drift and verify thermal equilibrium.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of 4-Methyloctan-2-one into an aluminum crucible. Causality: A small, precise mass prevents thermal lag, ensuring uniform heat distribution and sharp transition peaks.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 10 minutes prior to the run. Causality: An inert gas environment strictly decouples pure thermal homolysis from oxidative degradation pathways.

  • Heating Program: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min. Causality: A 10°C/min rate provides the optimal balance between signal resolution (detecting subtle phase changes) and thermal equilibrium.

  • Data Analysis: Identify the endothermic peak on the DSC curve corresponding to vaporization (~184°C). Any subsequent exothermic activity or mass loss on the TGA curve not attributed to vaporization indicates the onset of thermal decomposition.

Protocol B: GC-MS Method for Degradation Profiling

Objective: To identify specific volatile degradation products formed during thermal stress. Self-Validating Step: Analyze the mass spectra of extraneous peaks against the NIST library. The presence of m/z 43 (acetyl cation) and m/z 57 (butyl cation) are classic indicators of 4-Methyloctan-2-one fragmentation.

  • System Preparation: [6]. Causality: Non-polar columns ensure optimal separation of aliphatic degradation products strictly based on their boiling points.

  • Injection: Inject 1 µL of the stressed sample using a split ratio of 50:1. Keep the inlet at 200°C. Causality: The split ratio prevents column overloading and peak tailing, while the 200°C inlet avoids inducing further artifactual thermal degradation during the injection phase.

  • Oven Program: Hold at 40°C for 2 mins, ramp at 15°C/min to 220°C, and hold for 5 mins. Causality: The initial low temperature focuses highly volatile degradants (e.g., short-chain alkanes) at the head of the column, while the steady ramp ensures the intact ketone elutes sharply without band broadening.

Visualizations

Workflow A Sample Prep (4-Methyloctan-2-one) B Thermogravimetric Analysis (N2 Atmosphere) A->B Mass Loss vs Temp C Differential Scanning Calorimetry A->C Heat Flow & Phase Transitions D GC-MS Profiling (Cold On-Column) A->D Volatile Degradants E Data Synthesis & Stability Profiling B->E C->E D->E

Fig 1. Experimental workflow for evaluating the thermal stability of 4-Methyloctan-2-one.

Pathway K 4-Methyloctan-2-one (Intact Ketone) T Thermal Stress (>200°C) K->T Heating C Aldol Condensation (Trace Acid/Base) K->C Catalyzed Heating R Homolytic Cleavage (Acyl/Alkyl Radicals) T->R Bond Dissociation V Volatile Degradants (Alkanes, CO) R->V Recombination O High MW Oligomers (Residue) C->O Polymerization

Fig 2. Primary thermal degradation pathways of aliphatic ketones under experimental stress.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119615, 4-Methyloctan-2-one." PubChem, [Link]

  • Marković, Zoran, et al. "Application of spectral graph theory on the enthalpy of formation of acyclic saturated ketones." ResearchGate, [Link]

  • Google Patents. "US3715407A - Chlorination of ketonic acetyl groups.
  • Szymanowski, Jan, et al. "Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane." ResearchGate, [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Commercial 4-Methyloctan-2-one Samples

Welcome to the Technical Support Center for the purification of aliphatic ketones. Commercial batches of 4-methyloctan-2-one often contain trace impurities from industrial synthesis, such as unreacted precursor alcohols,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of aliphatic ketones. Commercial batches of 4-methyloctan-2-one often contain trace impurities from industrial synthesis, such as unreacted precursor alcohols, isomeric ketones, and heavy aldol condensation byproducts[1]. Because these impurities can interfere with sensitive downstream drug development assays and organometallic reactions, achieving >99% purity requires a strategic, mechanistic approach to separation.

This guide provides a self-validating purification workflow, diagnostic FAQs, and field-proven experimental protocols to ensure the scientific integrity of your chemical inputs.

I. Purification Workflow Architecture

The following diagram illustrates the logical separation strategy. By combining physical separation (distillation) with reversible covalent modification (bisulfite extraction), we create a self-validating system that isolates the target ketone based on both its boiling point and its specific electrophilic reactivity[2][3].

G A Commercial 4-Methyloctan-2-one (Contains Alcohols, Isomers, Aldol Adducts) B Fractional Distillation (Vacuum) A->B C High MW Impurities (Aldol Byproducts) B->C Residue D Distillate (Ketones + Alcohols) B->D Volatiles E Sodium Bisulfite Extraction (NaHSO3 + DMF) D->E F Organic Layer (Unreacted Alcohols & Sterically Hindered Isomers) E->F Immiscible Phase G Aqueous Layer (Ketone-Bisulfite Adduct) E->G Aqueous Phase H Basification & Extraction (NaOH + EtOAc) G->H Reversal of Adduct I Drying & Concentration (MgSO4) H->I J Purified 4-Methyloctan-2-one (>99% Purity) I->J

Workflow for purifying commercial 4-methyloctan-2-one via distillation and bisulfite extraction.

II. Diagnostic FAQs & Troubleshooting

Q1: Why does my commercial 4-methyloctan-2-one sample show broad peaks in the 1 H-NMR spectrum around 3.5–4.0 ppm, and why didn't distillation remove them? A1: Broad peaks in this region typically indicate the presence of unreacted precursor alcohols (e.g., 4-methyloctan-2-ol) containing hydroxyl (-OH) protons. Commercial synthesis often relies on the oxidation of these alcohols (such as Wacker-type oxidations), leaving trace starting materials behind[1]. Because 4-methyloctan-2-ol and 4-methyloctan-2-one have nearly identical molecular weights and similar boiling points, simple distillation is insufficient to separate them. The Solution: Implement a sodium bisulfite extraction. The bisulfite ion ( HSO3−​ ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ketone to form a charged, water-soluble α -hydroxy sulfonate adduct. Alcohols lack this electrophilic center, cannot react, and safely remain in the discarded organic phase[3].

Q2: During the bisulfite extraction of 4-methyloctan-2-one, the adduct formation is extremely slow and the yield is poor. How can I drive the equilibrium forward? A2: While methyl ketones generally form bisulfite adducts readily, 4-methyloctan-2-one is highly lipophilic, and the branching at the C4 position introduces slight steric hindrance. In a purely aqueous biphasic system, the interfacial contact area between the lipophilic ketone and the aqueous bisulfite ion is severely limited, which stalls the reaction kinetics. The Solution: Introduce a water-miscible co-solvent such as N,N-Dimethylformamide (DMF). DMF significantly enhances the reaction rate by homogenizing the phase boundary. This allows the bisulfite ion and the ketone to mix intimately and react completely within 30 seconds of vigorous shaking[4][5][6].

Q3: I am observing high molecular weight impurities and yellow discoloration in older commercial batches. What causes this, and what is the best removal strategy? A3: Aliphatic ketones can undergo slow, spontaneous aldol condensation over time—especially if trace acidic or basic impurities remain from the manufacturing process. This forms heavier, colored α,β -unsaturated enone dimers. The Solution: Fractional vacuum distillation is the most effective method here. The dimeric aldol products have significantly higher boiling points than monomeric 4-methyloctan-2-one. By distilling under reduced pressure, you lower the boiling point, preventing thermal degradation of the target ketone while leaving the heavy, discolored impurities trapped in the distillation pot[2].

III. Quantitative Impurity Profile Data

Understanding the physicochemical properties of the target and its common impurities dictates the choice of purification method.

Impurity / TargetMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Bisulfite Adduct FormationPrimary Removal Strategy
4-Methyloctan-2-one (Target)142.24~185–190Rapid (with DMF co-solvent)N/A
4-Methyloctan-2-ol (Precursor)144.25~195NoneBisulfite Extraction
Aldol Dimers / Enones ~266.40>300NoneVacuum Distillation
Isomeric Ketones (e.g., 3-Nonanone)142.24~190Slow / PartialFractional Distillation

IV. Validated Experimental Protocols

Protocol A: Vacuum Fractional Distillation (Removal of Aldol Dimers)

This protocol utilizes physical separation to remove high-molecular-weight degradation products prior to chemical extraction[2].

  • Setup: Equip a round-bottom flask containing the commercial 4-methyloctan-2-one with a Vigreux fractional distillation column, a short-path condenser, and a multi-neck receiving flask.

  • Vacuum Application: Apply a stable vacuum (e.g., 10–20 mmHg) to lower the boiling point of the mixture, thereby preventing the thermal degradation that occurs at atmospheric boiling temperatures (~190 °C).

  • Heating: Gradually heat the distillation pot using an oil bath.

  • Collection: Discard the initial few drops (forerun, containing trace water/highly volatile organics). Collect the main fraction corresponding to the adjusted boiling point of 4-methyloctan-2-one.

  • Termination: Cease heating when the distillation rate drops significantly. The dark, viscous residue remaining in the pot contains the aldol condensation dimers.

Protocol B: DMF-Accelerated Sodium Bisulfite Extraction (Removal of Alcohols)

This protocol acts as a self-validating chemical filter. Only molecules with a reactive, unhindered carbonyl will transition into the aqueous phase[3][4][6].

  • Adduct Formation: Dissolve 10 mL of the distilled 4-methyloctan-2-one mixture in 40 mL of N,N-Dimethylformamide (DMF) and transfer to a separatory funnel[5].

  • Aqueous Reaction: Add 100 mL of saturated aqueous sodium bisulfite ( NaHSO3​ ). Shake the funnel vigorously for 30–60 seconds. Caution: Vent frequently as sulfur dioxide gas may be generated[3][4].

  • Phase Separation: Add 100 mL of deionized water and 100 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake vigorously and allow the layers to separate[3].

  • Discard Impurities: Drain the lower aqueous layer (containing the charged ketone-bisulfite adduct) into an Erlenmeyer flask. Discard the upper organic layer, which contains the unreacted alcohols and sterically hindered isomers[4].

  • Ketone Regeneration: To the isolated aqueous layer, slowly add a 10% (w/v) Sodium Hydroxide (NaOH) solution until the pH becomes basic. This reverses the bisulfite addition, liberating the free 4-methyloctan-2-one[4][5].

  • Final Extraction & Workup: Extract the liberated ketone from the aqueous phase using three 50 mL portions of dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the purified >99% 4-methyloctan-2-one[4].

V. References

Sources

Optimization

Technical Support Center: 4-Methyloctan-2-one Quantification &amp; Internal Standard Selection

Welcome to the Analytical Chemistry Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals tasked with the p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chemistry Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals tasked with the precise quantification of volatile organic compounds (VOCs).

Quantifying [1]—a branched aliphatic ketone often analyzed in metabolomics, flavor profiling, and environmental monitoring—requires rigorous control over evaporative losses and matrix effects. This guide provides field-proven methodologies, troubleshooting frameworks, and theoretical grounding to ensure your Gas Chromatography-Mass Spectrometry (GC-MS) workflows function as robust, self-validating systems.

Part 1: Step-by-Step Methodology for GC-MS Quantification

To achieve reliable quantification, the experimental protocol must inherently correct for sample loss and ionization variability. We achieve this by establishing a self-validating system using an Internal Standard (IS).

Step 1: Internal Standard (IS) Selection and Preparation Select an appropriate IS (e.g., d5-2-nonanone or 3-octanone). Prepare a primary stock solution at 1.0 mg/mL in GC-grade hexane. Dilute this to a working concentration of 10 µg/mL. Causality Check: The IS must be prepared in a solvent miscible with your final extract but completely inert to ketone degradation. Hexane prevents unwanted enolization reactions that can occur in protic solvents.

Step 2: Matrix Spiking (The Self-Validating Step) Aliquot 1.0 mL of the raw sample matrix into a 2 mL deactivated amber glass vial. Immediately spike exactly 10 µL of the IS working solution into the sample to achieve a final IS concentration of 100 ng/mL. Causality Check: By introducing the IS prior to any sample extraction or manipulation, any subsequent volumetric losses, extraction inefficiencies, or MS ionization suppression will affect the target and the IS proportionally. The ratio of their responses remains constant, ensuring absolute quantitative integrity.

Step 3: Liquid-Liquid Extraction (LLE) Add 1.0 mL of dichloromethane (DCM) to the spiked matrix. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes at 4°C. Carefully transfer the lower organic layer to a clean GC vial equipped with a micro-insert.

Step 4: GC-MS Acquisition Inject 1.0 µL of the extract into the GC-MS (e.g., Agilent 7890B/5977B) operating in Selected Ion Monitoring (SIM) mode, following guidelines adapted from [2]. Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C with a split ratio of 10:1.

Step 5: Data Processing Calculate the peak area ratio of 4-Methyloctan-2-one (quantifier ion m/z 58 or 71) to the IS. Determine the target concentration by interpolating this ratio against a 6-point calibration curve (R² > 0.995).

Part 2: Quantitative Data for IS Selection

Selecting the right IS is a balance between chemical homology and chromatographic resolution. The table below summarizes the physicochemical properties critical for matching the volatility and extraction thermodynamics of 4-Methyloctan-2-one.

Table 1: Comparison of Potential Internal Standards for 4-Methyloctan-2-one

Compound / Internal StandardMolecular Weight ( g/mol )Boiling Point (°C)Target Quantifier Ion (m/z)Suitability & Matrix Risk Profile
4-Methyloctan-2-one (Target) 142.24184.058 / 85N/A
d5-2-Nonanone (Isotope) 147.28~195.063Ideal : Perfect chemical match; high cost.
2-Nonanone (Homolog) 142.24195.658 / 71High : Good volatility match; risk of natural occurrence.
3-Octanone (Analog) 128.21167.599 / 69Moderate : Lower BP; excellent chromatographic resolution.

Part 3: Frequently Asked Questions (FAQs)

Q: Why must the internal standard have a similar boiling point and functional group to 4-Methyloctan-2-one? A: 4-Methyloctan-2-one has a boiling point of approximately 184°C. During thermal desorption or GC injection, compounds partition based on their volatility. If an IS is significantly more volatile, it will vaporize faster than the target, skewing the response ratio. Matching the functional group (aliphatic ketone) ensures that both molecules exhibit identical dipole-dipole interactions with the sample matrix and the stationary phase of the GC column. This guarantees that extraction recoveries and chromatographic peak shapes are causally linked.

Q: Can I use an internal standard that shares the same quantifier ion (e.g., m/z 58) as my target? A: Yes, provided there is baseline chromatographic resolution (a difference in retention time of at least 0.5 minutes). The m/z 58 ion represents the McLafferty rearrangement fragment common to many methyl ketones. If you use a structural analog like 2-nonanone, the MS will detect m/z 58 for both, but the GC column will separate them in time, preventing isobaric interference.

Part 4: Troubleshooting Guide

Issue: The internal standard peak area is highly variable between injections. Root Cause: This typically indicates inconsistent injection volumes, partial degradation of the IS in the stock solution, or active sites in the GC inlet liner causing adsorption of the ketone. Resolution:

  • Verify the autosampler syringe for micro-bubbles or plunger wear.

  • Replace the GC inlet liner with a highly deactivated, glass-wool-packed liner. Trim the first 10 cm of the capillary column to remove active silanol sites that irreversibly bind to carbonyl oxygen atoms.

  • Ensure the IS stock solution is stored in deactivated amber glass at -20°C to prevent volatilization.

Issue: Co-elution of the structural analog IS with an unknown matrix component. Root Cause: Biological matrices (such as urine) contain complex mixtures of aliphatic ketones and aldehydes. As noted in recent studies on [3], compounds like 2-nonanone or 2-heptanone may naturally occur in the sample volatilome, artificially inflating the IS peak area and suppressing the calculated target concentration. Resolution:

  • Analyze an unspiked matrix blank to check for endogenous peaks at the IS retention time.

  • If interference is present, switch to an isotopically labeled standard (e.g., d5-2-nonanone) whose mass (m/z 63) shifts it out of the natural background noise.

  • Alternatively, optimize the GC oven temperature ramp (e.g., slow the ramp rate from 10°C/min to 4°C/min between 120°C and 160°C) to improve chromatographic resolution between the IS and the matrix interferent.

Part 5: IS Selection & Validation Workflow

The following diagram illustrates the logical decision tree for selecting and validating an internal standard for ketone quantification.

G Start Start: IS Selection Isotope Isotope-Labeled IS Available? Start->Isotope UseIsotope Use d-Isotope Analog (Gold Standard) Isotope->UseIsotope Yes StructAnalog Select Structural Analog (e.g., 2-Nonanone) Isotope->StructAnalog No ProceedGCMS Proceed to GC-MS Quantification UseIsotope->ProceedGCMS MatrixCheck Check Sample Matrix for IS Interference StructAnalog->MatrixCheck Interference Interference Detected? MatrixCheck->Interference ChangeIS Select Alternate IS (e.g., 3-Octanone) Interference->ChangeIS Yes Interference->ProceedGCMS No ChangeIS->MatrixCheck Re-evaluate Validate Validate Calibration & Recovery ProceedGCMS->Validate

Logical workflow for selecting and validating an internal standard for GC-MS quantification.

References

  • National Center for Biotechnology Information (NIH). "4-Methyloctan-2-one". PubChem Compound Summary for CID 119615. Verified URL:[Link]

  • United States Environmental Protection Agency (US EPA). "SW-846 Test Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)". Hazardous Waste Test Methods. Verified URL:[Link]

  • Riccio, G., Baroni, S., Urbani, A., & Greco, V. (2022). "Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion Mobility Spectrometry (GC–IMS)". Metabolites, 12(11), 1072. Verified URL:[Link]

Troubleshooting

reducing background noise in 4-Methyloctan-2-one mass spectra

An in-depth guide to identifying and mitigating background noise in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Methyloctan-2-one. Technical Support Center: 4-Methyloctan-2-one Analysis Welcome to the tech...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to identifying and mitigating background noise in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Methyloctan-2-one.

Technical Support Center: 4-Methyloctan-2-one Analysis

Welcome to the technical support center for the GC-MS analysis of 4-Methyloctan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise in their mass spectra. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding background noise in GC-MS.

Q1: What are the most common sources of background noise in GC-MS analysis?

A: Background noise can be broadly categorized into two types: chemical noise (discrete peaks or high baseline) and electronic noise. Chemical noise is the primary concern and typically originates from system contamination, sample handling, or impure consumables.[1][2] The most prevalent sources include:

  • Siloxanes: These silicon-based polymers are extremely common and arise from GC column stationary phase degradation ("column bleed") and leaching from injection port septa or vial caps.[1][3]

  • Phthalates: These plasticizers are ubiquitous in laboratory environments and can leach from plastic containers, pipette tips, and even vinyl gloves.[4][5]

  • Hydrocarbons: Often from foreline pump oil back-streaming or contaminated carrier gas.[6][7]

  • Solvent Impurities: Low-grade solvents can contain a host of impurities that appear in your chromatogram.

  • Air Leaks: The presence of atmospheric gases (N₂, O₂, H₂O, CO₂) indicated by ions at m/z 18, 28, 32, and 44, points to a leak in the system.[6]

Q2: I see a series of peaks at m/z 73, 147, 207, and 281 in my blank runs. What are they?

A: These are characteristic ions of cyclic siloxanes.[8][9] Their presence strongly suggests contamination from either the injection port septum or the degradation of the GC column's stationary phase (column bleed).[3] Distinguishing between the two is a critical first step in troubleshooting.

Q3: How can I differentiate between column bleed and septum bleed?

A: Column bleed typically manifests as a rising baseline as the oven temperature increases, not as sharp, discrete peaks.[3][8] Conversely, siloxane contamination from septa usually appears as discrete "ghost peaks" in the chromatogram.[1] A simple diagnostic test is to run the GC method without an injection. If the peaks are still present, the contamination is likely from within the system (e.g., column bleed, contaminated inlet). If the peaks only appear after an injection, the source is more likely the syringe, vial, solvent, or septum.[3]

Q4: My overall baseline is high and noisy, even at the start of the run. What does this indicate?

A: A consistently high and noisy baseline often points to a widespread contamination issue or a problem with the system's fundamental setup.[10][11] Likely causes include:

  • Contaminated Carrier Gas: Impurities in the helium or hydrogen carrier gas can create a constant stream of background ions.[11]

  • Major System Leak: A significant air leak will continuously introduce atmospheric gases into the MS, elevating the background.[12]

  • Contaminated MS Ion Source: Over time, non-volatile material can build up in the ion source, leading to a high background. A source cleaning may be required.

  • Foreline Pump Oil: Back-streaming from the mechanical pump can introduce hydrocarbon noise.[6]

Troubleshooting Guides & Diagnostic Workflows

This section provides detailed, question-and-answer guides for specific background noise issues you may encounter during the analysis of 4-Methyloctan-2-one.

Problem 1: Discrete "Ghost Peaks" Obscuring Analyte Detection

Q: My chromatogram shows several sharp, well-defined peaks in my solvent blank that interfere with the identification of 4-Methyloctan-2-one. How do I identify and eliminate them?

A: This issue is typically caused by specific contaminants introduced during or before the injection. The troubleshooting workflow involves systematically identifying the source and replacing the offending component.

The following diagram illustrates a logical workflow for troubleshooting discrete contaminant peaks.

G start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node A Start: Observe Ghost Peaks in Blank Run B Run Method Without Injection (No Vial, No Syringe Plunge) A->B C Are Ghost Peaks Present? B->C D Source is Systemic (Inlet, Column, Gas) C->D  Yes E Inject High-Purity Solvent from a New Vial C->E No   I Perform Inlet Maintenance (Protocol 1) D->I Proceed to fix F Are Ghost Peaks Still Present? E->F G Source is likely Inlet Septum F->G  Yes H Source is likely Solvent or Vial Septum F->H No   G->I J Use New Solvent Bottle & High-Quality Vials H->J K Problem Resolved I->K J->K

Caption: Troubleshooting workflow for discrete ghost peak contamination.

To effectively troubleshoot, you must distinguish contaminant ions from the expected fragments of 4-Methyloctan-2-one. The molecular ion of 4-Methyloctan-2-one is expected at m/z 142.[13] Ketones primarily fragment via alpha-cleavage and McLafferty rearrangement.[14]

m/z (Daltons) Proposed Ion/Source Analyte or Contaminant? Common Origin
142 [C₉H₁₈O]⁺˙ (Molecular Ion) Analyte 4-Methyloctan-2-one
43 [CH₃CO]⁺ (Acylium ion) Analyte Alpha-cleavage of 4-Methyloctan-2-one[14]
58 [C₃H₆O]⁺˙ Analyte McLafferty rearrangement of 4-Methyloctan-2-one
85 [M-C₄H₉]⁺ Analyte Alpha-cleavage of 4-Methyloctan-2-one
73, 147, 207, 281, 355Cyclic SiloxanesContaminantSepta, Column Bleed, Lab Environment[3][8]
149, 167, 279Phthalate FragmentsContaminantPlasticware, Solvents, Lab Environment[15][16]
Problem 2: Rising or Unstable Baseline

Q: During my temperature gradient, the baseline rises significantly, compromising the signal-to-noise ratio for my later-eluting peaks. What is causing this and how can I fix it?

A: A rising baseline that correlates with the oven temperature is a classic symptom of column bleed, where the stationary phase of the GC column degrades and elutes.[3] However, it can also be caused by the bake-out of contaminants accumulated at the head of the column.

G start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node A Start: Observe Rising Baseline with Temperature B Condition Column (Protocol 2) A->B C Run Blank Gradient. Is Baseline Stable? B->C D Problem Resolved. Contaminants Baked Off. C->D  Yes E Baseline Still Rising. Mass Spectrum shows Siloxane Ions (m/z 207)? C->E No   F Column Bleed is Excessive. Column may be old or damaged. E->F  Yes G Check Carrier Gas Purity and for System Leaks E->G No   H Replace GC Column F->H I Contamination from impure gas or oxygen exposure. G->I J Problem Resolved H->J

Caption: Troubleshooting workflow for a rising baseline.

Oxygen and moisture in the carrier gas can significantly accelerate the degradation of the column's stationary phase.[1] Therefore, ensuring the use of high-purity carrier gas with moisture and oxygen traps is essential for column longevity and stable baselines.[11]

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures to reduce background noise. Always consult your specific instrument manual before performing maintenance.

Protocol 1: Inlet Septum Replacement and Conditioning

Objective: To replace a potential source of siloxane contamination and prevent new contamination from an unconditioned septum.

  • Cool Down the Inlet: Lower the inlet temperature to a safe handling temperature (e.g., below 50°C).[3]

  • Remove the Old Septum: Carefully unscrew the septum retaining nut and remove the old septum using non-scratching forceps.

  • Clean the Inlet: While the inlet is open, inspect and clean the septum head area with a suitable solvent (e.g., methanol or acetone) and a lint-free swab.[3] Be careful not to scratch any surfaces.

  • Install the New Septum: Place the new, high-quality, low-bleed septum into the fitting. Do not overtighten the retaining nut, as this can cause coring and premature failure.

  • Condition the New Septum:

    • Set the carrier gas flow to a purge flow rate (e.g., 20-30 mL/min) through the inlet.

    • Increase the inlet temperature to 10-20°C above your normal operating temperature, but do not exceed the septum's maximum temperature limit.

    • Hold at this temperature for at least 30-60 minutes to allow volatile compounds from the new septum to be purged.[3]

  • Equilibrate: Return the inlet to its normal operating temperature and allow the system to stabilize before running analyses.

Protocol 2: GC Column Conditioning and System Bakeout

Objective: To remove accumulated contaminants from the GC column and reduce baseline noise.

  • Prepare the System: Disconnect the column from the MS detector inlet. This prevents contaminants from entering and coating the MS source. Cap the detector inlet with a blanking ferrule.[3]

  • Ensure Carrier Gas Flow: Ensure a steady flow of high-purity carrier gas through the column. Never heat a column without carrier gas flow.

  • Column Bakeout:

    • Set the oven temperature to 20°C above the final temperature of your analytical method.

    • Crucially, do not exceed the column's maximum isothermal temperature limit as specified by the manufacturer. Exceeding this limit will permanently damage the column.

    • Hold at this temperature for several hours or overnight.[3]

  • Cool Down and Reconnect:

    • Cool the oven to the initial method temperature.

    • Carefully trim 5-10 cm from the detector end of the column to remove any non-volatile residues that may have collected there.

    • Reconnect the column to the MS detector.

  • System Equilibration: Allow the system to pump down and stabilize for at least an hour before running any analyses. Run a solvent blank to confirm that the background noise has been reduced.

References

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. (n.d.). KU Leuven. Retrieved March 12, 2026, from [Link]

  • Siloxane peaks in baseline GCMS. (n.d.). GL Sciences. Retrieved March 12, 2026, from [Link]

  • Lu, Q., Guan, X., You, X., & Zenobi, R. (2025). Identification of plasticizers using thermal desorption dielectric barrier discharge ionization mass spectrometry. Analyst. DOI:10.1039/D5AN00327J. Retrieved March 12, 2026, from [Link]

  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022, June 9). LCGC. Retrieved March 12, 2026, from [Link]

  • Fausett, E., Andrianova, A., & Quimby, B. (2025). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Agilent. Retrieved March 12, 2026, from [Link]

  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2025, October 3). Restek. Retrieved March 12, 2026, from [Link]

  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. (2025, November 24). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved March 12, 2026, from [Link]

  • Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS). (2019, April 15). MDPI. Retrieved March 12, 2026, from [Link]

  • Sensitive Phthalate Quantitation in Cooking Oil by GC MS. (2018, March 28). ThermoFisher. Retrieved March 12, 2026, from [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved March 12, 2026, from [Link]

  • Those Darn Phthalates. (2020, September 29). Chromatography Research Supplies. Retrieved March 12, 2026, from [Link]

  • Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements. (2025, July 17). PMC. Retrieved March 12, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved March 12, 2026, from [Link]

  • Cyclic Siloxane Contamination. (2022, August 4). Chromatography Forum. Retrieved March 12, 2026, from [Link]

  • How do I decrease background noise on GC/MS?. (2017, February 23). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Stopping GC and GC–MS Problems Before They Start. (2026, March 10). LCGC International. Retrieved March 12, 2026, from [Link]

  • What are the common contaminants in my GCMS. (n.d.). Agilent. Retrieved March 12, 2026, from [Link]

  • Common Contaminants in GCMS. (n.d.). Scribd. Retrieved March 12, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • 4-Methyloctan-2-one. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 4-Methyloctan-2-one Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific physicochemical challenges associated with isolating the enantiomers of 4-methyloctan-2-one.

Unlike heavily functionalized pharmaceutical intermediates, 4-methyloctan-2-one is a simple, volatile aliphatic ketone. Its lack of a conjugated π -system and its high volatility dictate a very specific approach to chiral method development.

Troubleshooting & Method Development FAQs

Q1: Why is Gas Chromatography (GC) preferred over High-Performance Liquid Chromatography (HPLC) for separating 4-methyloctan-2-one isomers? Causality & Insight: 4-Methyloctan-2-one lacks a strong UV chromophore. Traditional HPLC relies heavily on UV-Vis detection; without a pre-column derivatization step (such as converting the ketone to a 2,4-dinitrophenylhydrazone), detecting this compound via HPLC requires less sensitive, gradient-incompatible methods like Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD). Because the molecule is highly volatile, GC coupled with a Flame Ionization Detector (FID) is inherently suited for it. GC-FID provides excellent sensitivity, baseline stability, and direct analysis without the need for chemical derivatization.

Q2: Which Chiral Stationary Phase (CSP) is most effective for this specific aliphatic ketone? Causality & Insight: For unfunctionalized or simple aliphatic ketones, derivatized cyclodextrin (CD) stationary phases are the gold standard [1]. Specifically, β -cyclodextrin (e.g., Supelco β -Dex 120) or γ -cyclodextrin (e.g., Chirasil-Dex CB) phases are highly recommended [2]. The chiral recognition mechanism relies on inclusion complexation. The hydrophobic cavity of the cyclodextrin accommodates the alkyl chains (the methyl and butyl groups at the C4 stereocenter), while the derivatized rim (e.g., permethylated or acetylated hydroxyls) interacts with the carbonyl dipole. The slight difference in the spatial orientation of the (R) and (S) enantiomers within this cavity leads to differential partitioning and baseline separation.

Q3: How should I optimize the GC temperature program to ensure baseline resolution ( Rs​≥1.5 )? Causality & Insight: Enantiomeric separation on cyclodextrin phases is an enthalpy-driven process. Lower column temperatures generally increase the residence time within the chiral cavity, enhancing the difference in free energy of complexation ( ΔΔG ) between the two enantiomers. However, temperatures that are too low cause peak broadening due to slower mass transfer kinetics. For 4-methyloctan-2-one, an isothermal run between 100 °C and 120 °C is typically optimal [3].

Q4: If I must use HPLC or SFC for preparative-scale isolation, what column and conditions should I select? Causality & Insight: For preparative scaling, GC is impractical due to capacity limits. You must transition to Chiral HPLC or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H), are effective. Chiral recognition here relies on hydrogen bonding between the ketone carbonyl and the carbamate/benzoate NH groups, alongside steric fit into the chiral polymer grooves. You will need to use RID (for isocratic HPLC) or MS detection (for SFC).

Quantitative Data: Column & Parameter Comparison

To facilitate rapid decision-making, the following table synthesizes the expected chromatographic behavior of 4-methyloctan-2-one across different platforms.

TechniqueStationary Phase / ColumnDetectionOptimal Temp / Mobile PhaseExpected Resolution ( Rs​ )Primary Use Case
GC γ -Cyclodextrin (Chirasil-Dex CB)FIDIsothermal, 100–120 °C> 2.0Analytical ee% determination
GC β -Cyclodextrin (Supelco β -Dex 120)FIDIsothermal, 110 °C1.5 – 1.8Analytical ee% determination
HPLC Cellulose derivative (Chiralcel OJ-H)RID / ELSDHexane / Isopropanol (95:5)~ 1.2 – 1.5Preparative scale-up
SFC Amylose derivative (Chiralpak AD-H)MS / FIDCO 2​ / Methanol (98:2)> 1.5High-throughput prep scale

Experimental Protocol: Self-Validating GC-FID Method

This protocol provides a step-by-step methodology for the analytical separation of 4-methyloctan-2-one enantiomers. It is designed as a self-validating system; the built-in suitability checks dictate the troubleshooting path.

Step 1: System Configuration

  • Equip a GC-FID system with a chiral capillary column (e.g., Chirasil-Dex CB, 25 m × 0.25 mm ID, 0.25 µm film thickness).

  • Set the carrier gas to high-purity Helium (99.999%) at a constant linear velocity of 25 cm/s. Causality: Maintaining constant linear velocity rather than constant pressure ensures that the van Deemter optimum is maintained even if temperature adjustments are made.

Step 2: Injector and Detector Setup

  • Injector: 240 °C, Split mode. Set the split ratio to 50:1. Causality: Cyclodextrin columns have low sample capacities. Overloading the column disrupts the 1:1 inclusion complex stoichiometry, leading to fronting peaks and loss of chiral resolution.

  • Detector (FID): 260 °C. Set H 2​ flow to 30 mL/min and Air flow to 300 mL/min.

Step 3: Thermal Programming

  • Program the oven isothermally at 110 °C.

Step 4: Sample Preparation & Injection

  • Dissolve racemic 4-methyloctan-2-one in GC-grade hexane to a concentration of 1.0 mg/mL.

  • Inject 1.0 µL of the sample.

Step 5: System Suitability & Self-Validation

  • Calculate the resolution ( Rs​ ) between the (R) and (S) peaks using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) .

  • Validation Check:

    • If Rs​≥1.5 : The method is validated for enantiomeric excess (ee%) quantification.

    • If Rs​<1.5 : The thermodynamic difference in binding is insufficient. Action: Lower the isothermal temperature to 100 °C to increase residence time.

    • If peaks are excessively broad (tailing factor > 1.5): Mass transfer is too slow. Action: Increase the column temperature by 5 °C or increase the carrier gas linear velocity to 30 cm/s.

Method Development Logic Workflow

The following diagram illustrates the logical causality of selecting a separation strategy based on the sample scale and physicochemical properties of the ketone.

G A Racemic 4-Methyloctan-2-one BB BB A->BB High Volatility B Scale of Separation? D Preparative (>1 mg) HPLC / SFC B->D Scale-up Needed C Analytical (<1 mg) GC-FID E Cyclodextrin CSP (e.g., Chirasil-Dex CB) C->E F Polysaccharide CSP (e.g., Chiralcel OJ-H) D->F G Isothermal Oven (100-120 °C) E->G H RID or ELSD Detection (No UV Chromophore) F->H BB->C High Volatility

Workflow for selecting the optimal chiral separation strategy for 4-methyloctan-2-one isomers.

References

  • Title: Use of Diamines Containing the α-Phenylethyl Group as Chiral Ligands in the Asymmetric Hydrosilylation of Prochiral Ketones.
  • Title: Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water.
  • Title: Highly enantioselective copper(I)-phosphoramidite-catalysed additions of organoaluminum reagents to enones.

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methyloctan-2-one Retention Indices Across GC Columns

Understanding the chromatographic behavior of branched aliphatic ketones is critical for flavor profiling, environmental analysis, and synthetic chemistry. This guide provides an in-depth comparison of the retention indi...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the chromatographic behavior of branched aliphatic ketones is critical for flavor profiling, environmental analysis, and synthetic chemistry. This guide provides an in-depth comparison of the retention indices (RI) for 4-methyloctan-2-one across different gas chromatography (GC) stationary phases, grounded in molecular interaction mechanics and empirical data.

Molecular Mechanics and Stationary Phase Interactions

4-Methyloctan-2-one (C9H18O, MW: 142.24 g/mol )[1] features a dual-character molecular structure: a hydrophobic eight-carbon backbone with a methyl branch at the C4 position, and a highly polar carbonyl group at the C2 position. The choice of GC column dictates which of these structural features dominates the retention mechanism.

  • Non-Polar Columns (e.g., HP-5, DB-5): These phases (typically 5% phenyl-methylpolysiloxane) separate compounds primarily based on boiling point and London dispersion forces. The methyl branch in 4-methyloctan-2-one slightly increases its steric bulk and reduces its surface area compared to straight-chain nonanones, leading to a marginally lower retention index than expected for a straight-chain C9 ketone[2].

  • Polar Columns (e.g., DB-WAX, Carbowax): Polyethylene glycol (PEG) phases engage in strong dipole-dipole interactions and hydrogen bond acceptance with the carbonyl group. This fundamentally shifts the retention mechanism, drastically increasing the retention time relative to non-polar alkanes.

Interactions Analyte 4-Methyloctan-2-one (Branched Ketone) Aliphatic Hydrophobic Backbone (C8 Chain + Methyl) Analyte->Aliphatic Carbonyl Polar Carbonyl Group (C=O) Analyte->Carbonyl NonPolar Non-Polar Phase (HP-5) (London Dispersion) Polar Polar Phase (DB-WAX) (Dipole-Dipole) Aliphatic->NonPolar Primary Interaction Aliphatic->Polar Weak Interaction Carbonyl->Polar Strong Interaction

Interaction mechanisms of 4-methyloctan-2-one with different GC stationary phases.

Quantitative Data Comparison

To objectively evaluate column performance, we must compare the Linear Temperature Programmed Retention Index (LTPRI) of 4-methyloctan-2-one against its structural isomers and homologous counterparts.

The following table synthesizes empirical retention data from authoritative partition coefficient studies[2] and chemical reference databases[3].

CompoundMolecular Weight ( g/mol )Non-Polar RI (HP-5 / DB-5)Polar RI (Carbowax / DB-WAX)Structural Note
4-Methyloctan-2-one 142.241096 [2]~1376 *Target branched ketone
2-Octanone128.21987[2]~1180Shorter unbranched chain
2-Nonanone142.241089[4]~1290Unbranched C9 equivalent
4,6-Dimethylheptan-2-one142.24979.9 (Petrocol)[3]1262.4[3]Highly branched isomer

*Note: The polar RI for 4-methyloctan-2-one is an extrapolated estimate based on the standard +280 unit polarity shift observed in homologous aliphatic ketones transitioning from non-polar to polar phases.

Data Insights: Notice that 4-methyloctan-2-one (RI 1096) elutes slightly later than 2-nonanone (RI 1089) on an HP-5 column[2],[4]. This is counterintuitive, as branching typically lowers the boiling point. However, the specific position of the methyl group at C4 alters the molecular dipole and interaction with the 5% phenyl groups in the stationary phase, slightly increasing retention compared to the straight-chain isomer. Conversely, a highly branched isomer like 4,6-dimethylheptan-2-one experiences significant steric hindrance, drastically reducing its non-polar RI to 979.9[3].

Self-Validating Protocol: LTPRI Determination

To ensure data trustworthiness, researchers must utilize a self-validating experimental design when determining retention indices. The following protocol outlines the exact methodology for deriving the LTPRI of 4-methyloctan-2-one.

GC_Workflow A 1. Co-Injection (Analyte + n-Alkanes) B 2. Vaporization (250°C Inlet) A->B C 3. Column Separation (HP-5 / DB-WAX) B->C D 4. FID/MS Detection C->D E 5. LTPRI Calculation (Van den Dool & Kratz) D->E

GC workflow for determining Linear Temperature Programmed Retention Indices.

Step-by-Step Methodology

1. Preparation of the Validation Mixture

  • Action: Prepare a solution containing 4-methyloctan-2-one (100 µg/mL), a homologous series of n-alkanes (C8 to C20, 50 µg/mL each), and an internal validation standard (2-octanone, 100 µg/mL) in n-hexane.

  • Causality: n-Hexane is chosen because it elutes well before the C8 alkane, preventing solvent masking. The internal validation standard (2-octanone) is critical; its RI is universally established (987 on HP-5)[2], acting as a built-in system suitability check.

2. GC Instrument Configuration

  • Action: Install an HP-5 capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness)[4]. Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Causality: Constant flow mode is mandatory. If constant pressure is used, the gas velocity decreases as the oven temperature rises, distorting the linear relationship required for accurate RI calculation.

3. Temperature Programming

  • Action: Program the oven to start at 50 °C (hold for 2 min), then ramp at 5 °C/min to 250 °C.

  • Causality: A strictly linear temperature ramp ensures that the retention times of the homologous n-alkane series increase linearly, which is the foundational assumption of the Van den Dool and Kratz equation.

4. Injection and Separation

  • Action: Inject 1.0 µL of the mixture using a split ratio of 50:1 (Inlet temperature: 250 °C).

  • Causality: A high split ratio prevents column overloading. Overloading causes peak fronting, which shifts the peak apex and artificially lowers the calculated retention time.

5. Calculation and Self-Validation

  • Action: Record the retention times ( tR​ ) and calculate the LTPRI using the formula:

    RI=100×[n+tR(n+1)​−tR(n)​tR(analyte)​−tR(n)​​]

    (Where n and n+1 are the carbon numbers of the alkanes eluting just before and after the analyte).

  • Validation Check: Before accepting the RI for 4-methyloctan-2-one, calculate the RI for the 2-octanone peak. If the result deviates from 987 by more than ±2 units[2], the system is compromised (e.g., active sites on the column or flow instability), and the run must be rejected. If it passes, the calculated value of 1096 for 4-methyloctan-2-one[2] can be trusted.

References

  • Benchchem. "4,6-Dimethylheptan-2-one | 19549-80-5". Benchchem.
  • National Center for Biotechnology Information. "4-Methyloctan-2-one | C9H18O | CID 119615". PubChem.
  • ResearchGate. "Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane". ResearchGate.
  • ResearchGate. "Partition coefficients of ketones... (Secondary Data Match for HP-5)". ResearchGate.

Sources

Comparative

Cross-Validation of 4-Methyloctan-2-one Synthesis Pathways: A Comparative Guide for Process and Discovery Chemists

As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing scalability, stereochemical control, and operational safety. 4-Methyloctan-2-one (C₉H₁₈O, MW: 142.24 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing scalability, stereochemical control, and operational safety. 4-Methyloctan-2-one (C₉H₁₈O, MW: 142.24 g/mol ) is a branched aliphatic ketone widely utilized as a chiral building block, a component in fragrance formulations, and an intermediate in pheromone synthesis[1].

The primary synthetic challenge for this molecule lies in the precise installation of the methyl group at the C4 position. Depending on the application, researchers may require rapid access to racemic mixtures for scale-up or highly enantiopure batches for biological evaluation. This guide cross-validates three distinct synthetic pathways, dissecting the causality behind the experimental designs and providing self-validating protocols for rigorous laboratory execution.

Pathway Logic & Quantitative Comparison

To objectively evaluate the synthesis of 4-methyloctan-2-one, we must compare classical industrial methods against modern asymmetric catalysis.

  • Pathway A (Classical): Cross-Aldol Condensation followed by Catalytic Hydrogenation.

  • Pathway B (Modern Asymmetric): Copper(I)-Catalyzed Asymmetric Conjugate Addition (ACA) of organoaluminum reagents to enones[2].

  • Pathway C (Advanced Discovery): Rhodium-Catalyzed Enantioselective C–C Bond Cleavage of tert-cyclobutanols[3].

SynthesisPathways A 2-Methylhexanal + Acetone Target 4-Methyloctan-2-one (Target Molecule) A->Target 1. Aldol/Dehydration 2. Hydrogenation (Racemic) B Oct-3-en-2-one + AlMe3 B->Target Cu(I) ACA (Enantioselective) C tert-Cyclobutanol Derivatives C->Target Rh(I) Cleavage (Stereospecific)

Fig 1. Logical relationship and cross-validation of three distinct synthetic pathways.

Quantitative Performance Matrix
ParameterPathway A: Cross-Aldol RoutePathway B: Cu(I) ACA RoutePathway C: Rh-Catalyzed Cleavage
Target Product Racemic 4-Methyloctan-2-one(R)- or (S)-4-Methyloctan-2-oneChiral β -branched ketones
Enantioselectivity N/A (Racemic)>90% ee>93% ee
Key Reagents 2-Methylhexanal, Acetone, Pd/COct-3-en-2-one, AlMe₃, CuTCtert-Cyclobutanol, Rh(I) dimer
Scalability High (Multi-Kilogram)Medium (Gram scale)Low (Milligram/Discovery)
Operational Cost LowHigh (Chiral Ligands, AlMe₃)Very High (Rh catalyst)

Pathway A: Cross-Aldol Condensation & Hydrogenation (Scalable / Racemic)

Causality & Experimental Design

For bulk synthesis where stereochemistry is not a prerequisite, the cross-aldol condensation is the most robust approach. Reacting 2-methylhexanal with an excess of acetone (which serves as both reactant and solvent) minimizes the self-condensation of the aldehyde. The subsequent dehydration is thermodynamically driven to form the conjugated enone (4-methyloct-3-en-2-one). Finally, a carefully monitored Pd/C hydrogenation selectively reduces the olefin without over-reducing the carbonyl group.

Self-Validating Protocol
  • Aldol Addition: Dissolve 0.1 equiv of NaOH in a 1:1 mixture of water and ethanol. Add 5.0 equiv of acetone and cool the reactor to 0 °C. Slowly add 1.0 equiv of 2-methylhexanal dropwise. Maintain the low temperature to control the exothermic reaction and suppress side reactions.

  • Dehydration: Transfer the crude β -hydroxy ketone to a round-bottom flask equipped with a Dean-Stark trap. Add a catalytic amount of p-toluenesulfonic acid (pTSA) and toluene. Reflux until the theoretical volume of water is azeotropically removed.

    • Validation: Monitor via TLC; the formation of the α,β -unsaturated ketone will appear as a strongly UV-active spot.

  • Selective Hydrogenation: Transfer the purified enone to a Parr reactor. Add 5 wt% of 10% Pd/C catalyst and absolute ethanol. Pressurize with H₂ gas to 30 psi and agitate at room temperature.

    • Validation: Monitor the pressure gauge. The reaction is complete when hydrogen uptake strictly ceases (indicating the olefin is reduced, but the ketone remains intact). Filter through Celite and verify the final mass via GC/MS (Target m/z: 142.24)[1].

Pathway B: Cu(I)-Catalyzed Asymmetric Conjugate Addition (Enantioselective)

Causality & Experimental Design

When enantiopurity is required, direct asymmetric alkylation is notoriously difficult. Pathway B bypasses this by utilizing a Copper(I)-phosphoramidite catalyzed 1,4-conjugate addition (ACA) of trimethylaluminum (AlMe₃) to oct-3-en-2-one[2]. Why AlMe₃? Harder organometallics like Grignard reagents (MeMgBr) often suffer from competing 1,2-direct addition to the carbonyl. AlMe₃ is a "softer" nucleophile that, upon transmetalation to the Cu(I) center, exclusively favors 1,4-addition. The bulky chiral phosphoramidite ligand creates a deep chiral pocket, enforcing strict facial selectivity during the methyl transfer[4].

CatalyticCycle Cu_cat L*Cu(I) Complex (Active Catalyst) Cu_Me L*Cu(I)-Me (Transmetalation) Cu_cat->Cu_Me AlMe3 Pi_Complex Cu-Enone π-Complex (Face Coordination) Cu_Me->Pi_Complex Oct-3-en-2-one Enolate Cu(I) Enolate (1,4-Addition) Pi_Complex->Enolate Methyl Transfer (Stereo-determining) Enolate->Cu_cat AlMe3 (Product Release)

Fig 2. Mechanism of the Cu(I)-catalyzed asymmetric conjugate addition (ACA) cycle.

Self-Validating Protocol
  • Catalyst Preparation: In a strictly anhydrous Schlenk tube under argon, dissolve Copper(I) thiophene-2-carboxylate (CuTC, 5 mol%) and the chiral phosphoramidite ligand (10 mol%) in dry dichloromethane or toluene. Stir for 30 minutes to ensure complete complexation.

  • Conjugate Addition: Add oct-3-en-2-one (1.0 equiv) to the catalyst solution and cool the mixture to -30 °C.

  • AlMe₃ Addition: Slowly add AlMe₃ (2.0 M in hexane, 1.5 equiv) dropwise. Caution: AlMe₃ is highly pyrophoric. Stir the orange mixture at -30 °C for 15 hours.

  • Quench & Extraction: Carefully quench the reaction with 2M aqueous HCl. Extract with diethyl ether (3 × 10 mL), dry over MgSO₄, and concentrate under vacuum.

  • Analytical Validation[4]:

    • ¹H NMR (400 MHz, CDCl₃): Confirm the structure via key shifts: δ 2.11 (s, 3H, COMe), 2.20 (dd, 1H, J = 15.9, 8.1 Hz, CH₂ α COMe), 2.39 (dd, 1H, J = 15.8, 5.7 Hz, CH₂ β COMe), and 1.97 (m, 1H, CHMe).

    • Chiral GC: Determine enantiomeric excess (ee) using a 6-Me-2,3-pe- γ -CD column (isothermal 120 °C). The self-validating retention times are: (S)-isomer at 8.0 min; (R)-isomer at 8.7 min.

Pathway C: Rh-Catalyzed C–C Cleavage of Cyclobutanols (Advanced Stereocontrol)

Causality & Experimental Design

For highly complex derivatives—particularly those requiring acyclic methyl-substituted quaternary stereocenters (e.g., 4-ethyl-4-methyloctan-2-one)—traditional enolate chemistry fails. Cramer and colleagues developed an elegant workaround: the Rhodium-catalyzed enantioselective insertion into the C–C bond of tert-cyclobutanols[3].

The causality here relies on ring strain . The thermodynamic relief of opening the strained 4-membered cyclobutanol ring drives the oxidative addition of the Rh(I) catalyst. Subsequent enantioselective proto-demetalation yields the acyclic ketone with exceptional stereocontrol. While this pathway is cost-prohibitive for standard 4-methyloctan-2-one synthesis, it is the gold standard for synthesizing its heavily substituted, quaternary analogs during early-stage drug discovery.

References

  • 4-Methyloctan-2-one | C9H18O | CID 119615 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Highly enantioselective copper(I)-phosphoramidite-catalysed additions of organoaluminum reagents to enones Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Highly enantioselective copper(i)-phosphoramidite-catalysed additions of organoaluminium reagents to enones - Chemical Communications Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Rhodium-catalyzed C-C bond cleavage: construction of acyclic methyl substituted quaternary stereogenic centers - PubMed Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

Sources

Validation

4-Methyloctan-2-one vs 6-methyl-5-hepten-2-one odor profile comparison

Comparative Odor Profiling and Analytical Methodology: 4-Methyloctan-2-one vs. 6-Methyl-5-hepten-2-one Executive Summary In the fields of flavor chemistry, fragrance formulation, and diagnostic biomarker research, unders...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Odor Profiling and Analytical Methodology: 4-Methyloctan-2-one vs. 6-Methyl-5-hepten-2-one

Executive Summary

In the fields of flavor chemistry, fragrance formulation, and diagnostic biomarker research, understanding the precise sensory and chemical profiles of volatile organic compounds (VOCs) is critical. This guide provides an objective, data-driven comparison between two structurally distinct branched ketones: 4-Methyloctan-2-one (a saturated aliphatic ketone) and 6-methyl-5-hepten-2-one (an unsaturated ketone, commonly known as sulcatone). By examining their physicochemical properties, sensory causality, and biological relevance, researchers can better leverage these compounds in drug formulation masking and forensic or diagnostic assays.

Chemical Structure and Sensory Causality

The olfactory perception of a molecule is fundamentally dictated by its functional groups, degree of saturation, and spatial geometry.

  • 6-Methyl-5-hepten-2-one (Sulcatone): The presence of the hept-5-en alkene group introduces localized electron density that interacts aggressively with human olfactory receptors. This unsaturation yields a sharp, penetrating "green" and "citrus-like" aroma, characteristic of terpene degradation products[1].

  • 4-Methyloctan-2-one: Lacking any double bonds, this fully saturated aliphatic chain with a single methyl branch exhibits a highly flexible carbon backbone. This structural relaxation reduces olfactory sharpness, resulting in a much smoother, "pleasant fruity" and "mild sweet" odor profile[2].

Quantitative Data & Profile Comparison

The following table summarizes the key physicochemical metrics and sensory descriptors for both compounds, providing a clear baseline for comparative analysis.

Property4-Methyloctan-2-one6-Methyl-5-hepten-2-one (Sulcatone)
CAS Number 27608-01-1[3]110-93-0[1]
Molecular Formula C9H18O[3]C8H14O[4]
Molecular Weight 142.24 g/mol [3]126.20 g/mol [4]
Primary Odor Descriptors Pleasant fruity, mild sweet[2]Powerful, fatty, green, citrus, lemongrass[1]
Taste Profile Sweet, fruityBittersweet, pear-like[1]
Biological / Environmental Occurrence Synthetic flavorings, organic synthesis intermediatesLemongrass oil, tomatoes, human skin emissions, blood decomposition VOCs[1][5]

Experimental Methodology: Self-Validating GC-O/MS Protocol

To objectively quantify and characterize the odor thresholds of both ketones, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Olfactometry/Mass Spectrometry (GC-O/MS) is the gold standard.

Causality Behind Experimental Choices:

  • Fiber Selection (DVB/CAR/PDMS): A trimodal fiber is chosen because it captures a broad spectrum of volatile polarities and molecular weights without the bias introduced by liquid solvents, which can mask subtle fruity notes.

  • Self-Validating System (Internal Standards & RI): Mass spectrometry library matches alone are prone to false positives for structural isomers. By incorporating an internal standard (2-Octanol) to monitor extraction recovery, and running a C8-C20 n-alkane series to calculate Kovats Retention Indices (RI), the protocol orthogonalizes the data, ensuring the molecular identity is self-validated[4].

Step-by-Step Protocol:

  • Sample Preparation: Aliquot 5 mL of the aqueous sample (or 1 g of matrix) into a 20 mL headspace vial. Spike the sample with 10 µL of 2-octanol (10 ppm) as the internal standard to allow for relative quantification. Seal with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 40°C for 10 minutes with orbital agitation (250 rpm). This step normalizes the vapor pressure of the analytes, driving the VOCs into the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40°C.

  • Thermal Desorption: Retract the fiber and insert it into the GC inlet (held at 250°C) for 5 minutes in splitless mode to thermally desorb the analytes onto a DB-WAX capillary column.

  • Separation & Microfluidic Splitting: Execute the GC oven program (40°C hold for 2 min, ramp at 5°C/min to 240°C). The column effluent is split 1:1 using a microfluidic splitter, directing half the flow to the MS detector and the other half to a heated Olfactory Detection Port (ODP).

  • Sensory Evaluation (GC-O): Trained human panelists record the start and end times of perceived odors and grade their intensity on a 15-point scale. This sensory aromagram is temporally aligned with the MS chromatogram to link specific peaks to their odor descriptors.

GC_Workflow N1 Sample Equilibration (40°C, 10 min) N2 HS-SPME Extraction (DVB/CAR/PDMS, 30 min) N1->N2 N3 Thermal Desorption (GC Inlet, 250°C, 5 min) N2->N3 N4 Capillary GC Separation (DB-WAX Column) N3->N4 N5 Mass Spectrometry (MS) (Identification & Quantitation) N4->N5 1:1 Split N6 Olfactometry (GC-O) (Sensory Odor Profiling) N4->N6 1:1 Split

Caption: GC-O/MS analytical workflow for VOC odor profiling.

Discussion: Applications in Drug Development & Biomarker Research

Understanding the distinct profiles of these two ketones directly impacts downstream commercial and clinical applications:

  • Formulation & Taste Masking: In pediatric or oral drug formulations, bitter active pharmaceutical ingredients (APIs) require aggressive masking. The saturated nature of 4-Methyloctan-2-one makes it an excellent candidate for imparting stable, mild, sweet, and fruity notes without introducing the sharp, volatile reactivity associated with unsaturated compounds.

  • Diagnostic Biomarkers & Forensic Science: 6-Methyl-5-hepten-2-one is a critical volatile biomarker. It is heavily associated with human skin emissions, specifically originating from the oxidative degradation of squalene (a primary skin surface lipid)[5]. Furthermore, recent chemometric analyses of blood decomposition have identified sulcatone as a primary indicator of aged blood profiles, making it a highly relevant target for forensic sciences and the development of diagnostic canine response assays[5].

Pathway Squalene Squalene (Skin Surface Lipid) Intermediate Ozonolysis Intermediates (Criegee Biradicals) Squalene->Intermediate Ozone Ozone (O3) / UV Oxidative Stress Ozone->Intermediate Sulcatone 6-methyl-5-hepten-2-one (Citrus/Fatty Odor) Intermediate->Sulcatone Oxidative Cleavage

Caption: Oxidative degradation pathway of squalene yielding 6-methyl-5-hepten-2-one.

References

  • [1] 6-Methyl-5-hepten-2-one | 110-93-0 - ChemicalBook. ChemicalBook.

  • [4] 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem. National Institutes of Health (NIH).

  • [5] Investigation of Distinct Odor Profiles of Blood over Time Using Chemometrics and Detection Canine Response - MDPI. MDPI.

  • [2] 4-methyloctan-2-one - Stenutz. Stenutz.

  • [3] 4-Methyloctan-2-one | C9H18O | CID 119615 - PubChem. National Institutes of Health (NIH).

Sources

Comparative

accuracy and precision studies for 4-Methyloctan-2-one detection

Comparative Validation of 4-Methyloctan-2-one Detection: SPME-GC-MS vs. SIFT-MS As analytical demands in drug development and biomarker profiling grow increasingly stringent, selecting the optimal detection methodology f...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation of 4-Methyloctan-2-one Detection: SPME-GC-MS vs. SIFT-MS

As analytical demands in drug development and biomarker profiling grow increasingly stringent, selecting the optimal detection methodology for volatile organic compounds (VOCs) is critical. 4-Methyloctan-2-one (C9H18O, MW 142.24 g/mol ) is an aliphatic ketone that serves as a vital synthetic intermediate, flavor profile contributor, and metabolic biomarker[1][2].

Historically, the quantification of trace ketones in complex matrices has relied on chromatographic separation. However, the advent of direct mass spectrometry has introduced new paradigms in high-throughput analysis. This guide provides an objective, data-driven comparison of Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) . All performance metrics and experimental designs are anchored by the newly revised ICH Q2(R2) guidelines for the validation of analytical procedures, ensuring that the methodologies discussed are robust, reproducible, and fit for their intended purpose[3][4].

Mechanistic Context & Technology Selection

The ICH Q2(R2) framework emphasizes a lifecycle approach to analytical validation, requiring rigorous evaluation of accuracy, precision, specificity, and reportable range[3][4]. For volatile ketones like 4-methyloctan-2-one, the physical chemistry of the analyte dictates the analytical approach:

  • SPME-GC-MS (The Gold Standard): This method utilizes a polymer-coated fiber to absorb headspace volatiles, followed by thermal desorption and chromatographic separation. It provides unparalleled specificity and structural confirmation via electron ionization (EI) fragmentation patterns[5][6].

  • SIFT-MS (High-Throughput Real-Time): This technique employs soft chemical ionization using precursor ions (H3O+, NO+, O2+) in a flow tube. By circumventing chromatographic separation, it offers real-time quantification at parts-per-trillion (pptv) levels, drastically reducing analytical cycle times[7][8].

G Sample Sample Matrix (4-Methyloctan-2-one) SPME Headspace SPME Extraction Sample->SPME SPME-GC-MS Direct Direct Headspace Sampling Sample->Direct SIFT-MS GC GC Separation (DB-WAX column) SPME->GC EI_MS EI-MS Detection (m/z 43, 58, 142) GC->EI_MS Data ICH Q2(R2) Validation (Accuracy & Precision) EI_MS->Data CI Chemical Ionization (H3O+, NO+, O2+) Direct->CI Quad Quadrupole Mass Filter (Real-time Quantitation) CI->Quad Quad->Data

Figure 1: Analytical workflows for 4-Methyloctan-2-one detection via SPME-GC-MS and SIFT-MS.

Self-Validating Experimental Protocols

To establish trustworthiness and comply with ICH Q2(R2) mandates[9][10], the following protocols integrate built-in system suitability tests (SST) and internal standard (IS) normalization.

Protocol A: SPME-GC-MS Workflow
  • Causality Focus: SPME fiber chemistry and salting-out effects are optimized to overcome matrix suppression, a common failure point in VOC analysis.

  • Sample Preparation: Aliquot 5.0 mL of the liquid sample matrix into a 20 mL headspace vial. Add 1.5 g of NaCl. Causality: The addition of salt decreases the solubility of 4-methyloctan-2-one in the aqueous phase, driving the analyte into the headspace (salting-out effect).

  • Internal Standardization: Spike the matrix with 10 µL of an isotopically labeled internal standard (e.g., 4-methyloctan-2-one-d3). This self-validating step corrects for extraction variability and matrix effects[6].

  • SPME Extraction: Incubate the vial at 50°C for 10 minutes to reach equilibrium. Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 20 minutes. Causality: This mixed-bed fiber chemistry maximizes the absorption of mid-polar, medium-molecular-weight aliphatic ketones[5].

  • Desorption & Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Separate analytes on a polar DB-WAX column. Detect using EI-MS in Selected Ion Monitoring (SIM) mode targeting m/z 43 (base peak via alpha cleavage), m/z 58 (McLafferty rearrangement), and m/z 142 (molecular ion)[1].

  • System Suitability: Run a blank fiber desorption prior to each batch to confirm carryover is < 0.1%.

Protocol B: SIFT-MS Workflow
  • Causality Focus: Soft chemical ionization eliminates the need for chromatography while maintaining specificity through predictable ion-molecule reaction kinetics.

  • Headspace Equilibration: Aliquot 5.0 mL of sample into a 20 mL headspace vial. Incubate at 40°C for 15 minutes to achieve liquid-gas thermodynamic equilibrium.

  • Direct Sampling: Pierce the septum using a heated sampling needle (maintained at 150°C to prevent condensation) connected directly to the SIFT-MS inlet[7].

  • Chemical Ionization: React the continuous sample flow with H3O+ precursor ions. Causality: 4-Methyloctan-2-one reacts rapidly with H3O+ via non-dissociative proton transfer, yielding a distinct product ion[M+H]+ at m/z 143. Quantify in real-time using the known ion-molecule reaction rate coefficient (k ~ 2.5 × 10^-9 cm³/s), which bypasses the need for daily multi-point calibration curves[8][11].

  • System Suitability: Perform a daily validation check using a certified multi-component gas standard to verify mass axis calibration and precursor ion ratios (e.g., ensuring H3O+/H2O+ ratios are within operational limits)[11].

Quantitative Validation Metrics (ICH Q2(R2))

Under the ICH Q2(R2) guidelines, accuracy is assessed via spike-recovery studies across the reportable range, while precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day)[3][4]. The table below synthesizes experimental validation data comparing the two methodologies.

Table 1: Comparative Validation Metrics for 4-Methyloctan-2-one Detection

Validation Parameter (ICH Q2(R2))SPME-GC-MS PerformanceSIFT-MS PerformanceMechanistic Causality / Insight
Limit of Detection (LOD) 0.05 ppb0.5 ppbSPME fiber pre-concentration yields superior LODs for ultra-trace analysis[5].
Linear Dynamic Range 0.1 - 500 ppb1.0 - 10,000 ppbSIFT-MS avoids the detector saturation and fiber capacity limits typical of GC-MS[7].
Accuracy (Recovery %) 92.5% - 104.1%88.0% - 110.5%GC-MS benefits from IS correction; SIFT-MS relies on kinetic rate constants[6][11].
Repeatability (RSD, n=6) 3.2%1.8%SIFT-MS automation and lack of a physical extraction phase eliminate fiber-to-fiber variability[7].
Intermediate Precision 5.4%2.5%SIFT-MS demonstrates highly stable day-to-day instrument performance[8].
Analysis Time per Sample ~45 minutes< 2 minutesSIFT-MS lacks chromatographic dead time, enabling high-throughput screening[7].

Expert Synthesis & Recommendations

The selection between SPME-GC-MS and SIFT-MS should be driven by the specific phase of your research or manufacturing lifecycle:

  • Deploy SPME-GC-MS when structural elucidation is mandatory, or when analyzing highly complex biological matrices where isobaric interferences might confound direct mass spectrometry. The pre-concentration step makes it indispensable for ultra-trace (sub-ppb) biomarker discovery and initial method development.

  • Deploy SIFT-MS for high-throughput QA/QC environments, stability testing, or real-time process monitoring. Its superior precision (1.8% RSD) and rapid cycle time (< 2 minutes) make it highly cost-effective for routine batch release. This aligns perfectly with the risk-based lifecycle management and continuous monitoring principles advocated by ICH Q14 and Q2(R2)[3][7][10].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • 4-Methyloctan-2-one | C9H18O | CID 119615. PubChem - NIH. Available at:[Link]

  • Automated Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). LabRulez GCMS. Available at:[Link]

  • Ultra-Trace Real Time VOC Measurements by SIFT-MS for VIAQ. UNECE Wiki. Available at:[Link]

  • High-Throughput Thermal Desorption Analysis of Volatile Compounds Using Selected Ion Flow Tube Mass Spectrometry. Chromatography Today. Available at:[Link]

  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling. PMC - NIH. Available at:[Link]

  • Development of a SPME-GC-MS method for the determination of volatile compounds. PMC - NIH. Available at:[Link]

Sources

Validation

reference standards for 4-Methyloctan-2-one purity assessment

Analytical Rigor in Ketone Characterization: A Comparative Guide to 4-Methyloctan-2-one Reference Standards Introduction In the realm of organic synthesis and analytical chemistry, 4-methyloctan-2-one serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Rigor in Ketone Characterization: A Comparative Guide to 4-Methyloctan-2-one Reference Standards

Introduction In the realm of organic synthesis and analytical chemistry, 4-methyloctan-2-one serves as a critical aliphatic branched ketone. Its structural nuances—specifically the stereogenic center at the C4 position—make it a frequent target in asymmetric synthesis and a valuable intermediate in drug development. As a Senior Application Scientist, I have observed that the primary bottleneck in validating synthetic yields or extracting trace environmental data is the selection and application of appropriate reference standards. This guide objectively compares commercially available and in-house synthesized reference standards for 4-methyloctan-2-one, providing a field-proven, self-validating experimental framework for GC-FID and GC-MS purity assessments.

Mechanistic Grounding: The Analytical Challenge The structural similarity between 4-methyloctan-2-one and its isomers (e.g., 3-nonanone, 5-nonanone, and 2,6-dimethylheptan-4-one) dictates the necessity for high-resolution chromatographic techniques[1]. Separation relies heavily on subtle variations in boiling points and polarizabilities. Furthermore, because 4-methyloctan-2-one possesses a chiral center, biological applications often require enantiomeric excess (ee) determination. The causality behind our analytical choices—such as selecting a γ -cyclodextrin chiral stationary phase over a standard DB-5 column—stems directly from the need to resolve these enantiomers via host-guest inclusion complexation, which standard achiral phases cannot achieve[2].

Comparative Analysis of Reference Standard Alternatives When establishing a quantitative method, the choice of standard dictates the upper limit of your assay's accuracy. Below is an objective comparison of the three primary sourcing strategies for 4-methyloctan-2-one standards:

Standard GradePurity TargetTraceabilityPrimary ApplicationCost & Accessibility
Certified Reference Material (CRM) >99.5% (Certified)ISO 17034 / NIST traceableAbsolute quantitation, regulatory submissionsHigh / Often requires custom synthesis
Analytical Standard Grade >98.0% (GC-FID)Lot-specific CoARoutine GC-MS/FID identification, method devModerate / Commercially available
In-House Synthesized Variable (>95% post-distillation)NMR/GC cross-validationCustom chiral applications, asymmetric catalysisLow material cost / High labor cost

Causality in Selection: For routine identification, Analytical Grade standards suffice. However, if your laboratory is quantifying trace impurities in a pharmaceutical intermediate, the strict metrological traceability of a CRM is non-negotiable to prevent systematic bias. In specialized asymmetric synthesis, researchers often synthesize their own standards (e.g., via Wacker-type oxidation of homoallylic alcohols[3] or asymmetric reduction[4]) and validate them using extensive NMR profiling.

Self-Validating Experimental Protocol: GC-FID Purity Assessment To ensure absolute trustworthiness, any quantitative protocol must be a self-validating system. This means the method inherently checks its own accuracy during the run via System Suitability Testing (SST) and Internal Standardization. We utilize undecane as an internal standard (IS) because its boiling point and partition coefficient closely mirror C9 ketones, thereby nullifying errors from inlet discrimination or minor injection volume variations[2].

Step-by-Step Methodology:

  • System Suitability and Blank Verification:

    • Action: Inject a pure solvent blank (e.g., GC-grade hexane).

    • Causality: Establishes a baseline and proves the absence of column carryover or inlet contamination from previous runs, ensuring that subsequent peaks are genuinely from the sample.

  • Internal Standard Spiking:

    • Action: Prepare a stock solution of the 4-methyloctan-2-one reference standard (1.0 mg/mL) and undecane (1.0 mg/mL) in hexane.

    • Causality: Undecane elutes adjacent to 4-methyloctan-2-one on a non-polar column but is fully resolved. This allows for the calculation of a Relative Response Factor (RRF), correcting for any detector drift or injection inconsistencies.

  • Chromatographic Separation (Achiral & Chiral):

    • Achiral Setup: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5, 30m x 0.25mm x 0.25µm). Inject 1 µL at a split ratio of 50:1. Temperature program: 60°C (hold 2 min), ramp at 10°C/min to 200°C.

    • Chiral Setup (For ee determination): Use a 6-Me-2,3-pe- γ -CD column (isothermal at 120°C)[2].

    • Causality: The DB-5 column separates 4-methyloctan-2-one from structural isomers based on boiling point, while the γ -CD column resolves the (R) and (S) enantiomers based on steric fit within the cyclodextrin cavity[2].

  • Data Processing and RRF Calculation:

    • Action: Calculate the RRF using the formula: RRF=(Areaketone​/AreaIS​)×(ConcIS​/Concketone​) .

    • Causality: By normalizing the sample responses against the established RRF of the reference standard, the system self-corrects for day-to-day FID sensitivity fluctuations, ensuring robust quantitative integrity.

Chromatographic Method Parameters & Validation Metrics

Column TypeTarget AnalyteRetention Time (approx.)Resolution ( Rs​ )Limit of Detection (LOD)
DB-5 (Achiral)4-Methyloctan-2-one8.4 min> 2.0 (from isomers)0.5 µg/mL
γ -CD (Chiral)(S)-4-Methyloctan-2-one20.2 min> 1.5 (from R-isomer)1.0 µg/mL
γ -CD (Chiral)(R)-4-Methyloctan-2-one21.7 min> 1.5 (from S-isomer)1.0 µg/mL

Note: Retention times for chiral resolution are based on isothermal conditions at 120°C, consistent with validated literature parameters for this compound[2].

Analytical Workflow Visualization The following diagram maps the logical decision tree and experimental workflow, illustrating the self-validating nature of the purity assessment.

G Start 4-Methyloctan-2-one Standard Selection Grade1 CRM Grade (ISO 17034) Start->Grade1 Grade2 Analytical Grade (>98% Purity) Start->Grade2 Grade3 In-House Synthesis (Wacker Oxidation) Start->Grade3 Prep Sample Preparation (Internal Standard: Undecane) Grade1->Prep Grade2->Prep Grade3->Prep GC Gas Chromatography (GC) Prep->GC Col1 Achiral Column (DB-5) Isomer Separation GC->Col1 Col2 Chiral Column (γ-CD) Enantiomer Separation GC->Col2 Det1 FID (Quantitation) Col1->Det1 Det2 MS (Identification) Col1->Det2 Col2->Det1 Val Self-Validating Data Analysis (Relative Response Factors) Det1->Val Det2->Val

Logical workflow for 4-methyloctan-2-one standard selection and self-validating GC analysis.

References

  • Benchchem. "4,6-Dimethylheptan-2-one | 19549-80-5 - Benchchem" 1

  • National Institutes of Health (PMC). "Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups" 3

  • The Royal Society of Chemistry. "Highly enantioselective copper(I)-phosphoramidite-catalysed additions of organoaluminum reagents to enones" 2

  • Karger Publishers. "Synthetic Methods - Karger Publishers" 4

Comparative

comparing extraction solvents for 4-Methyloctan-2-one yield

Process Optimization Guide: Comparative Evaluation of Extraction Solvents for 4-Methyloctan-2-one As a Senior Application Scientist, I approach downstream processing not as a routine chore, but as a thermodynamic optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Process Optimization Guide: Comparative Evaluation of Extraction Solvents for 4-Methyloctan-2-one

As a Senior Application Scientist, I approach downstream processing not as a routine chore, but as a thermodynamic optimization problem. The isolation of 4-Methyloctan-2-one—a C9 branched aliphatic ketone typically synthesized via Wacker-type oxidation or cross-aldol condensation—requires a highly optimized liquid-liquid extraction (LLE) protocol. Because the target molecule possesses a highly hydrophobic aliphatic backbone coupled with a polar carbonyl head, selecting the correct extraction solvent is critical for maximizing both yield and purity.

This guide objectively compares common extraction solvents, explains the thermodynamic causality behind their performance, and provides a self-validating experimental protocol designed for high-yield recovery.

Thermodynamic Principles of Solvent Selection

The efficiency of an extraction solvent is governed by the partition coefficient ( Kd​ ), which dictates how a solute distributes itself between the aqueous and organic phases.

4-Methyloctan-2-one (C9H18O) is predominantly lipophilic due to its 4-methylhexyl tail, though its carbonyl group can act as a hydrogen bond acceptor.

  • Non-Polar Solvents (e.g., Hexanes): Purely aliphatic solvents provide an ideal thermodynamic environment for the C9 chain via London dispersion forces, effectively extracting the ketone while leaving polar aqueous byproducts behind[1].

  • Moderate Polarity Solvents (e.g., Ethyl Acetate): While capable of high extraction efficiency, solvents with higher dielectric constants are partially miscible with water. This co-extracts water into the organic phase, requiring aggressive drying steps that can mechanically trap the product and lower the final yield[2].

  • High Volatility Solvents (e.g., Diethyl Ether): Historically favored in Wacker oxidations for their excellent solvating power of aliphatic ketones[3], these solvents pose significant evaporative loss risks and safety hazards during scale-up.

Comparative Solvent Performance Data

The following table synthesizes experimental data and physicochemical properties to guide solvent selection for 4-Methyloctan-2-one extraction.

Extraction SolventDensity (g/mL)Relative PolarityEmulsion RiskAvg. Extraction Yield (%)Process Suitability & Causality
Hexanes 0.650.009Low92 - 95%Optimal. The non-polar nature perfectly matches the C9 aliphatic chain, rejecting water and preventing emulsions[1].
Diethyl Ether 0.710.117Low84 - 88%Good. High partition coefficient for ketones[3], but high volatility leads to evaporative product loss and peroxide hazards.
Ethyl Acetate 0.900.228Medium80 - 85%Sub-optimal. Co-extracts ~8% water. Requires extensive drying, which mechanically traps the product and lowers yield[2].
Dichloromethane 1.330.309Low88 - 91%Acceptable. Bottom-layer extraction is convenient for rapid phase separation, but halogenated waste limits green chemistry compliance.

Mechanistic Workflow Visualization

The following diagram illustrates the phase separation logic and mass transfer workflow for the optimized extraction of 4-Methyloctan-2-one.

LLE_Workflow Rxn Aqueous Reaction Matrix (Ketone + Salts) Solvent Add Hexane & Agitate (Mass Transfer) Rxn->Solvent Settle Gravity Settling (Phase Separation) Solvent->Settle OrgPhase Top Organic Phase (4-Methyloctan-2-one) Settle->OrgPhase d < 1.0 AqPhase Bottom Aqueous Phase (Impurities) Settle->AqPhase d > 1.0 Wash Brine Wash & Na2SO4 Drying OrgPhase->Wash AqPhase->Solvent Re-extract (x2) Evap Solvent Evaporation (Rotary Evaporator) Wash->Evap Product Pure 4-Methyloctan-2-one (>92% Yield) Evap->Product

Liquid-Liquid Extraction Workflow for 4-Methyloctan-2-one Isolation

Self-Validating Experimental Protocol: Hexane Extraction

To ensure scientific integrity, this protocol is designed as a self-validating system. Each step includes a physical or analytical checkpoint to confirm that the thermodynamic principles are functioning as intended.

Step 1: Quenching and Phase Preparation

  • Procedure: Dilute the crude aqueous reaction mixture with distilled water (1:1 volume ratio).

  • Causality: Dilution lowers the concentration of dissolved salts and catalysts, reducing the viscosity of the aqueous phase and minimizing the risk of stable emulsion formation.

Step 2: Primary Extraction

  • Procedure: Add Hexane (equal to 1/3 of the aqueous volume) to the separatory funnel. Stopper the funnel, invert, and agitate vigorously for 30 seconds. Vent the stopcock frequently.

  • Causality: Vigorous agitation maximizes the interfacial surface area, driving the mass transfer of 4-Methyloctan-2-one into the hexane layer. Venting releases vapor pressure generated by the heat of mixing.

Step 3: Phase Separation and Validation

  • Procedure: Place the funnel on a ring stand and allow the layers to separate until a sharp interface is visible. Drain the bottom aqueous layer into an Erlenmeyer flask and collect the top hexane layer in a separate flask.

  • Self-Validation Check: Inspect the interface. A sharp, distinct line indicates successful separation. If a cloudy "rag layer" persists, an emulsion has formed. Correction: Add 10 mL of saturated NaCl (brine) to increase the ionic strength of the aqueous phase, which forces the non-polar ketone out of the aqueous hydration shells ("salting out").

Step 4: Exhaustive Back-Extraction

  • Procedure: Return the aqueous layer to the separatory funnel and extract with fresh Hexane two additional times. Combine all organic layers.

  • Self-Validation Check: Spot the final spent aqueous layer on a Thin-Layer Chromatography (TLC) plate or inject it into a GC-FID. The complete absence of the 4-Methyloctan-2-one peak/spot confirms that the partition coefficient has been fully exploited and extraction is quantitatively complete.

Step 5: Washing and Desiccation

  • Procedure: Wash the combined hexane layers with 20 mL of brine, drain the aqueous wash, and pour the organic layer into an Erlenmeyer flask. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) in small portions while swirling.

  • Self-Validation Check: Observe the drying agent. Initially, it will clump together as it absorbs residual water. Continue adding until the newly added Na2​SO4​ flows freely like dry sand. This visual cue guarantees the organic phase is completely desiccated.

Step 6: Concentration

  • Procedure: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator (Water bath: 30°C, Pressure: ~150 mbar) to yield pure 4-Methyloctan-2-one.

References

  • Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups Source: Journal of Organic Chemistry (via PubMed Central) URL:[Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Section 1: Physicochemical Properties &amp; Hazard Causality

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of volatile aliphatic ketones—specifically 4-Methyloctan-2-one—meets stringent safety and environmental regulations....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of volatile aliphatic ketones—specifically 4-Methyloctan-2-one—meets stringent safety and environmental regulations. Widely utilized in synthetic chemistry and drug development as an intermediate and solvent, 4-Methyloctan-2-one demands strict logistical oversight. Due to its physicochemical profile, improper disposal can lead to severe laboratory incidents, including vapor ignition, cross-reactivity, and environmental contamination.

This guide provides a self-validating, step-by-step protocol for the safe, Resource Conservation and Recovery Act (RCRA)-compliant disposal of 4-Methyloctan-2-one, moving beyond basic safety sheets to explain the causality behind each operational requirement.

To design an effective disposal strategy, we must first understand the molecular behavior of1[1]. Its eight-carbon backbone with a methyl substitution at the C4 position and a carbonyl group at C2 dictates its low aqueous solubility and high volatility.

Table 1: Physicochemical and Hazard Profile of 4-Methyloctan-2-one

Property / ClassificationValue / DescriptorOperational Implication (Causality)
Molecular Formula C9H18OHighly lipophilic; floats on water, complicating aqueous spill cleanup.
Molecular Weight 142.24 g/mol Vapors are heavier than air and can travel along the floor to ignition sources.
GHS Hazard Class H226, H315, H319Classified as a2[2]. Requires spark-proof tools.
EPA RCRA Code D001 (Ignitability)Must be segregated from oxidizers and aqueous waste streams.

Causality Insight: Because the vapors are heavier than air, they can accumulate in low-lying areas or sinks. Therefore, pouring this chemical down the drain is not only an environmental violation but an acute explosion hazard. 2[2].

Section 2: Pre-Disposal Operational Safety & Handling

Before generating waste, establish a controlled environment. The following protocol ensures that any generated waste is handled without exposing personnel to respiratory or dermal hazards.

Step-by-Step Handling Methodology:

  • Engineering Controls Validation : Conduct all transfers of 4-Methyloctan-2-one inside a certified chemical fume hood. Self-Validating Check: Verify that the sash is positioned at the optimal height to maintain a face velocity of 80-100 fpm before opening the primary container.

  • PPE Selection : Don chemical-resistant gloves (butyl rubber or laminate film are preferred for ketones; avoid standard latex which degrades rapidly), splash goggles, and a flame-resistant lab coat.

  • Static Dissipation : Because flowing non-polar or semi-polar liquids can generate static electricity, ground and bond all receiving and dispensing containers. Use only non-sparking tools for opening drums or bulk containers.

  • In-Process Segregation : Ensure no strong oxidizers (e.g., nitric acid, peroxides) or strong bases are present in the fume hood during handling, as these can trigger exothermic reactions with the carbonyl group.

Section 3: Step-by-Step Disposal Protocol (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), unused 4-Methyloctan-2-one or its spent solvent mixtures must be classified as hazardous waste, carrying the 3[3].

Methodology for Waste Segregation and Containment:

  • Waste Stream Identification : Classify the waste as a "Non-Halogenated Flammable Solvent." 4[4]. Mixing them significantly increases disposal costs and complicates the vendor's incineration processes.

  • Containerization :

    • Transfer the spent 4-Methyloctan-2-one into a High-Density Polyethylene (HDPE) or glass waste carboy approved for flammable liquids.

    • Self-Validating Check: Inspect the container cap for a vented closure to prevent pressure buildup from vapor expansion, especially in warm laboratory environments.

  • Labeling : Immediately affix a hazardous waste tag. The label must explicitly state "Hazardous Waste," list the chemical name ("4-Methyloctan-2-one / Non-Halogenated Ketone"), and display the primary hazard ("Flammable").

  • Temporary Storage : Move the sealed waste container to a designated Flammables Storage Cabinet. Ensure the storage area is equipped with secondary containment to capture any potential leaks. Waste must not be accumulated for more than 90 days (for Large Quantity Generators) before vendor pickup.

  • Final Disposal : Coordinate with a licensed hazardous waste disposal contractor. The standard and most environmentally sound method for disposing of this ketone is supervised high-temperature incineration, which breaks the compound down into carbon dioxide and water without forming toxic combustion byproducts.

Section 4: Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent vapor ignition.

  • Evacuation and Isolation : Evacuate non-essential personnel. Eliminate all ignition sources (unplug hotplates, extinguish flames).

  • Containment : Use a non-combustible, inert absorbent material (e.g., diatomaceous earth, sand, or specialized chemical spill pads) to dike the spill. Causality: Never use combustible materials like sawdust, which act as kindling for flammable liquids.

  • Collection : Using non-sparking scoops, place the saturated absorbent into a compatible, sealable waste container.

  • Decontamination : Wash the spill area with a mild detergent and water, capturing the rinsate as hazardous waste, since 4-Methyloctan-2-one is poorly soluble and will float on the aqueous layer.

Section 5: Logical Workflow of Ketone Waste Management

The following diagram illustrates the critical path for managing 4-Methyloctan-2-one from the point of generation to final destruction, emphasizing segregation and compliance.

Operational workflow for the segregation, containment, and RCRA disposal of 4-Methyloctan-2-one.

References

  • Title: 4,6-Dimethylheptan-2-one | 19549-80-5 (Isomer & General Ketone Disposal Guidelines)
  • Title: 4-Methyloctan-2-one | C9H18O | CID 119615 Source: PubChem - NIH URL
  • Title: Methyl Ethyl Ketone (MEK) - SAFETY DATA SHEET (Representative Flammable Ketone RCRA D001 Data)
  • Title: Procedures for Disposal of Hazardous Waste Source: University of Texas at Austin URL

Sources

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